Gepotidacin mesylate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
CAS番号 |
1624306-20-2 |
|---|---|
分子式 |
C25H36N6O8S |
分子量 |
580.7 g/mol |
IUPAC名 |
(3R)-3-[[4-(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethylamino)piperidin-1-yl]methyl]-1,4,7-triazatricyclo[6.3.1.04,12]dodeca-6,8(12),9-triene-5,11-dione;methanesulfonic acid;dihydrate |
InChI |
InChI=1S/C24H28N6O3.CH4O3S.2H2O/c31-22-4-3-20-24-29(22)15-19(30(24)23(32)13-27-20)14-28-7-5-17(6-8-28)25-11-18-10-16-2-1-9-33-21(16)12-26-18;1-5(2,3)4;;/h3-4,10,12-13,17,19,25H,1-2,5-9,11,14-15H2;1H3,(H,2,3,4);2*1H2/t19-;;;/m1.../s1 |
InChIキー |
MTLHHQWYERWLIX-RGFWRHHQSA-N |
異性体SMILES |
CS(=O)(=O)O.C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)C[C@@H]4CN5C(=O)C=CC6=C5N4C(=O)C=N6.O.O |
正規SMILES |
CS(=O)(=O)O.C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)CC4CN5C(=O)C=CC6=C5N4C(=O)C=N6.O.O |
製品の起源 |
United States |
Foundational & Exploratory
Gepotidacin mesylate mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Gepotidacin (B1671446) Mesylate
Introduction
Gepotidacin, marketed under the brand name Blujepa, is a first-in-class oral antibiotic belonging to the triazaacenaphthylene class.[1][2] Developed by GlaxoSmithKline, it represents a significant advancement in the fight against antimicrobial resistance, being the first new oral antibiotic for uncomplicated urinary tract infections (uUTIs) in nearly three decades.[2][3] Gepotidacin operates via a novel mechanism of action, targeting essential bacterial enzymes in a manner distinct from existing antibiotic classes, which allows it to be effective against a broad spectrum of Gram-positive and Gram-negative pathogens, including strains resistant to current therapies like fluoroquinolones.[4][5][6]
Core Mechanism of Action: Dual Inhibition of Bacterial Type II Topoisomerases
Gepotidacin is a bactericidal agent that exerts its effect by inhibiting bacterial DNA replication.[7][8] Its primary mechanism involves the dual targeting of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[1][5] These enzymes are critical for managing the topological state of DNA during replication, transcription, and cell division.[1]
-
DNA Gyrase: Responsible for introducing negative supercoils into DNA, a process vital for the initiation of DNA replication and transcription.[5]
-
Topoisomerase IV: Plays a crucial role in decatenating (separating) newly replicated circular chromosomes, allowing them to segregate into daughter cells during cell division.[5]
Gepotidacin selectively binds to the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV.[1][9] This interaction occurs at a unique binding site, distinct from that of fluoroquinolones, another class of antibiotics that also targets these enzymes.[4][6][10] This novel binding mode is fundamental to gepotidacin's ability to bypass existing fluoroquinolone resistance mechanisms.[4][11]
By inhibiting both enzymes, gepotidacin effectively halts essential DNA processes, leading to the cessation of bacterial growth and ultimately, cell death.[5][10] For most pathogens, gepotidacin provides a well-balanced inhibition of both enzymes, a key feature that contributes to a lower propensity for the development of target-mediated resistance.[7][12][13] A single mutation in one target enzyme may not significantly impact the drug's overall activity, as the other enzyme remains inhibited.[7][13]
dot
References
- 1. Gepotidacin - Wikipedia [en.wikipedia.org]
- 2. urologytimes.com [urologytimes.com]
- 3. contagionlive.com [contagionlive.com]
- 4. Portico [access.portico.org]
- 5. What is Gepotidacin used for? [synapse.patsnap.com]
- 6. journals.asm.org [journals.asm.org]
- 7. contagionlive.com [contagionlive.com]
- 8. obgproject.com [obgproject.com]
- 9. Gepotidacin for the Treatment of Uncomplicated Urogenital Gonorrhea: A Phase 2, Randomized, Dose-Ranging, Single-Oral Dose Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. facm.ucl.ac.be [facm.ucl.ac.be]
- 12. gsk.com [gsk.com]
- 13. journals.asm.org [journals.asm.org]
Gepotidacin: A Technical Guide to the First-in-Class Triazaacenaphthylene Antibiotic
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Gepotidacin (B1671446) (formerly GSK2140944) marks a significant advancement in the fight against antimicrobial resistance. As the first oral antibiotic for uncomplicated urinary tract infections (uUTIs) to be approved in over two decades, its novel chemical structure and unique mechanism of action offer a critical new option for treating infections caused by resistant bacterial pathogens. This technical guide provides a comprehensive overview of gepotidacin's chemical structure, physicochemical properties, and its pharmacological profile, supported by experimental data and methodologies.
Chemical Identity and Physicochemical Properties
Gepotidacin is a synthetic organic compound belonging to the triazaacenaphthylene class. Its chemical identity and key properties are summarized below.
Chemical Structure and Identifiers
The molecular structure of gepotidacin features a core triazaacenaphthylene moiety linked to a piperidinyl-methylamino-pyranopyridine side chain. This structure is distinct from existing antibiotic classes, including fluoroquinolones.[1][2]
| Identifier | Value | Reference |
| IUPAC Name | (2R)-2-({4-[(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethyl)amino]-1-piperidinyl}methyl)-1,2-dihydro-3H,8H-2a,5,8a-triazaacenaphthylene-3,8-dione | [3] |
| Alternate Name | (3R)-3-([4-((2H,3H,4H-pyrano[2,3-c]pyridin-6-ylmethyl)amino)piperidin-1-yl]methyl)-1,4,7-triazatricyclo[6.3.1.0^(4,12)]dodeca-6,8(12),9-triene-5,11-dione | [4][5] |
| CAS Number | 1075236-89-3 | [3] |
| Molecular Formula | C₂₄H₂₈N₆O₃ | [3][6] |
| Molecular Weight | 448.527 g·mol⁻¹ | [3] |
| SMILES | c1cc(=O)n2c3c1ncc(=O)n3--INVALID-LINK--CN4CCC(CC4)NCc5cc6c(cn5)OCCC6 | [3] |
| InChI | InChI=1S/C24H28N6O3/c31-22-4-3-20-24-29(22)15-19(30(24)23(32)13-27-20)14-28-7-5-17(6-8-28)25-11-18-10-16-2-1-9-33-21(16)12-26-18/h3-4,10,12-13,17,19,25H,1-2,5-9,11,14-15H2/t19-/m1/s1 | [3] |
| InChIKey | PZFAZQUREQIODZ-LJQANCHMSA-N | [3] |
Physicochemical Properties
Gepotidacin's activity and disposition are influenced by its physicochemical characteristics. The presence of two key amino functions results in pH-dependent ionization and distribution properties.[4][5]
| Property | Value | Conditions | Reference |
| pKa₁ (amino function A) | 8.83 (calculated) | - | [4][5] |
| pKa₂ (amino function B) | 6.20 (calculated) | - | [4][5] |
| logD | -0.73 (calculated) | pH 8 | [4][5] |
| logD | -1.72 (calculated) | pH 7 | [4][5] |
| logD | -4.23 (calculated) | pH 5 | [4][5] |
| Hydrogen Bond Acceptors | 4 | - | [2] |
| Hydrogen Bond Donors | 1 | - | [2] |
| Rotatable Bonds | 5 | - | [2] |
| Topological Polar Surface Area | 94.28 Ų | - | [2] |
Pharmacology and Mechanism of Action
Gepotidacin is a bactericidal antibiotic that inhibits bacterial DNA replication through a novel mechanism targeting two essential type II topoisomerase enzymes.[7][8]
Mechanism of Action
Gepotidacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[9] Its mechanism is distinct from that of fluoroquinolones, which also target these enzymes.[1][9] Gepotidacin binds to a novel site on the enzyme-DNA complex, specifically interacting with the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV.[3][10] This binding stabilizes the pre-cleavage state of the complex, preventing DNA strand passage and resealing, which ultimately leads to the accumulation of single-stranded breaks in the bacterial chromosome, cessation of DNA replication, and cell death.[2][5][9] This dual-targeting action is well-balanced, meaning it inhibits both enzymes at similar concentrations, which is believed to lower the propensity for the development of target-mediated resistance.[1][5]
Pharmacokinetics
Gepotidacin is administered orally and is rapidly absorbed. Its pharmacokinetic profile has been characterized in healthy volunteers and in patients with uncomplicated urinary tract infections.[3][11]
| Parameter | Value | Population/Conditions | Reference |
| Time to Peak (Tₘₐₓ) | ~1.5 - 2.0 hours | Adults with uUTI | [3][11] |
| Max Concentration (Cₘₐₓ) | 4.2 mcg/mL | Adults with uUTI, 1500 mg dose q12h (steady state) | [3] |
| AUC (0-12h) | 22.8 mcg·h/mL | Adults with uUTI, 1500 mg dose q12h (steady state) | [3] |
| Absolute Bioavailability | ~45% | - | [3] |
| Plasma Protein Binding | 25 - 41% | - | [3] |
| Volume of Distribution (Vss) | 172.9 L | Steady state | [3] |
| Elimination Half-life (t₁/₂) | ~9.3 hours | Terminal | [3] |
| Total Clearance | 33.4 L/hour | - | [3] |
| Metabolism | Primarily via CYP3A4 | Minor metabolite M4 (~11%) | [3] |
| Excretion | ~52% Fecal (~30% unchanged) | - | [3] |
| Excretion | ~31% Urinary (~20% unchanged) | - | [3] |
| Accumulation | ~40% | Reaches steady state by Day 3 | [3] |
Pharmacodynamics
The efficacy of gepotidacin is best predicted by the ratio of the free-drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[10][12] This PK/PD index has been established through in vitro and in vivo infection models.
| PK/PD Index | Organism | Endpoint | Median fAUC/MIC Target | Reference |
| fAUC/MIC | E. coli | Net Bacterial Stasis | 33.9 | [12][13] |
| fAUC/MIC | E. coli | 1-log₁₀ CFU Reduction | 43.7 | [12][13] |
| fAUC/MIC | E. coli | 2-log₁₀ CFU Reduction | 60.7 | [12][13] |
| fAUC/MIC | E. coli & K. pneumoniae | 1-log₁₀ CFU Reduction (in vivo) | 13 | [14] |
| fAUC/MIC | E. coli | Suppression of Resistance | ≥ 275 | [13] |
| fAUC/MIC | S. aureus & S. pneumoniae | Best describes efficacy | - | [10] |
Experimental Protocols and Methodologies
The characterization of gepotidacin's properties relies on a range of established and specialized experimental models. The core methodologies for key assays are outlined below.
In Vitro Enzyme Inhibition Assays
Objective: To determine the inhibitory activity of gepotidacin against purified bacterial DNA gyrase and topoisomerase IV.
Methodology: DNA Supercoiling (Gyrase) and Decatenation (Topoisomerase IV) Assays [5][10][13]
-
Reaction Mixture Preparation: Assays are conducted in a buffered solution (e.g., Tris-HCl or HEPES) containing purified enzyme (gyrase or topoisomerase IV at low nM concentrations), a DNA substrate, ATP (1-1.5 mM), and necessary cofactors (e.g., MgCl₂). For supercoiling, relaxed plasmid DNA (e.g., pBR322) is used as the substrate. For decatenation, catenated kinetoplast DNA (kDNA) is used.
-
Compound Incubation: Reactions are initiated in the presence of varying concentrations of gepotidacin.
-
Incubation: Mixtures are incubated at 37°C for a defined period (e.g., 20-60 minutes) sufficient for the enzyme to catalyze the reaction in the absence of an inhibitor.
-
Reaction Termination: The reaction is stopped by adding a solution containing a detergent (e.g., SDS) and a chelating agent (e.g., EDTA).
-
Analysis: The topological state of the DNA products is analyzed by agarose (B213101) gel electrophoresis. The gel is stained with an intercalating dye (e.g., ethidium (B1194527) bromide).
-
Quantification: DNA bands are visualized under UV light and quantified using a densitometer. The concentration of gepotidacin required to inhibit 50% of the enzyme's catalytic activity (IC₅₀) is calculated from the concentration-response curve.[1]
In Vivo Efficacy Models
Objective: To determine the PK/PD index associated with antibacterial efficacy and establish the magnitude of exposure required for a therapeutic effect in a mammalian system.
Methodology: Neutropenic Murine Thigh Infection Model [3][4][9]
-
Induction of Neutropenia: Mice (e.g., female ICR or CD-1 strains) are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) (e.g., 150 mg/kg four days prior and 100 mg/kg one day prior to infection). This minimizes the host immune response, allowing for the direct assessment of the antibiotic's activity.
-
Infection: A standardized inoculum of the target bacteria (e.g., 10⁶-10⁷ CFU/mL of E. coli or S. aureus) is injected into the thigh muscle of the mice.
-
Treatment: At a set time post-infection (e.g., 2 hours), treatment with gepotidacin is initiated. Various dosing regimens (different total doses and dosing intervals) are administered, typically subcutaneously or orally.
-
Endpoint Measurement: After a fixed duration (e.g., 24 hours), mice are euthanized. The thigh muscles are aseptically removed, homogenized, and serially diluted.
-
Quantification: The diluted homogenates are plated on agar (B569324) to determine the number of viable bacteria, expressed as colony-forming units (CFU) per gram of tissue.
-
PK/PD Analysis: The change in bacterial load (log₁₀ CFU/g) from the start of therapy is correlated with pharmacokinetic parameters (e.g., fAUC, fCₘₐₓ) measured in parallel satellite animal groups to determine the PK/PD index that best predicts efficacy (e.g., fAUC/MIC).
In Vitro Pharmacokinetic/Pharmacodynamic Models
Objective: To characterize the time course of antibacterial activity and evaluate the potential for resistance amplification under simulated human pharmacokinetic profiles.
Methodology: Hollow-Fiber Infection Model (HFIM) [11][15][16]
-
System Setup: The HFIM consists of a central reservoir connected to a cartridge containing semi-permeable hollow fibers. The bacterial culture is inoculated into the extracapillary space (peripheral compartment) of the cartridge.
-
Pharmacokinetic Simulation: Fresh culture medium is continuously pumped from the central reservoir through the intracapillary space of the fibers. Gepotidacin is administered into the central reservoir to simulate human free-drug plasma concentration-time profiles, including specific doses and elimination half-lives. The drug diffuses across the fiber membrane into the peripheral compartment, exposing the bacteria to dynamic drug concentrations.
-
Bacterial Inoculation: A high-density bacterial inoculum (e.g., 10⁶ CFU/mL) is introduced into the extracapillary space.
-
Sampling: Samples are collected from the peripheral compartment over an extended period (e.g., 7-10 days).
-
Analysis: The total bacterial population is quantified by plating on drug-free agar. The resistant subpopulation is quantified by plating on agar containing multiples of the baseline MIC.
-
Endpoint Evaluation: The model allows for the determination of the fAUC/MIC ratio required to prevent the amplification of resistant bacterial subpopulations.
Cellular Accumulation Assays
Objective: To quantify the uptake and efflux of gepotidacin in eukaryotic cells, providing insight into its activity against intracellular pathogens.
Methodology: Accumulation in THP-1 Macrophages [14][17]
-
Cell Culture: Human THP-1 monocytes are cultured and differentiated into macrophage-like cells.
-
Accumulation Phase: Cells are incubated with radiolabeled ([¹⁴C]) gepotidacin at a clinically relevant concentration (e.g., 1 mg/L) for various time points.
-
Sample Processing: At each time point, the incubation medium is removed, and cells are washed to remove extracellular drug. The cells are then lysed.
-
Quantification: The amount of intracellular radiolabeled gepotidacin is measured using liquid scintillation counting. The cell protein content is measured to normalize the data.
-
Efflux Phase: After an initial loading period (e.g., 30 minutes), the drug-containing medium is replaced with drug-free medium. Samples are collected over time to measure the rate of drug efflux.
-
Analysis: The intracellular concentration is calculated and often expressed as an intracellular-to-extracellular concentration ratio. Kinetic parameters for influx (kᵢₙ) and efflux (kₒᵤₜ) are determined.[17]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanistic and Structural Basis for the Actions of the Antibacterial Gepotidacin against Staphylococcus aureus Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. noblelifesci.com [noblelifesci.com]
- 4. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of Action of Gepotidacin: Well-Balanced Dual-Targeting against Neisseria gonorrhoeae Gyrase and Topoisomerase IV in Cells and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Gepotidacin Pharmacokinetics-Pharmacodynamics against Escherichia coli in the One-Compartment and Hollow-Fiber In Vitro Infection Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Interactions between Gepotidacin and Escherichia coli Gyrase and Topoisomerase IV: Genetic and Biochemical Evidence for Well-Balanced Dual-Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fibercellsystems.com [fibercellsystems.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Mechanism of Action of Gepotidacin: Well-Balanced Dual-Targeting against Neisseria gonorrhoeae Gyrase and Topoisomerase IV in Cells and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular Pharmacokinetics and Intracellular Activity of Gepotidacin against Staphylococcus aureus Isolates with Different Resistance Phenotypes in Models of Cultured Phagocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fibercellsystems.com [fibercellsystems.com]
- 17. Cellular Pharmacokinetics and Intracellular Activity of Gepotidacin against Staphylococcus aureus Isolates with Different Resistance Phenotypes in Models of Cultured Phagocytic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Gepotidacin synthesis pathway and precursors
An In-depth Technical Guide on the Synthesis Pathway and Precursors of Gepotidacin (B1671446)
Gepotidacin is a first-in-class triazaacenaphthylene antibacterial agent that inhibits bacterial DNA replication through a novel mechanism of action. Its synthesis is a multi-step process that involves the construction of the core triazaacenaphthylene scaffold followed by the addition of the side chains. This guide provides a detailed overview of the synthesis pathway, key precursors, and experimental protocols involved in the production of Gepotidacin.
Gepotidacin Synthesis Pathway Overview
The synthesis of Gepotidacin can be broadly divided into two main stages: the formation of the core triazaacenaphthylene scaffold and the subsequent addition of the side chain. The overall process has been detailed in patent literature, with optimizations aimed at improving yield and safety.[1]
The synthesis commences with the reaction between 2-chloro-6-methoxy-3-nitro-pyridine and 2-amino-propane-1,3-diol. This is followed by a series of reactions including diol protection, nitro group reduction, alkylation, cyclization, and oxidation to form the key tricyclic core. The final step involves the attachment of the side chain to this core structure.
Key Precursors
The primary starting materials for the synthesis of Gepotidacin are:
-
2-chloro-6-methoxy-3-nitro-pyridine: This substituted pyridine (B92270) derivative serves as a foundational building block for the triazaacenaphthylene core.
-
2-amino-propane-1,3-diol: This molecule provides a key structural element that is incorporated into the core scaffold.
Detailed Synthesis Steps
The following sections provide a step-by-step description of the synthesis pathway, including the reagents and general conditions involved.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The synthesis is initiated by the nucleophilic aromatic substitution reaction between 2-chloro-6-methoxy-3-nitropyridine (B41990) and 2-amino-propane-1,3-diol.[1][2]
-
Reactants: 2-chloro-6-methoxy-3-nitropyridine, 2-amino-propane-1,3-diol
-
Reaction Conditions: The reaction is typically carried out in a mixture of ethanol (B145695) and water, initially at 0°C and then heated to reflux for approximately 4 hours.[2]
Step 2: Diol Protection
The resulting diol from the previous step is protected to prevent unwanted side reactions in subsequent steps. This is achieved by forming an acetal (B89532) using 2,2-dimethoxypropane.[1][2]
-
Reactant: Diol intermediate from Step 1
-
Reagents: 2,2-dimethoxypropane, p-toluenesulfonic acid (PTSA)[2]
-
Reaction Conditions: The reaction is conducted at approximately 20°C for about 20 minutes.[2]
Step 3: Nitro Group Reduction
The nitro group on the pyridine ring is reduced to an amine (aniline derivative) through catalytic hydrogenation.[1][2]
-
Reactant: Protected diol from Step 2
-
Reagents: Hydrogen gas (H₂), 10% Palladium on activated carbon (Pd/C)[2]
-
Reaction Conditions: The reaction is performed in 1,4-dioxane (B91453) at 20°C under a pressure of 760.05 Torr.[2]
Step 4: Alkylation
The newly formed aniline (B41778) derivative is then alkylated using ethyl bromoacetate.[2]
-
Reactant: Aniline derivative from Step 3
-
Reagents: Ethyl bromoacetate, potassium carbonate (K₂CO₃)[2]
-
Reaction Conditions: The reaction is carried out in N,N-dimethyl-formamide (DMF) at 20°C.[2]
Step 5: Cyclization
An intramolecular cyclization is performed to form the core tricyclic structure. Early syntheses utilized sodium hydride (NaH), which was later optimized to the safer potassium carbonate.[1][2]
-
Reactant: Alkylated intermediate from Step 4
-
Reagents: Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)[1][2]
-
Reaction Conditions: With NaH, the reaction is conducted in tetrahydrofuran (B95107) (THF) for 3.25 hours. The use of K₂CO₃ in DMF represents an optimized and safer alternative.[1][2]
Step 6: Oxidation
The triazaacenaphthylene core is formed by oxidation. Initial methods employed manganese dioxide (MnO₂), but this was later improved by using a TEMPO/PhI(OAc)₂ system, which resulted in a higher yield.[1]
-
Reactant: Cyclized intermediate from Step 5
-
Reagents: Manganese dioxide (MnO₂) or TEMPO/PhI(OAc)₂[1]
-
Outcome: This step yields the core triazaacenaphthylene scaffold. The optimized process with TEMPO/PhI(OAc)₂ increased the yield from 50% to 75%.[1]
Step 7: Side Chain Addition and Final Product Formation
The final step involves the addition of the appropriate side chain to the core scaffold to yield Gepotidacin. The specifics of this step are detailed in the patent literature. Following the synthesis, Gepotidacin can be converted to a salt form, such as gepotidacin mesylate dihydrate, for improved stability and formulation.[1] A common procedure involves reacting the free base with methanesulfonic acid in acetone, followed by heating, cooling, and filtration to yield the crystalline salt.[2]
Quantitative Data
The following table summarizes the available quantitative data for the synthesis of Gepotidacin and its intermediates.
| Step | Product | Reagents/Catalyst | Yield | Reference |
| Oxidation (Initial Method) | Core Triazaacenaphthylene Scaffold | MnO₂ | <10% (cyclization and oxidation combined) | [1] |
| Oxidation (Optimized Method) | Core Triazaacenaphthylene Scaffold | TEMPO/PhI(OAc)₂ | 75% | [1] |
| Salt Formation | Crystalline this compound Dihydrate | Methanesulfonic acid, Acetone | 72.9% | [2] |
Experimental Protocols
Detailed experimental protocols are outlined in the patent literature (WO2008/128942 and WO2016/162430). The following provides a generalized summary of the key experimental procedures.
General Procedure for Salt Formation (this compound Dihydrate)
-
Gepotidacin (1 equivalent) is slurried in acetone.
-
A 3M aqueous solution of methanesulfonic acid (1 equivalent) is added to the slurry over a period of 60 minutes.
-
The slurry is heated to 50°C for 3 hours.
-
The mixture is then slowly cooled to 20°C and stirred for 5 hours.
-
Further cooling to 5°C is followed by overnight stirring.
-
The crystalline solids are collected by vacuum filtration, washed with acetone, and dried in a vacuum oven at 60°C.[2]
Visualizations
Gepotidacin Synthesis Pathway
Caption: A simplified workflow of the Gepotidacin synthesis pathway.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
Gepotidacin: A Technical Deep Dive into its Spectrum of Activity Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gepotidacin (B1671446) is a first-in-class, novel triazaacenaphthylene antibiotic that represents a significant advancement in the fight against antimicrobial resistance. It inhibits bacterial DNA replication through a distinct mechanism of action, targeting both DNA gyrase and topoisomerase IV at a novel binding site.[1][2][3] This dual-targeting mechanism confers a broad spectrum of activity against a variety of Gram-positive and Gram-negative pathogens, including many strains resistant to currently available antibiotics like fluoroquinolones.[4][5][6][7][8] This technical guide provides a comprehensive overview of the in vitro activity of gepotidacin against a wide range of clinical isolates, details the experimental methodologies used for its evaluation, and illustrates its mechanism of action and experimental workflows.
Data Presentation: In Vitro Susceptibility of Clinical Isolates to Gepotidacin
The following tables summarize the minimum inhibitory concentration (MIC) values of gepotidacin against various clinically relevant bacteria. The data is presented as MIC50 and MIC90, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Gram-Positive Aerobes
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (all) | 78 | 0.25 | 0.5 |
| Staphylococcus aureus (MRSA) | 54 | 0.25 | 0.5 |
| Staphylococcus aureus (MSSA) | 24 | 0.25 | 0.5 |
| Staphylococcus saprophyticus | 250 | - | 0.12 |
| Streptococcus pneumoniae | 50 | 0.25 | 0.5 |
| Streptococcus pyogenes | - | - | 0.25 |
| Enterococcus faecalis | 500 | - | 4 |
Data compiled from sources:[5][9][10][11]
Gram-Negative Aerobes
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 3560 | 2 | 2 |
| Escherichia coli (Ciprofloxacin-resistant) | 1129 | 2 | 4 |
| Escherichia coli (ESBL-producing) | 616 | 2 | 4 |
| Neisseria gonorrhoeae | 25 | 0.12 | 0.25 |
| Neisseria gonorrhoeae | 145 | 0.25 | 0.5 |
| Haemophilus influenzae | - | - | 1 |
| Moraxella catarrhalis | - | - | ≤0.06 |
| Klebsiella pneumoniae | 500 | - | 32 |
| Proteus mirabilis | 250 | - | 16 |
| Citrobacter spp. | 250 | - | 8 |
| Enterobacter cloacae | 500 | - | 32 |
Data compiled from sources:[5][11][12][13][14][15][16][17]
Anaerobic Bacteria
| Organism Group | No. of Isolates | MIC90 (µg/mL) |
| Gram-positive anaerobes | 225 | 2 |
| Gram-negative anaerobes | 333 | 4 |
| Bacteroides spp. | - | 4 |
| Prevotella spp. | - | 4 |
| Clostridium perfringens | 101 | 0.5 |
Data compiled from sources:[5][18][19][20][21]
Experimental Protocols
The in vitro activity of gepotidacin is primarily determined using standardized antimicrobial susceptibility testing methods as outlined by the Clinical and Laboratory Standards Institute (CLSI). The most common methods employed are broth microdilution and agar (B569324) dilution.
Broth Microdilution
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates to obtain fresh, pure colonies. A suspension of the bacteria is then prepared in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Drug Dilution: Gepotidacin is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates to obtain a range of concentrations.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of gepotidacin that completely inhibits visible growth of the organism.
Agar Dilution
This method is recommended for fastidious organisms like Neisseria gonorrhoeae.[12]
-
Plate Preparation: A series of agar plates (e.g., GC agar with supplements for N. gonorrhoeae) containing serial twofold dilutions of gepotidacin are prepared.
-
Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.
-
Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of each agar plate.
-
Incubation: Plates are incubated at 35-37°C in a CO2-enriched atmosphere for 20-24 hours.
-
MIC Determination: The MIC is the lowest concentration of gepotidacin that prevents the growth of more than one colony.
Quality Control
Quality control is performed concurrently with each test run using reference strains, such as Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Neisseria gonorrhoeae ATCC 49226, to ensure the accuracy and reproducibility of the results.[12]
Visualizations
Mechanism of Action of Gepotidacin
Gepotidacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2][3] It binds to a novel site on the enzyme-DNA complex, which is distinct from that of fluoroquinolones.[1] This binding traps the enzyme-DNA complex, leading to an accumulation of single-stranded DNA breaks and subsequent inhibition of DNA replication, ultimately resulting in bacterial cell death.[2][22]
Caption: Mechanism of action of Gepotidacin.
Experimental Workflow for In Vitro Susceptibility Testing
The following diagram illustrates a typical workflow for determining the in vitro susceptibility of clinical isolates to gepotidacin using broth microdilution.
Caption: Broth microdilution susceptibility testing workflow.
Conclusion
Gepotidacin demonstrates potent in vitro activity against a broad range of clinically significant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Its novel mechanism of action, targeting both DNA gyrase and topoisomerase IV, makes it a promising therapeutic option for treating infections where resistance to existing antimicrobial agents is a concern. The standardized methodologies for susceptibility testing provide a reliable framework for monitoring its activity and guiding clinical use. Further clinical investigations and ongoing surveillance are crucial to fully elucidate the therapeutic potential of gepotidacin in the evolving landscape of antimicrobial resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. blujepahcp.com [blujepahcp.com]
- 4. Gepotidacin (GSK2140944) In Vitro Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vitro Activity of Gepotidacin, a Novel Triazaacenaphthylene Bacterial Topoisomerase Inhibitor, against a Broad Spectrum of Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In Vitro Activity and Microbiological Efficacy of Gepotidacin from a Phase 2, Randomized, Multicenter, Dose-Ranging Study in Patients with Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity and Microbiological Efficacy of Gepotidacin from a Phase 2, Randomized, Multicenter, Dose-Ranging Study in Patients with Acute Bacterial Skin and Skin Structure Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro activity of gepotidacin against urinary tract infection isolates of Enterobacterales, Enterococcus faecalis, and Staphylococcus saprophyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Activity of Gepotidacin (GSK2140944) against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jmilabs.com [jmilabs.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Analysis of antimicrobial susceptibility testing methods and variables and in vitro activity of gepotidacin against urogenital Neisseria gonorrhoeae in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ihma.com [ihma.com]
- 17. Antimicrobial Activity of Gepotidacin Tested against Escherichia coli and Staphylococcus saprophyticus Isolates Causing Urinary Tract Infections in Medical Centers Worldwide (2019 to 2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Activity of Gepotidacin against Gram-Negative and Gram-Positive Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. researchgate.net [researchgate.net]
- 21. scilit.com [scilit.com]
- 22. pubs.acs.org [pubs.acs.org]
Gepotidacin Mesylate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gepotidacin (B1671446) is a novel, first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV. This document provides a comprehensive technical overview of the solubility and stability characteristics of gepotidacin mesylate, a salt form under clinical development. The information is intended to support research and development activities by providing key data and experimental methodologies.
Solubility Characteristics
This compound has been characterized in various aqueous and organic media. Its solubility is influenced by the pH of the medium and the solid-state form of the drug substance. The dihydrate form is the most thermodynamically stable crystalline form at ambient temperatures.
Quantitative Solubility Data
The solubility of this compound dihydrate (Form 1) has been determined in simulated biological fluids to understand its behavior in the gastrointestinal tract.
| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) |
| Simulated Gastric Fluid (SGF) | 1.6 | 20-25 | > 25 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 20-25 | ~ 1.5 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.8 | 20-25 | ~ 4.5 |
| Dimethyl Sulfoxide (DMSO) | N/A | Ambient | 11 |
| Water | N/A | Ambient | Insoluble |
| Ethanol | N/A | Ambient | Insoluble |
Experimental Protocol: Equilibrium Solubility in Simulated Biological Fluids
This protocol outlines the determination of the equilibrium solubility of this compound dihydrate.
Materials:
-
This compound dihydrate (Form 1)
-
Simulated Gastric Fluid (SGF), pH 1.6
-
Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5
-
Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.8
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of this compound dihydrate to a series of vials.
-
Add a known volume of the respective simulated fluid (SGF, FaSSIF, or FeSSIF) to each vial.
-
Securely cap the vials and place them on an orbital shaker or rotator at a constant temperature (20-25°C).
-
Agitate the samples for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered supernatant with an appropriate mobile phase to a concentration within the calibration range of the HPLC method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of gepotidacin.
-
Calculate the solubility in mg/mL.
Stability Characteristics
The stability of this compound is a critical parameter for its formulation, storage, and handling. The dihydrate form is the most stable crystalline form under ambient conditions.
Crystalline Forms and Stability
This compound can exist in multiple crystalline forms, including an anhydrate, a monohydrate, and a dihydrate. The dihydrate (Form 1) is the most thermodynamically stable form at room temperature.[1] The anhydrate form is unstable under ambient conditions and will likely convert to a hydrated form in the presence of moisture.[1]
Storage and Handling Recommendations
For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year and at -20°C for one month. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
| Storage Condition | Form | Duration |
| -20°C | Powder | 3 years |
| -80°C | In DMSO | 1 year |
| -20°C | In DMSO | 1 month |
Experimental Protocol: Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for assessing the stability of this compound and separating it from potential degradation products. While a specific validated stability-indicating method for gepotidacin is not publicly available, the following outlines a general approach based on common practices for similar molecules.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient would need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: e.g., 30°C.
-
Detection Wavelength: To be determined based on the UV spectrum of gepotidacin.
-
Injection Volume: e.g., 10 µL.
Forced Degradation Study Protocol:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a specified time.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a specified time. Dissolve the sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or white light for a specified duration.
-
Analysis: Analyze the stressed samples, along with an unstressed control, using the developed HPLC method. The method is considered stability-indicating if all degradation products are well-resolved from the parent gepotidacin peak and from each other.
Mechanism of Action Visualization
Gepotidacin exerts its antibacterial effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism is believed to reduce the potential for the development of bacterial resistance.
Caption: Mechanism of action of gepotidacin in a bacterial cell.
Caption: Workflow for equilibrium solubility determination.
Caption: Workflow for a forced degradation study.
References
The Pharmacokinetics and Pharmacodynamics of Gepotidacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gepotidacin (B1671446) is a first-in-class, novel triazaacenaphthylene bacterial topoisomerase inhibitor. It exhibits a unique mechanism of action, targeting both DNA gyrase (GyrA subunit) and topoisomerase IV (ParC subunit), which are essential for bacterial DNA replication.[1][2][3] This dual-targeting mechanism is distinct from that of fluoroquinolones and confers activity against a broad spectrum of pathogens, including strains resistant to existing antibiotic classes.[1][2] Developed by GlaxoSmithKline, gepotidacin (brand name Blujepa) has been approved for the treatment of uncomplicated urinary tract infections (uUTI) and uncomplicated urogenital gonorrhea.[1][4] This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of gepotidacin, compiling data from key preclinical and clinical studies.
Pharmacokinetics
Gepotidacin is administered orally and is rapidly absorbed.[1][5] Its pharmacokinetic profile has been characterized in healthy adults, adolescents, and populations with renal or hepatic impairment.
Absorption and Distribution
Following oral administration, gepotidacin reaches peak plasma concentrations (Tmax) in approximately 1.0 to 4.0 hours.[5][6] Systemic exposure, as measured by maximum concentration (Cmax) and area under the concentration-time curve (AUC), increases proportionally with the dose.[1][5] A moderate-fat meal does not significantly affect its absorption.[1][5]
Gepotidacin has a mean steady-state volume of distribution (Vss) of 172.9 liters, indicating extensive distribution into tissues.[1] Plasma protein binding is low to moderate, ranging from 25% to 41%.[1]
Metabolism and Excretion
The primary metabolic pathway for gepotidacin is through the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] A minor metabolite, M4, accounts for approximately 11% of the circulating drug.[1]
Excretion occurs through both fecal and urinary routes. Approximately 52% of the administered dose is excreted in the feces (with 30% as unchanged drug) and about 31% in the urine (with 20% as unchanged drug).[1] The terminal elimination half-life is approximately 9.3 hours.[1]
Drug-Drug Interactions
Coadministration of gepotidacin with strong inhibitors of CYP3A4 can increase its exposure, while strong inducers of CYP3A4 can decrease it.[1][7] A weak drug-drug interaction was observed with the potent CYP3A4 inhibitor itraconazole, leading to a 48-50% increase in gepotidacin AUC.[7] Conversely, coadministration with the strong CYP3A4 inducer rifampicin (B610482) resulted in a clinically significant 52% decrease in gepotidacin plasma AUC.[7] Gepotidacin has also shown the potential to inhibit certain drug transporters in vitro.[1] It demonstrated weak CYP3A4 inhibition with midazolam (less than a 2-fold increase in AUC).[7] While not a significant perpetrator of P-glycoprotein (P-gp) inhibition, it did increase the maximum plasma concentration of digoxin (B3395198) by 53%.[7]
Pharmacokinetic Parameters in Different Populations
Pharmacokinetic parameters have been evaluated in various populations, with key findings summarized in the tables below.
Table 1: Single-Dose Pharmacokinetic Parameters of Gepotidacin in Healthy Adults
| Dose | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) | Tmax (h) | t1/2 (h) | Reference |
| 1500 mg | 4200 | 22800 (AUC0-12) | 2.0 | 9.3 | [1] |
| 100-3000 mg | Dose-proportional increase | Dose-proportional increase | 1.0 - 4.0 | 5.97 - 19.2 | [5][6] |
Table 2: Multiple-Dose Pharmacokinetic Parameters of Gepotidacin in Healthy Adults
| Dose Regimen | Cmax,ss (ng/mL) | AUC0-12,ss (ng·h/mL) | Trough,ss (ng/mL) | Accumulation Ratio | Reference |
| 1500 mg q12h | 4200 | 22800 | Not Reported | ~1.4 | [1][8] |
Table 3: Pharmacokinetic Parameters of Gepotidacin in Special Populations
| Population | Key Findings | Reference |
| Adolescents | Single-dose mean Cmax was ~27% higher than in adults, with comparable AUC. After two doses, mean Cmax was similar to adults, but mean AUC was ~35% higher. | [9] |
| Renal Impairment | Gepotidacin exposure increases with the severity of renal impairment. | [1] |
| Hepatic Impairment | The mean fraction of gepotidacin dose excreted in urine increased with the severity of hepatic impairment. | [10] |
Pharmacodynamics
The pharmacodynamic profile of gepotidacin has been characterized through in vitro susceptibility testing and in vivo infection models. The primary pharmacodynamic index associated with efficacy is the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).
Mechanism of Action
Gepotidacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] It binds to the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV, preventing them from carrying out their functions in DNA replication, transcription, and cell division.[1] This dual-targeting mechanism is well-balanced and distinct from that of fluoroquinolones, which also target these enzymes but at different sites.[2][8] This novel binding mode allows gepotidacin to be effective against many fluoroquinolone-resistant strains.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Relationship between Gepotidacin Exposure and Prevention of On-Therapy Resistance Amplification in a Neisseria gonorrhoeae Hollow-Fiber In Vitro Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Oral gepotidacin for the treatment of uncomplicated urogenital gonorrhoea (EAGLE-1): a phase 3 randomised, open-label, non-inferiority, multicentre study - Articles - Gynecology · Urology | healthbook [healthbook.org]
- 5. Clinical assessment of gepotidacin (GSK2140944) as a victim and perpetrator of drug–drug interactions via CYP3A metabolism and transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Clinical assessment of gepotidacin (GSK2140944) as a victim and perpetrator of drug-drug interactions via CYP3A metabolism and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gsk.com [gsk.com]
Gepotidacin: An In-depth Technical Guide to the Mechanisms of Bacterial Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gepotidacin (B1671446) is a first-in-class, novel triazaacenaphthylene antibiotic that inhibits bacterial DNA replication through a unique mechanism of action.[1][2] It is currently in development for the treatment of uncomplicated urinary tract infections (uUTIs) and gonorrhea.[3] Gepotidacin targets two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][4] This dual-targeting mechanism is designed to have a low propensity for the development of resistance.[2][5] This technical guide provides a comprehensive overview of the known mechanisms of bacterial resistance to gepotidacin, with a focus on target site mutations and the role of efflux pumps.
Core Resistance Mechanisms
The primary mechanisms of bacterial resistance to gepotidacin identified to date are:
-
Target Site Mutations: Alterations in the genes encoding the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).
-
Efflux Pumps: Active transport of the drug out of the bacterial cell.
A key characteristic of gepotidacin is its well-balanced, dual-targeting of both gyrase and topoisomerase IV.[6][7] This means that for a clinically significant increase in the minimum inhibitory concentration (MIC), mutations in both targets are typically required.[8]
Target Site Mutations
Mutations in the quinolone resistance-determining regions (QRDRs) of gyrA and parC are the most significant contributors to gepotidacin resistance.
-
gyrA Mutations: In Escherichia coli, mutations at positions such as S83L and D87N in GyrA are common in fluoroquinolone-resistant strains and can affect gepotidacin susceptibility, although often to a lesser degree.[8]
-
parC Mutations: Similarly, mutations in parC, such as S80I, contribute to reduced susceptibility.[8]
-
Double Mutations: The combination of mutations in both gyrA and parC leads to a more substantial increase in gepotidacin MIC values.[8] For instance, in E. coli, isolates with double mutations in gyrA (S83L, D87N) and a single mutation in parC (S80I) show significantly higher MICs compared to wild-type or single-mutant strains.[4]
Efflux Pumps
Efflux pumps can contribute to a modest increase in gepotidacin MICs (typically 2- to 4-fold).[2] In E. coli, the AcrAB-TolC efflux system has been shown to recognize gepotidacin as a substrate.[9][10] While efflux alone may not confer high-level resistance, it can act as a precursor to the development of target site mutations by allowing bacteria to survive at low antibiotic concentrations, thereby increasing the opportunity for mutations to arise.[2]
Quantitative Data on Gepotidacin Resistance
The following tables summarize the available quantitative data on gepotidacin activity against various bacterial isolates and the impact of resistance mechanisms.
Table 1: Gepotidacin Minimum Inhibitory Concentrations (MICs) against Key Pathogens
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | 1000 | 1 | 4 | 0.12 - 64 |
| Staphylococcus saprophyticus | 250 | 0.12 | 0.12 | Not Reported |
| Klebsiella pneumoniae | 500 | 4 | 16 | 0.5 - >128 |
| Enterococcus faecalis | 500 | Not Reported | Not Reported | Not Reported |
| Proteus mirabilis | 250 | Not Reported | Not Reported | 0.25 - 128 |
| Citrobacter spp. | 250 | Not Reported | Not Reported | 0.5 - 128 |
Data sourced from a global surveillance study.[11]
Table 2: Impact of Fluoroquinolone Resistance Mechanisms on Gepotidacin MICs in E. coli
| Genotype | No. of Isolates | Gepotidacin MIC50 (µg/mL) | Gepotidacin MIC90 (µg/mL) |
| Fluoroquinolone-Susceptible | Not Specified | 2 | 4 |
| Fluoroquinolone-Not Susceptible | 415 | 2 | 4 |
| - gyrA S83L + D87N & parC S80I | 124 | 2 | 4 |
| - Plasmid-mediated qnr genes | 47 | 8 | 16 |
| - aac-(6')-Ib-cr | 74 | 2 | 4 |
Data from a study on E. coli causing urinary tract infections.[4]
Table 3: Impact of Fluoroquinolone Resistance Mechanisms on Gepotidacin MICs in K. pneumoniae
| Genotype | No. of Isolates | Gepotidacin MIC50 (µg/mL) | Gepotidacin MIC90 (µg/mL) |
| Fluoroquinolone-Susceptible | Not Specified | 4 | 8 |
| Fluoroquinolone-Not Susceptible | 326 | 8 | 32 |
| - Wild-type QRDR + qnr genes | Not Specified | 16 | 32 |
| - QRDR mutations (no qnr) | Not Specified | 16 | 32 |
Data from a study on K. pneumoniae urinary tract infection isolates.[5]
Table 4: Gepotidacin Enzyme Inhibition
| Enzyme | Organism | Assay | IC50 (µM) |
| DNA Gyrase | E. coli | Supercoiling | 0.32 ± 0.17 |
| Topoisomerase IV | E. coli | Decatenation | 0.34 ± 0.09 |
| DNA Gyrase | N. gonorrhoeae | Supercoiling | ~0.047 |
| Topoisomerase IV | N. gonorrhoeae | Decatenation | Not Specified |
Data for E. coli[6] and N. gonorrhoeae[12].
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Broth Microdilution Method (according to CLSI guidelines): [1][11]
-
Preparation of Gepotidacin Stock Solution: Prepare a stock solution of gepotidacin in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the gepotidacin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted gepotidacin with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of gepotidacin that completely inhibits visible bacterial growth.
DNA Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA.[6][13]
-
Reaction Mixture: Prepare a reaction mixture containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase (GyrA and GyrB subunits), ATP, and reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 175 mM KGlu, 50 µg/mL BSA).
-
Gepotidacin Addition: Add varying concentrations of gepotidacin to the reaction mixtures. Include a no-drug control.
-
Incubation: Incubate the reactions at 37°C for a sufficient time (e.g., 45-60 minutes) to allow for supercoiling in the control reaction.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose (B213101) Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by electrophoresis on a 1% agarose gel.
-
Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. Quantify the amount of supercoiled DNA to determine the inhibitory effect of gepotidacin and calculate the IC50 value.
Whole-Genome Sequencing (WGS) of Resistant Isolates
WGS is employed to identify the genetic basis of resistance in bacterial isolates that exhibit elevated MICs to gepotidacin.[14][15]
-
DNA Extraction: Isolate high-quality genomic DNA from a pure culture of the resistant bacterium using a commercial DNA extraction kit.
-
Library Preparation: Prepare a sequencing library from the extracted DNA. This involves fragmenting the DNA, adding sequencing adapters, and amplifying the library.
-
Sequencing: Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina).
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Genome Assembly: Assemble the reads into a draft genome sequence.
-
Variant Calling: Align the assembled genome to a reference genome of a susceptible strain to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels).
-
Gene Annotation: Annotate the genome to identify genes, including those known to be involved in antibiotic resistance (e.g., gyrA, gyrB, parC, parE, and efflux pump genes).
-
Resistance Gene Detection: Use databases such as the Comprehensive Antibiotic Resistance Database (CARD) to identify acquired resistance genes.
-
Visualizations
Caption: Overview of Gepotidacin's mechanism of action and resistance pathways.
Caption: Experimental workflow for characterizing gepotidacin resistance.
Caption: Logical relationship of mutations and resistance phenotype.
References
- 1. benchchem.com [benchchem.com]
- 2. Gepotidacin Pharmacokinetics-Pharmacodynamics against Escherichia coli in the One-Compartment and Hollow-Fiber In Vitro Infection Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Gepotidacin: Well-Balanced Dual-Targeting against Neisseria gonorrhoeae Gyrase and Topoisomerase IV in Cells and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmilabs.com [jmilabs.com]
- 5. jmilabs.com [jmilabs.com]
- 6. Interactions between Gepotidacin and Escherichia coli Gyrase and Topoisomerase IV: Genetic and Biochemical Evidence for Well-Balanced Dual-Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of Gepotidacin: Well-Balanced Dual-Targeting against Neisseria gonorrhoeae Gyrase and Topoisomerase IV in Cells and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and in vitro activity of gepotidacin against bacterial uropathogens, including subsets with molecularly characterized resistance mechanisms and genotypes/epidemiological clones, in females with uncomplicated urinary tract infections: results from two global, pivotal, phase 3 trials (EAGLE-2 and EAGLE-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Topoisomerase Inhibitors: Evaluating the Potency of Gepotidacin and Zoliflodacin in Fluoroquinolone-Resistant Escherichia coli upon tolC Inactivation and Differentiating Their Efflux Pump Substrate Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ihma.com [ihma.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. Genomic sequencing of Neisseria gonorrhoeae to respond to the urgent threat of antimicrobial-resistant gonorrhea - PMC [pmc.ncbi.nlm.nih.gov]
Gepotidacin's Novel Binding Mechanism: A Technical Guide to its Interaction with DNA Gyrase and Topoisomerase IV
For Immediate Release
This technical guide provides an in-depth analysis of the binding mechanism of gepotidacin (B1671446), a first-in-class triazaacenaphthylene antibiotic, with its bacterial targets: DNA gyrase and topoisomerase IV. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of antimicrobial research and development.
Executive Summary
Gepotidacin presents a significant advancement in the fight against antimicrobial resistance. Its novel mechanism of action, characterized by a well-balanced dual-targeting of DNA gyrase and topoisomerase IV, distinguishes it from existing antibiotic classes, including fluoroquinolones.[1] This guide will dissect the specific binding sites, present quantitative data on enzyme inhibition and DNA cleavage, detail the experimental protocols used to elucidate these interactions, and provide visual representations of the underlying molecular and experimental workflows.
Mechanism of Action: Dual Inhibition of Type II Topoisomerases
Gepotidacin exerts its bactericidal effect by inhibiting the essential functions of two bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][3] These enzymes are critical for managing DNA topology during replication, transcription, and cell division.[2] Gepotidacin binds to the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV.[2][4] This interaction occurs within a distinct pocket located between the scissile DNA bonds, a binding site different from that of fluoroquinolones.[2][5][6]
A key differentiator of gepotidacin's mechanism is the induction of single-stranded DNA breaks, in contrast to the double-stranded breaks caused by fluoroquinolones.[1][7] This unique mode of action may contribute to a different cellular response and a lower propensity for the development of resistance.[1][8] For significant resistance to emerge, concurrent mutations in both target enzymes are typically required.[8][9]
Quantitative Analysis of Gepotidacin's Activity
The potency of gepotidacin against its target enzymes has been quantified through various biochemical assays. The following tables summarize the key inhibitory and cleavage-inducing concentrations for gepotidacin against enzymes from different bacterial species.
| Enzyme Target | Bacterial Species | Assay Type | IC50 (µM) | Reference |
| DNA Gyrase | Staphylococcus aureus | DNA Supercoiling | ≈ 0.047 | |
| DNA Gyrase | Staphylococcus aureus | Relaxation of Positively Supercoiled DNA | ≈ 0.6 | |
| DNA Gyrase | Escherichia coli | DNA Supercoiling | 0.32 ± 0.17 | [9] |
| Topoisomerase IV | Escherichia coli | DNA Decatenation | Not specified, but potent inhibition at sub-micromolar concentrations | [1] |
| DNA Gyrase | Neisseria gonorrhoeae | DNA Supercoiling | 5.1 ± 2.3 | [8] |
| Topoisomerase IV | Neisseria gonorrhoeae | DNA Decatenation | 1.8 ± 1.3 | [8] |
Table 1: Inhibitory Concentration (IC50) of Gepotidacin against DNA Gyrase and Topoisomerase IV. IC50 represents the concentration of gepotidacin required to inhibit 50% of the enzyme's catalytic activity.
| Enzyme Target | Bacterial Species | Assay Type | CC50 (µM) | Reference |
| DNA Gyrase | Escherichia coli | Single-Stranded DNA Cleavage | 2.18 ± 0.77 | [7] |
Table 2: Cleavage Complex Formation (CC50) of Gepotidacin. CC50 represents the concentration of gepotidacin required to induce 50% of the maximal DNA cleavage.
Gepotidacin's Binding Site and Interaction Model
X-ray crystallography and molecular modeling studies have provided a detailed view of the gepotidacin binding site.[6][10] A single molecule of gepotidacin binds in a pocket formed at the interface of the two GyrA subunits of DNA gyrase or the two ParC subunits of topoisomerase IV, positioned midway between the two DNA cleavage sites.[9][10] This binding pocket is largely hydrophobic.[6] A notable non-hydrophobic interaction is a salt bridge formed between gepotidacin and a key aspartic acid residue: Asp82 in the GyrA subunit of E. coli DNA gyrase and Asp79 in the ParC subunit of E. coli topoisomerase IV.[6]
Mutations in these key residues, such as GyrA D90 in N. gonorrhoeae and ParC D86N in N. gonorrhoeae, have been shown to significantly reduce gepotidacin's activity against the respective enzymes.[8]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the interaction of gepotidacin with DNA gyrase and topoisomerase IV.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP, and the inhibition of this activity by gepotidacin.
Materials:
-
Enzyme: Purified E. coli or S. aureus DNA gyrase.
-
Substrate: Relaxed pBR322 plasmid DNA (1 µg/µL).
-
Assay Buffer (5X): 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, and 50% (w/v) glycerol.
-
Gepotidacin: Stock solution in an appropriate solvent (e.g., DMSO).
-
Stop Solution/Loading Dye (GSTEB): 40% (w/v) Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.
-
Chloroform/isoamyl alcohol (24:1 v/v).
-
Agarose (B213101) Gel (1%) in TAE or TBE buffer.
-
Ethidium (B1194527) Bromide Staining Solution (1 µg/mL).
Procedure:
-
On ice, prepare a reaction mixture containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water to the desired volume.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add varying concentrations of gepotidacin or solvent control to the tubes.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase (e.g., 1 Unit).
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of GSTEB and chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous (upper) phase onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the amount of supercoiled DNA in each lane to determine the IC50 of gepotidacin.
Topoisomerase IV Decatenation Assay
This assay measures the ability of topoisomerase IV to resolve catenated (interlinked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles, and the inhibition of this process by gepotidacin.
Materials:
-
Enzyme: Purified E. coli or S. aureus topoisomerase IV.
-
Substrate: Kinetoplast DNA (kDNA) from Crithidia fasciculata (100 ng/µL).
-
Assay Buffer (5X): 50 mM HEPES-KOH (pH 7.9), 100 mM potassium glutamate, 6 mM magnesium acetate, 4 mM DTT, 2 mM spermidine, 1 mM ATP, and 50 µg/mL albumin.
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.6), 50 mM NaCl, 2 mM DTT, 1 mM EDTA, and 50% (v/v) glycerol.
-
Gepotidacin: Stock solution in an appropriate solvent.
-
Stop Solution/Loading Dye (GSTEB).
-
Chloroform/isoamyl alcohol (24:1 v/v).
-
Agarose Gel (1%) in TAE or TBE buffer.
-
Ethidium Bromide Staining Solution (1 µg/mL).
Procedure:
-
On ice, prepare a reaction mixture containing 5X Assay Buffer, kDNA, and sterile water.
-
Aliquot the mixture into microcentrifuge tubes.
-
Add varying concentrations of gepotidacin or solvent control.
-
Initiate the reaction by adding a pre-determined amount of topoisomerase IV.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and process the samples as described for the supercoiling assay.
-
Load the aqueous phase onto a 1% agarose gel. The catenated kDNA will remain in the well, while the decatenated minicircles will migrate into the gel.
-
Perform electrophoresis, stain, and visualize the gel.
-
The disappearance of the minicircle bands indicates inhibition of decatenation. Quantify the bands to determine the IC50.
DNA Cleavage Assay
This assay determines the ability of gepotidacin to stabilize the covalent complex between the topoisomerase and the DNA, resulting in DNA cleavage.
Materials:
-
Enzyme: Purified DNA gyrase or topoisomerase IV.
-
Substrate: Supercoiled plasmid DNA (e.g., pBR322).
-
Assay Buffer (5X): Similar to supercoiling/decatenation buffers, but may vary.
-
Gepotidacin: Stock solution.
-
SDS Solution (e.g., 10%).
-
Proteinase K.
-
Stop Solution/Loading Dye.
-
Agarose Gel (1%).
-
Ethidium Bromide Staining Solution.
Procedure:
-
Prepare reaction mixtures with buffer, supercoiled plasmid DNA, and varying concentrations of gepotidacin.
-
Add the enzyme to initiate the reaction.
-
Incubate at 37°C for a specified time to allow for cleavage complex formation.
-
Stop the enzymatic reaction and reveal the DNA breaks by adding SDS, followed by proteinase K to digest the covalently attached protein.
-
Add loading dye and load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate supercoiled, nicked (single-strand break), and linear (double-strand break) DNA.
-
Stain and visualize the gel. Gepotidacin will show an increase in the nicked circular DNA band.
-
Quantify the different DNA forms to determine the concentration of gepotidacin that produces the maximum amount of cleaved product (CC50).
Conclusion
Gepotidacin's unique, well-balanced, dual-targeting mechanism of action against DNA gyrase and topoisomerase IV, coupled with its distinct binding mode that induces single-stranded DNA breaks, positions it as a promising new agent in the treatment of bacterial infections. The detailed understanding of its interaction at the molecular level, supported by the robust quantitative data and experimental methodologies outlined in this guide, provides a solid foundation for further research and development in the field of novel antibacterials. The low propensity for target-mediated resistance further underscores its potential clinical value.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 3. DNA gyrase supercoiling inhibition assay [bio-protocol.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Topoisomerase II DNA Cleavage Assay Using Fluorescently Labelled Double-Stranded Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 8. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
Crystalline Forms of Gepotidacin Mesylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Gepotidacin (B1671446) is a first-in-class, novel triazaacenaphthylene antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.[1][2][3][4] It is formulated as a mesylate salt for oral administration.[1] The solid-state properties of the active pharmaceutical ingredient (API) are critical for drug product development, manufacturing, stability, and bioavailability. This technical guide provides an in-depth overview of the known crystalline forms of gepotidacin mesylate, presenting key analytical data and the experimental protocols used for their characterization.
Summary of Crystalline Forms
This compound has been shown to exist in multiple crystalline forms, including a dihydrate, an anhydrate, and a monohydrate.[5][6] The dihydrate form is reported to be the most thermodynamically stable form at ambient temperature.[6]
Data Presentation
The following tables summarize the quantitative data for the characterized crystalline forms of this compound.
Table 1: Powder X-ray Diffraction (PXRD) Data
| Crystalline Form | Characteristic 2θ Angles (°) [Cu Kα radiation] | Reference |
| This compound Dihydrate (Form 1) | 9.0, 11.5, 13.4, 14.3, 14.9, 15.5, 17.6, 18.6, 20.7 | [5] |
| This compound Anhydrate (Form 2) | 7.1, 9.7, 12.1, 14.2, 15.2, 17.3, 20.2 | [5][7] |
| This compound Monohydrate | 5.6, 7.1, 8.8, 11.2, 13.0, 13.7, 20.1, 21.6, 23.3 | [5] |
Table 2: Thermal Analysis Data
| Crystalline Form | Technique | Key Observations | Reference |
| This compound Dihydrate (Form 1) | TGA | Approximately 6% weight loss between 30-130 °C | [5] |
| This compound Anhydrate (Form 2) | DSC | Endotherm with an onset temperature of approximately 201 °C | [5] |
| This compound Anhydrate (Form 2) | TGA | Approximately 2% weight loss between 25-200 °C | [5] |
Table 3: Single-Crystal X-ray Diffraction (SCXRD) Data
| Crystalline Form | Space Group | Unit Cell Parameters | Volume (ų) | Z' | Molecules/Unit Cell | Calculated Density (g/cm³) | Reference |
| This compound Dihydrate (Form 1) | P2₁2₁2₁ | a = Not Reported, b = Not Reported, c = Not Reported, α = 90°, β = 90°, γ = 90° | 2759.7(4) | 1 | 4 | 1.398 | [5] |
| This compound Anhydrate (Form 2) | P2₁ | a = 12.3921(7) Å, b = 7.0262(4) Å, c = 14.6536(9) Å, α = 90°, β = 95.0077(13)°, γ = 90° | 1271.01(13) | 1 | 2 | 1.423 | [5] |
Experimental Protocols
The following methodologies are based on the procedures described in the cited literature for the characterization of this compound crystalline forms.
Powder X-ray Diffraction (PXRD)
-
Instrument: PANalytical Empyrean diffractometer.[5]
-
Radiation: Cu Kα.[5]
-
Sample Preparation: Samples were mounted on Si zero-background wafers.[5]
Differential Scanning Calorimetry (DSC)
-
Instrument: TA Instruments Q200 differential scanning calorimeter.[5]
-
Heating Rate: 10 °C/min.[5]
-
Sample Pans: Crimped aluminum pans.[5]
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.[5]
Thermogravimetric Analysis (TGA)
-
Instrument: TA Instruments Q50 or Q5000 thermogravimetric analyzer.[5]
-
Heating Rate: 10 °C/min.[5]
-
Purge Gas: Nitrogen at a flow rate of 25 mL/min or 60 mL/min.[5]
Single-Crystal X-ray Diffraction (SCXRD)
-
Instrument: Bruker D8 Venture system.[5]
-
Radiation Source: Incoatec microfocus 3.0 Cu Kα Source.[5]
-
Data Collection and Processing: Data collection and unit cell indexing were performed using the APEX3 v2017.3-0 suite. Processing of the measured intensity data was carried out with SAINT V8.[5]
-
Sample Preparation for Dihydrate (Form 1): A single crystal was prepared by slow cooling from a solution of this compound in a water/2-propanol mixture.[5]
-
Sample Preparation for Anhydrate (Form 2): A single crystal of this compound anhydrate was prepared by slow cooling from a 2-propanol solution.[5]
Interconversion of Crystalline Forms
A key relationship observed is the conversion of the anhydrate Form 2 to the dihydrate Form 1. This conversion occurs under ambient conditions within an hour and is driven by the uptake of atmospheric moisture. Dynamic Vapor Sorption (DVS) analysis of the anhydrate form shows a critical relative humidity at 60%, with a 4.8% water uptake, indicating the conversion to the dihydrate.[5]
Conclusion
The solid-state landscape of this compound is characterized by the existence of at least three crystalline forms: a dihydrate (Form 1), an anhydrate (Form 2), and a monohydrate. The dihydrate is the most stable form under ambient conditions, and the anhydrate readily converts to the dihydrate in the presence of moisture. A thorough understanding and control of these crystalline forms are essential for the consistent manufacturing and performance of gepotidacin drug products.
References
- 1. Gepotidacin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drugs.com [drugs.com]
- 4. Gepotidacin | topoisomerase II Inhibitor | TargetMol [targetmol.com]
- 5. WO2021219637A1 - Crystalline forms of gepotidacin - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Gepotidacin Mesylate for Uncomplicated Urinary Tract Infections: A Technical Guide
Executive Summary
Gepotidacin (B1671446) is a first-in-class, oral, bactericidal, triazaacenaphthylene antibiotic with a novel mechanism of action for the treatment of uncomplicated urinary tract infections (uUTIs).[1][2][3] It inhibits bacterial DNA replication through a distinct binding site, providing well-balanced inhibition of two essential type II topoisomerase enzymes, DNA gyrase and topoisomerase IV.[4][5][6] This dual-targeting mechanism confers activity against a broad spectrum of uropathogens, including isolates resistant to current standard-of-care antibiotics like fluoroquinolones.[4][7][8] Pivotal Phase 3 trials, EAGLE-2 and EAGLE-3, have demonstrated the non-inferiority and, in the case of EAGLE-3, superiority of gepotidacin compared to nitrofurantoin (B1679001), a first-line treatment for uUTIs.[1][9][10] With a manageable safety profile and a low potential for resistance development, gepotidacin represents a significant advancement and a much-needed new therapeutic option for one of the most common infections in women.[1][4] This document provides a comprehensive technical overview of gepotidacin, including its mechanism of action, in vitro activity, pharmacokinetic/pharmacodynamic profile, clinical efficacy, and key experimental methodologies.
Introduction
Uncomplicated urinary tract infections (uUTIs), primarily acute cystitis, are among the most prevalent bacterial infections, particularly in women.[1][11] The increasing prevalence of antibiotic resistance among uropathogens, especially Escherichia coli, to commonly prescribed agents like trimethoprim-sulfamethoxazole and fluoroquinolones, presents a significant challenge to effective treatment.[4][11][12] This has created an urgent unmet medical need for new antibiotics with novel mechanisms of action.[1][4]
Gepotidacin (formerly GSK2140944) is a novel triazaacenaphthylene antibacterial agent that addresses this need.[4][13] It is the first new class of oral antibiotics for uUTIs in over two decades.[1][14] Developed by GlaxoSmithKline, gepotidacin has been approved for the treatment of uUTIs in female adults and adolescents (12 years and older, weighing at least 40 kg) caused by susceptible microorganisms including E. coli, Klebsiella pneumoniae, Staphylococcus saprophyticus, Enterococcus faecalis, and Citrobacter freundii complex.[2][15][16]
Mechanism of Action
Gepotidacin exerts its bactericidal effect by inhibiting bacterial DNA replication.[15][17] Unlike other antibiotic classes, it utilizes a unique mechanism involving the well-balanced, dual inhibition of two essential bacterial type II topoisomerases: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[4][6][18]
These enzymes are crucial for managing DNA topology during replication, transcription, and cell division.[16] Gepotidacin binds to a novel site on the GyrA and ParC subunits, which is distinct from the binding site of fluoroquinolones.[4][8][16] This interaction stabilizes the enzyme-DNA cleavage complexes, trapping the enzymes on the DNA and leading to the accumulation of single-stranded DNA breaks, which ultimately results in the cessation of DNA replication and bacterial cell death.[18][19]
This dual-targeting is crucial; for most uropathogens, mutations in both enzymes are required to significantly decrease susceptibility to gepotidacin, which is predicted to lower the potential for the development of target-mediated resistance.[2][4][20]
In Vitro Activity
Gepotidacin has demonstrated potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria that commonly cause uUTIs. Its efficacy is maintained against many strains resistant to other antibiotic classes.
Table 1: In Vitro Activity of Gepotidacin Against Common Uropathogens
| Organism | Number of Isolates | Gepotidacin MIC₅₀ (µg/mL) | Gepotidacin MIC₉₀ (µg/mL) | Reference(s) |
|---|---|---|---|---|
| Escherichia coli | 1,000 | 2 | 4 | [5][6] |
| E. coli (Fluoroquinolone-Resistant) | 352 | 2 | 4 | [5] |
| E. coli (ESBL-positive) | 228 | 4 | 8 | [5] |
| Klebsiella pneumoniae | 500 | 8 | 32 | [5] |
| Proteus mirabilis | 250 | 4 | 16 | [5] |
| Citrobacter spp. | 250 | 4 | 8 | [5] |
| Staphylococcus saprophyticus | 250 | 0.06 | 0.12 | [5] |
| Enterococcus faecalis | 500 | 2 | 4 | [5] |
Data derived from global surveillance studies. MIC₅₀/₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.
Pharmacokinetics and Pharmacodynamics (PK/PD)
Gepotidacin is rapidly absorbed orally, with a time to maximum plasma concentration (Tmax) of approximately 2.0 hours.[16] The pharmacokinetic-pharmacodynamic (PK/PD) index most closely associated with its efficacy against E. coli is the free-drug area under the concentration-time curve to MIC ratio (fAUC/MIC).[17][21]
Table 2: Pharmacokinetic Parameters of Gepotidacin in Adults with uUTI (1500 mg dose every 12 hours)
| Parameter | Mean Value | Unit | Reference(s) |
|---|---|---|---|
| Cₘₐₓ (Maximum Concentration) | 4.2 | mcg/mL | [16] |
| AUC₀₋₁₂ (Area Under the Curve, 0-12h) | 22.8 | mcg*hour/mL | [16] |
| Tₘₐₓ (Time to Cₘₐₓ) | ~2.0 | hours | [16] |
| t₁/₂ (Terminal Elimination Half-life) | ~9.3 | hours | [16] |
| Total Clearance | 33.4 | L/hour |[16] |
For E. coli, the median gepotidacin fAUC/MIC ratio associated with net bacterial stasis and a 1-log₁₀ CFU reduction was 33.9 and 43.7, respectively.[17]
Clinical Efficacy for Uncomplicated Urinary Tract Infections
Pivotal Phase 3 Trials: EAGLE-2 and EAGLE-3
The efficacy and safety of gepotidacin for treating uUTI were established in two near-identical, global, randomized, double-blind, non-inferiority Phase 3 trials: EAGLE-2 (NCT04020341) and EAGLE-3 (NCT04187144).[1][2][22] These trials compared a 5-day course of oral gepotidacin (1500 mg twice daily) with oral nitrofurantoin (100 mg twice daily), a standard first-line therapy.[2][23] The trials enrolled female patients aged 12 years and older with symptoms of a uUTI.[22] The primary endpoint was therapeutic success, defined as the combined clinical resolution of symptoms and microbiological eradication of the causative pathogen(s) at the Test-of-Cure (TOC) visit (Days 10-13).[1][10] Both trials were stopped early for efficacy based on the recommendation of an Independent Data Monitoring Committee.[1][10]
Efficacy Results
Gepotidacin met the primary endpoint of non-inferiority to nitrofurantoin in both trials. Furthermore, in the EAGLE-3 trial, gepotidacin demonstrated statistically significant superiority over nitrofurantoin.[1][9][10]
Table 3: Phase 3 EAGLE-2 & EAGLE-3 Primary Efficacy Endpoint Results (Therapeutic Success at TOC)
| Trial | Gepotidacin Arm | Nitrofurantoin Arm | Adjusted Difference (95% CI) | Outcome | Reference(s) |
|---|---|---|---|---|---|
| EAGLE-2 | 50.6% (162/320) | 47.0% (135/287) | 4.3% (-3.6% to 12.1%) | Non-inferiority met | [9][22] |
| EAGLE-3 | 58.5% (162/277) | 43.6% (115/264) | 14.6% (6.4% to 22.8%) | Superiority met | [9][22] |
Population: Microbiological Intent-to-Treat (micro-ITT) with pathogens susceptible to nitrofurantoin. TOC: Test-of-Cure.
Efficacy in Key Subgroups
Gepotidacin demonstrated consistent efficacy compared to nitrofurantoin across key subgroups, including patients with E. coli pathogens resistant to other antibiotics, those with a history of recurrent uUTIs, and patients over 50 years of age.[1][23]
Safety and Tolerability
The safety and tolerability profile of gepotidacin in the EAGLE-2 and EAGLE-3 trials was consistent with previous studies.[1] Adverse events were generally mild to moderate in severity.[9][24]
Table 4: Most Common Adverse Events (AEs) Reported in EAGLE-2 & EAGLE-3 Trials
| Adverse Event | Gepotidacin Arm (Pooled) | Nitrofurantoin Arm (Pooled) | Reference(s) |
|---|---|---|---|
| Diarrhea | 14% - 18% | Not specified as most common | [9] |
| Nausea | Not specified as most common | 4% | [9] |
Data represents the most common AE reported for each treatment arm across the two trials.
No life-threatening or fatal events were reported in the trials.[9][24]
Resistance Profile
The unique, dual-target mechanism of gepotidacin is expected to result in a lower potential for resistance development compared to single-target antibiotics.[2][4] For bacteria like E. coli, target-specific mutations in both DNA gyrase and topoisomerase IV are necessary to significantly reduce gepotidacin susceptibility.[4][19] While potential resistance mechanisms such as target gene alterations (gyrA, parC) and efflux pumps have been identified, in vitro studies show that gepotidacin retains activity against most fluoroquinolone-resistant isolates.[15][25]
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro susceptibility of bacterial isolates to gepotidacin is determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).[26]
Protocol Summary:
-
Preparation of Antibiotic: Prepare serial two-fold dilutions of gepotidacin in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the microtiter plate wells.
-
Inoculation: Inoculate each well of a 96-well microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of gepotidacin that completely inhibits visible bacterial growth.
Phase 3 Clinical Trial Protocol (EAGLE-2/EAGLE-3 Summary)
-
Study Design: Randomized, multicenter, double-blind, double-dummy, active-controlled, non-inferiority trials.[22][23]
-
Patient Population: Female participants, ≥12 years of age, with clinical symptoms of uUTI (at least two of: dysuria, urinary frequency/urgency, suprapubic pain, or hematuria) and evidence of pyuria or urinary nitrite.[22]
-
Interventions:
-
Primary Outcome: Therapeutic success (a composite of clinical and microbiological success) at the Test-of-Cure visit (Day 10-13).[1][23]
-
Clinical Success: Complete resolution of uUTI symptoms without the need for additional antimicrobial therapy.
-
Microbiological Success: Reduction of baseline uropathogen(s) to <10³ CFU/mL from a mid-stream urine sample.[22]
-
-
Non-inferiority Margin: 10%.[22]
Conclusion
Gepotidacin mesylate is a novel, first-in-class oral antibiotic that represents a pivotal development in the treatment of uncomplicated urinary tract infections. Its unique dual-targeting mechanism of action against both DNA gyrase and topoisomerase IV provides potent bactericidal activity against key uropathogens, including many resistant to existing therapies. Robust Phase 3 clinical trial data from the EAGLE program have confirmed its efficacy and acceptable safety profile, establishing it as a valuable new option for clinicians and patients. With the rising threat of antimicrobial resistance, gepotidacin is poised to play a critical role in the management of uUTIs.
References
- 1. gsk.com [gsk.com]
- 2. journals.asm.org [journals.asm.org]
- 3. urologytimes.com [urologytimes.com]
- 4. journals.asm.org [journals.asm.org]
- 5. In vitro activity of gepotidacin against urinary tract infection isolates of Enterobacterales, Enterococcus faecalis, and Staphylococcus saprophyticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. EAGLE-2 and EAGLE-3 phase III trials for GSK 2140944 in urinary tract infections demonstrated non-inferiority and were halted early and presented at European Congress of Clinical Microbiology and Infectious Diseases (ECCMID) - Medthority [medthority.com]
- 11. Diagnosis and Treatment of Acute Uncomplicated Cystitis | AAFP [aafp.org]
- 12. Uncomplicated Urinary Tract Infections - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pharmatimes.com [pharmatimes.com]
- 14. pharmexec.com [pharmexec.com]
- 15. drugs.com [drugs.com]
- 16. Gepotidacin - Wikipedia [en.wikipedia.org]
- 17. Gepotidacin Pharmacokinetics-Pharmacodynamics against Escherichia coli in the One-Compartment and Hollow-Fiber In Vitro Infection Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. pubs.acs.org [pubs.acs.org]
- 20. What is Gepotidacin used for? [synapse.patsnap.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. 2831. Efficacy and Safety of Gepotidacin for Uncomplicated Urinary Tract Infection: Pooled Subgroup Analyses of the EAGLE-2 and EAGLE-3 Randomized Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Plain language summary: efficacy and safety of gepotidacin, a new oral antibiotic, compared with nitrofurantoin, a commonly used oral antibiotic, for treating uncomplicated urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Gepotidacin Pharmacokinetics-Pharmacodynamics against Escherichia coli in the One-Compartment and Hollow-Fiber In Vitro Infection Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. gsk.com [gsk.com]
Gepotidacin for Uncomplicated Urogenital Gonorrhea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Gepotidacin (B1671446), a first-in-class, oral triazaacenaphthylene antibiotic for the treatment of uncomplicated urogenital gonorrhea caused by Neisseria gonorrhoeae. This document details the mechanism of action, summarizes key clinical trial data with a focus on the pivotal Phase 3 EAGLE-1 trial, outlines experimental protocols, and presents critical in-vitro microbiological data.
Core Mechanism of Action
Gepotidacin is a bactericidal agent that uniquely inhibits bacterial DNA replication through a well-balanced, dual-targeting mechanism.[1][2] It acts on two essential type II topoisomerase enzymes: DNA gyrase (GyrA subunit) and topoisomerase IV (ParC subunit).[3] This dual inhibition occurs at a distinct binding site, differentiating it from fluoroquinolones.[2] This novel mechanism is crucial for its activity against many strains of N. gonorrhoeae, including those resistant to existing antibiotic classes.[2][4] A key advantage of this balanced dual-targeting is that a single target-specific mutation may not significantly impact the drug's susceptibility, potentially lowering the propensity for target-mediated resistance development.[2]
Clinical Efficacy and Safety: The EAGLE-1 Trial
The primary evidence for Gepotidacin's efficacy and safety in treating uncomplicated urogenital gonorrhea comes from the Phase 3, randomized, open-label, non-inferiority EAGLE-1 (NCT04010539) trial.[4][5]
Efficacy Data
The trial met its primary endpoint, demonstrating that oral Gepotidacin was non-inferior to a standard combination therapy of intramuscular (IM) ceftriaxone (B1232239) plus oral azithromycin.[4][5] The primary endpoint was microbiological success, defined as culture-confirmed eradication of N. gonorrhoeae from the urogenital site at the Test-of-Cure (TOC) visit (Days 4-8).[6]
| Table 1: Primary Efficacy Outcome in the EAGLE-1 Trial (Microbiological Intent-to-Treat Population) | ||
| Treatment Arm | Microbiological Success Rate | 95% Confidence Interval (CI) |
| Gepotidacin (two 3000 mg oral doses) | 92.6% (187/202) | 88.0% to 95.8% |
| Ceftriaxone (500 mg IM) + Azithromycin (1 g oral) | 91.2% (186/204) | 86.4% to 94.7% |
| Adjusted Treatment Difference: -0.1% (95% CI: -5.6% to 5.5%) |
Notably, no bacterial persistence of urogenital N. gonorrhoeae was observed at the test-of-cure visit in either treatment group.[6]
Safety and Tolerability Profile
The safety profile of Gepotidacin in the EAGLE-1 trial was consistent with previous studies.[5] The most frequently reported adverse events were gastrointestinal in nature and were predominantly mild to moderate in severity.[5][6] No treatment-related severe or serious adverse events were reported in either arm of the study.[5][6]
| Table 2: Overview of Adverse Events (AEs) in the EAGLE-1 Trial | |
| Adverse Event Category | Gepotidacin Arm |
| Most Common AEs | Gastrointestinal (e.g., diarrhea, nausea) |
| Severity of Most AEs | Mild or Moderate |
| Treatment-Related Serious AEs | None Reported |
Experimental Protocols
EAGLE-1 Clinical Trial Protocol (NCT04010539)
The EAGLE-1 trial was a Phase 3, randomized, open-label, sponsor-blinded, multicenter, non-inferiority study.[5][7]
-
Population: Eligible participants were adolescents and adults aged 12 years and older, with a bodyweight over 45 kg, who had a clinical suspicion of uncomplicated urogenital gonorrhea (e.g., mucopurulent discharge) or a positive laboratory test for N. gonorrhoeae.[5][6]
-
Inclusion Criteria: Key inclusion criteria included clinical suspicion of urogenital gonococcal infection, which could be based on symptoms like purulent discharge, a positive culture or Nucleic Acid Amplification Test (NAAT) for N. gonorrhoeae, or sexual contact with a confirmed infected partner.[7]
-
Exclusion Criteria: Individuals were excluded if they had complicated gonorrhea, known allergies to the study medications, specific severe comorbidities (renal, cardiac, hepatic), were immunocompromised (HIV with CD4 <200 cells/mm³ was an exception), or had recently used other systemic antibiotics.[5][7]
-
Interventions:
-
Gepotidacin Arm: Two oral doses of 3000 mg. The first dose was administered at the study site, and the second was self-administered 10-12 hours later. Doses were to be taken after food consumption.[2][7]
-
Comparator Arm: A single 500 mg intramuscular injection of ceftriaxone plus a single 1 g oral dose of azithromycin, administered at the study site.[7]
-
-
Primary Outcome Assessment: The primary efficacy endpoint was the microbiological response at the Test-of-Cure (TOC) visit, 4 to 8 days after treatment. Success was defined as the culture-confirmed eradication of N. gonorrhoeae from the urogenital body site. The primary analysis was conducted on the microbiological intent-to-treat (micro-ITT) population, which included all randomized participants who received at least one dose of study treatment and had a baseline urogenital culture positive for ceftriaxone-susceptible N. gonorrhoeae.[6]
Microbiological and In-Vitro Susceptibility Testing Protocols
-
Culture and Identification: Urogenital, pharyngeal, and rectal swabs were collected at baseline and the TOC visit. Specimens were cultured on selective media appropriate for N. gonorrhoeae for isolation and subsequent susceptibility testing.[3]
-
Antimicrobial Susceptibility Testing (AST): The minimum inhibitory concentrations (MICs) of Gepotidacin and comparator agents were determined using the agar (B569324) dilution method, which is the recommended standard for N. gonorrhoeae susceptibility testing.[8][9] Quality control was performed using the N. gonorrhoeae ATCC 49226 reference strain.[8]
In-Vitro Activity and Pharmacokinetics/Pharmacodynamics (PK/PD)
In-Vitro Susceptibility
Gepotidacin has demonstrated potent in-vitro activity against a large and diverse collection of clinical N. gonorrhoeae isolates, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[9]
| Table 3: In-Vitro Activity of Gepotidacin against N. gonorrhoeae | ||||
| Study Population (n) | MIC Range (µg/mL) | Modal MIC (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Diverse Clinical Isolates (252) | 0.032 - 4 | 0.5 | 0.5 | 1 |
| Baseline Urogenital Isolates (69) | ≤0.06 - 1 | N/A | 0.12 | 0.5 |
| Clinical Isolates (145) | N/A | N/A | 0.25 | 0.5 |
Importantly, no significant cross-resistance between Gepotidacin and other antimicrobials, including ciprofloxacin, has been identified.[9]
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship
The key PK/PD index associated with Gepotidacin's therapeutic success is the ratio of the area under the free-drug plasma concentration-time curve to the MIC (fAUC/MIC).[1][10] Data from a Phase 2 study established a clear relationship between this ratio and microbiological eradication.
References
- 1. Microbiological Analysis from a Phase 2 Randomized Study in Adults Evaluating Single Oral Doses of Gepotidacin in the Treatment of Uncomplicated Urogenital Gonorrhea Caused by Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Gepotidacin as Treatment of Uncomplicated Urogenital Gonorrhea (EAGLE-1): Design of a Randomized, Comparator-Controlled, Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 6. Oral gepotidacin for the treatment of uncomplicated urogenital gonorrhoea (EAGLE-1): a phase 3 randomised, open-label, non-inferiority, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Activity of Gepotidacin (GSK2140944) against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Gepotidacin Mesylate Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gepotidacin (B1671446) is a first-in-class, novel triazaacenaphthylene antibiotic that inhibits bacterial DNA replication through a distinct mechanism of action.[1][2][3][4] It selectively targets and inhibits both bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[4][5][6][7] This dual-targeting mechanism provides balanced inhibition and confers activity against a range of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotic classes like fluoroquinolones.[4][7][8][9] These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of gepotidacin mesylate, a critical parameter for assessing its antimicrobial potency.
Data Presentation: Gepotidacin MIC Values
The following tables summarize the in vitro activity of gepotidacin against key bacterial pathogens. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: Gepotidacin MICs against Escherichia coli
| Isolate Phenotype | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| All Isolates[10][11] | 3,560 | 2 | 2 | ≤0.03 - 32 |
| Ciprofloxacin-Resistant[11][12] | 1,129 | 2 | 4 | 0.125 - 16 |
| ESBL-Producing[11][12] | 616 | 2 | 4 | 0.125 - 16 |
| Multidrug-Resistant[10] | 244 | - | - | - |
Table 2: Gepotidacin MICs against Staphylococcus aureus
| Isolate Phenotype | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| All Isolates[8][13] | 78 | 0.25 | 0.5 | 0.12 - >32 |
| Methicillin-Resistant (MRSA)[13] | 54 | 0.25 | 0.5 | 0.12 - >32 |
| Methicillin-Susceptible (MSSA)[13] | 24 | 0.25 | 0.5 | 0.12 - 0.5 |
Table 3: Gepotidacin MICs against Neisseria gonorrhoeae
| Isolate Collection | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Baseline Urogenital Isolates[14] | 69 | 0.12 | 0.5 | ≤0.06 - 1 |
| All Isolates[15][16] | 25 | 0.12 | 0.25 | - |
| Geographically Diverse Isolates[17] | 252 | 0.5 | 1 | 0.032 - 4 |
| Ciprofloxacin-Resistant[17] | - | 0.5 | 1 | - |
Table 4: Gepotidacin MICs against Streptococcus pneumoniae
| Isolate Phenotype | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| All Isolates[8][18] | 50 | 0.25 | 0.5 |
| Penicillin-Nonsusceptible[8][18] | - | 0.25 | 0.5 |
Experimental Protocols
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are recommended for determining the MIC of gepotidacin.[19][20][21] Both broth microdilution and agar (B569324) dilution methods are commonly employed.[22][23]
Protocol 1: Broth Microdilution MIC Testing
This method is suitable for E. coli, S. aureus, and S. pneumoniae.
Materials:
-
This compound analytical standard
-
Appropriate solvent for stock solution preparation (e.g., sterile deionized water with potential for DMSO for initial solubilization)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for E. coli and S. aureus[24]
-
CAMHB supplemented with 2-5% lysed horse blood for S. pneumoniae[24]
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic with known MIC for the quality control strain
-
Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, S. pneumoniae ATCC 49619)
-
Spectrophotometer or turbidity meter
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Gepotidacin Stock Solution: Prepare a concentrated stock solution of this compound. Further dilutions should be made in the appropriate broth.
-
Preparation of Microtiter Plates: Dispense 50 µL of the appropriate broth into each well of a 96-well plate. Create a two-fold serial dilution of gepotidacin by adding 50 µL of the drug solution to the first well and transferring 50 µL to subsequent wells, discarding the final 50 µL from the last well. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well after inoculation.
-
Inoculation: Inoculate each well with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours (20-24 hours for S. pneumoniae).
-
Reading Results: The MIC is the lowest concentration of gepotidacin that completely inhibits visible growth of the organism.
Protocol 2: Agar Dilution MIC Testing
This is the recommended reference method for Neisseria gonorrhoeae.[16][22]
Materials:
-
This compound analytical standard
-
GC Agar base with a defined supplement
-
Sterile petri dishes
-
Bacterial inoculum standardized to 1.0 McFarland turbidity
-
Inoculum replicator (e.g., Steers replicator)
-
Quality control strain (N. gonorrhoeae ATCC 49226)
-
Incubator with 5% CO₂ atmosphere (36°C ± 1°C)
Procedure:
-
Preparation of Agar Plates: Prepare a series of agar plates containing two-fold serial dilutions of gepotidacin.
-
Inoculum Preparation: Prepare a bacterial suspension in a suitable broth or saline to match a 1.0 McFarland standard.
-
Inoculation: Using an inoculum replicator, apply a standardized amount of each bacterial suspension to the surface of the agar plates, from the lowest to the highest concentration. Include a growth control plate without antibiotic.
-
Incubation: Incubate the plates at 36°C ± 1°C in a 5% CO₂ atmosphere for 20-24 hours.
-
Reading Results: The MIC is the lowest concentration of gepotidacin that prevents the growth of more than one colony.
Visualizations
Mechanism of Action of Gepotidacin
Caption: Gepotidacin's dual inhibition of DNA gyrase and topoisomerase IV.
Experimental Workflow for Broth Microdilution MIC Testing
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. liofilchem.com [liofilchem.com]
- 4. What is Gepotidacin used for? [synapse.patsnap.com]
- 5. Gepotidacin - Wikipedia [en.wikipedia.org]
- 6. blujepahcp.com [blujepahcp.com]
- 7. droracle.ai [droracle.ai]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Activity of Gepotidacin Tested against Escherichia coli and Staphylococcus saprophyticus Isolates Causing Urinary Tract Infections in Medical Centers Worldwide (2019 to 2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. academic.oup.com [academic.oup.com]
- 13. In Vitro Activity and Microbiological Efficacy of Gepotidacin from a Phase 2, Randomized, Multicenter, Dose-Ranging Study in Patients with Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. jmilabs.com [jmilabs.com]
- 16. In Vitro Activity of Gepotidacin (GSK2140944) against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro activity of the novel triazaacenaphthylene gepotidacin (GSK2140944) against MDR Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gepotidacin (GSK2140944) In Vitro Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jmilabs.com [jmilabs.com]
- 20. bsac.org.uk [bsac.org.uk]
- 21. EUCAST: MIC Determination [eucast.org]
- 22. Comparison of minimum inhibitory concentration results for gepotidacin obtained using agar dilution and broth microdilution methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jmilabs.com [jmilabs.com]
- 24. jmilabs.com [jmilabs.com]
Application Notes and Protocols for Gepotidacin Time-Kill Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for conducting time-kill assays to evaluate the bactericidal activity of Gepotidacin (B1671446), a novel, first-in-class triazaacenaphthylenone antibiotic.
Introduction
Gepotidacin is a bactericidal antibiotic that inhibits bacterial DNA replication through a distinct mechanism of action, targeting both DNA gyrase and topoisomerase IV.[1][2][3] This dual-targeting mechanism confers activity against a broad spectrum of pathogens, including strains resistant to existing antibiotic classes.[4][5] Time-kill assays are essential in vitro pharmacodynamic studies that provide valuable insights into the concentration-dependent and time-dependent killing characteristics of an antimicrobial agent. These assays are crucial for understanding the efficacy of new drugs like Gepotidacin against target pathogens.
Mechanism of Action
Gepotidacin's primary mechanism involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, and cell division.[1][6] Gepotidacin binds to a unique site on the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV, which is distinct from the binding site of fluoroquinolones.[3][6] This interaction stabilizes the enzyme-DNA cleavage complex, leading to the accumulation of double-stranded DNA breaks and ultimately resulting in bacterial cell death.[1][3]
Figure 1. Mechanism of action of Gepotidacin.
Experimental Protocols
Time-Kill Assay Protocol
This protocol outlines the general procedure for performing a time-kill assay with Gepotidacin. Specific parameters such as bacterial species, growth medium, and Gepotidacin concentrations may need to be optimized based on the research objectives.
1. Materials:
-
Gepotidacin analytical powder
-
Appropriate solvent for Gepotidacin (e.g., sterile distilled water, DMSO)
-
Test bacterial isolate(s)
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB), Fastidious Broth for N. gonorrhoeae)[7][8]
-
Appropriate agar (B569324) plates (e.g., Tryptic Soy Agar with 5% sheep blood)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Sterile culture tubes or flasks
-
Incubator (35-37°C, with or without CO2 as required for the specific bacteria)
-
Spectrophotometer or McFarland standards
-
Micropipettes and sterile tips
-
Spiral plater or manual plating equipment
-
Colony counter
2. Preparation of Bacterial Inoculum:
-
From a fresh overnight culture on an agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of the appropriate broth medium.
-
Incubate the broth culture at 35-37°C with shaking until it reaches the mid-logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard, approximately 1-5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh, pre-warmed broth to achieve a starting inoculum concentration of approximately 5 x 10⁵ CFU/mL in the final test volume.
3. Preparation of Gepotidacin Concentrations:
-
Prepare a stock solution of Gepotidacin at a high concentration.
-
Perform serial dilutions of the stock solution in the appropriate broth medium to achieve the desired final concentrations for the assay. Concentrations are typically tested at multiples of the Minimum Inhibitory Concentration (MIC), such as 0.25x, 0.5x, 1x, 2x, 4x, and 10x MIC.[8]
-
Include a growth control tube containing no antibiotic.
4. Time-Kill Assay Procedure:
-
Dispense the appropriate volume of broth with the different Gepotidacin concentrations into sterile tubes or flasks.
-
Add the prepared bacterial inoculum to each tube to achieve the final starting density of ~5 x 10⁵ CFU/mL.
-
Immediately after inoculation (T=0), and at subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[8]
-
Perform ten-fold serial dilutions of the collected aliquots in sterile cold saline or PBS to stop bacterial growth.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours, or until colonies are clearly visible.
-
Count the number of colonies (CFU) on the plates that yield between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration.
5. Data Analysis:
-
Plot the mean log10 CFU/mL against time for each Gepotidacin concentration and the growth control.
-
Bactericidal activity is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[8]
-
Bacteriostatic activity is typically defined as a <3-log10 reduction in CFU/mL from the initial inoculum.
Figure 2. Experimental workflow for a Gepotidacin time-kill assay.
Data Presentation
The following tables summarize the in vitro activity of Gepotidacin against various bacterial pathogens as reported in the literature.
Table 1: In Vitro Activity of Gepotidacin against Neisseria gonorrhoeae
| Isolate Type | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MBC50 (µg/mL) | MBC90 (µg/mL) | Reference |
| All strains | 25 | 0.12 | 0.25 | 0.25 | 0.5 | [9] |
| Ciprofloxacin-nonsusceptible | 5 | - | - | - | - | [9] |
Table 2: In Vitro Activity of Gepotidacin against Escherichia coli
| Isolate Type | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| All isolates | 25 | - | 4 | [10] |
| Fluoroquinolone-Susceptible | 758 | - | 2 | [11] |
| Fluoroquinolone-Not Susceptible | 277 | - | 4 | [11] |
| Urine Isolates (Germany) | 460 | 2 | 4 | [4] |
Table 3: In Vitro Activity of Gepotidacin against Staphylococcus aureus
| Isolate Type | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| All isolates (including MRSA) | 50 | - | 0.5 | [10] |
| MRSA | 54 | 0.25 | 0.5 | [12] |
| MSSA | 24 | 0.25 | 0.5 | [12] |
Table 4: Summary of Gepotidacin Bactericidal Activity from Time-Kill Studies
| Organism | Isolate Description | Gepotidacin Concentration | Time to Bactericidal Activity (≥3-log10 reduction) | Reference |
| N. gonorrhoeae | ATCC 49226 (Wild-type) | 2x, 4x, 10x MIC | 24 hours | [8] |
| N. gonorrhoeae | Azithromycin & Tetracycline-nonsusceptible | 4x MIC | 8 hours | [8] |
| N. gonorrhoeae | Azithromycin & Tetracycline-nonsusceptible | 10x MIC | 4 hours | [8] |
| S. aureus | Representative isolates | 4x or 10x MIC | 24 hours | [10] |
| E. coli | Representative isolates | 4x or 10x MIC | 24 hours | [10] |
Conclusion
The provided protocols and data offer a comprehensive guide for researchers to conduct time-kill assays with Gepotidacin. These studies are fundamental in characterizing the bactericidal profile of this novel antibiotic and are essential for its continued development and clinical application. The unique mechanism of action of Gepotidacin, coupled with its potent in vitro activity against a range of clinically relevant pathogens, underscores its potential as a valuable new therapeutic agent in the fight against antimicrobial resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. blujepahcp.com [blujepahcp.com]
- 3. droracle.ai [droracle.ai]
- 4. In vitro activity of gepotidacin against urine isolates of Escherichia coli from outpatient departments in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Gepotidacin - Wikipedia [en.wikipedia.org]
- 7. jmilabs.com [jmilabs.com]
- 8. In Vitro Activity of Gepotidacin (GSK2140944) against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of Gepotidacin (GSK2140944) against Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gepotidacin (GSK2140944) In Vitro Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1075. In vitro Activity of Gepotidacin against Escherichia coli Causing Urinary Tract Infections in the United States, Including Molecularly Characterized Fluoroquinolone Resistant Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Activity and Microbiological Efficacy of Gepotidacin from a Phase 2, Randomized, Multicenter, Dose-Ranging Study in Patients with Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gepotidacin In Vitro Resistance Induction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gepotidacin (B1671446) is a first-in-class triazaacenaphthylene antibiotic that represents a significant advancement in the fight against antimicrobial resistance. It functions by inhibiting bacterial DNA replication through a novel mechanism that involves the dual and balanced targeting of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3] This mechanism is distinct from that of other antibiotics, including fluoroquinolones, which also target these enzymes but at different binding sites.[1][3][4] This unique mode of action suggests a lower propensity for the development of resistance, as mutations in both target enzymes are typically required to significantly reduce susceptibility.[3][5] These application notes provide a summary of key findings from in vitro resistance induction studies and detailed protocols for conducting such experiments.
Mechanism of Action and Resistance
Gepotidacin binds to the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV, inhibiting their enzymatic activity which is crucial for bacterial DNA replication, transcription, and cell division.[4] The drug's binding site is distinct from that of fluoroquinolones.[6] Resistance to gepotidacin in vitro has been shown to be multifactorial, primarily involving target site mutations and the action of efflux pumps.
Signaling Pathway for Gepotidacin Action and Resistance
References
- 1. droracle.ai [droracle.ai]
- 2. blujepahcp.com [blujepahcp.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Gepotidacin - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vitro activity of the novel triazaacenaphthylene gepotidacin (GSK2140944) against MDR Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gepotidacin Mesylate Formulation in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gepotidacin is a novel, first-in-class triazaacenaphthylene antibiotic that represents a significant advancement in the fight against antimicrobial resistance. It functions by inhibiting bacterial DNA replication through a distinct mechanism that involves the dual targeting of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] This unique mode of action allows Gepotidacin to be effective against a range of bacterial pathogens, including strains resistant to existing antibiotics.[1] This document provides detailed application notes and protocols for the formulation of Gepotidacin mesylate for in vivo studies, along with methodologies for key efficacy experiments.
Physicochemical Properties and Solubility
This compound has a propensity to form various crystalline forms, including hydrates. The dihydrate form is noted to be the most thermodynamically stable at room temperature. Understanding the solubility of the specific form of this compound being used is crucial for developing an appropriate formulation for in vivo administration.
Solubility Data
The solubility of this compound dihydrate has been determined in simulated biological fluids, which can provide a useful reference for formulation development.
| Solvent | pH | Temperature | Solubility |
| Simulated Gastric Fluid (SGF) | 1.6 | Ambient (20-25°C) | Data not explicitly quantified in provided search results |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | Ambient (20-25°C) | Data not explicitly quantified in provided search results |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 6.5 | Ambient (20-25°C) | Data not explicitly quantified in provided search results |
Note: While a patent document mentions the determination of solubility in these fluids, the exact numerical values were not available in the public search results. Researchers should perform their own solubility studies in the selected vehicle.
In Vivo Formulations and Preparation Protocols
The choice of formulation for in vivo studies is critical for ensuring accurate and reproducible dosing. Based on preclinical studies, both suspension and solution formulations have been utilized for Gepotidacin.
Protocol 1: Oral Gavage Suspension (1% Methylcellulose)
A suspension in 1% aqueous methylcellulose (B11928114) is a suitable vehicle for oral administration of this compound in rodent models.[3]
Materials:
-
This compound
-
Methylcellulose (e.g., 400 cP viscosity)
-
Sterile, purified water
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Heating plate
-
Ice bath or refrigerator
-
Graduated cylinders
-
Analytical balance
Procedure:
-
Preparation of 1% Methylcellulose Vehicle:
-
Heat approximately one-third of the final required volume of purified water to 60-70°C in a glass beaker on a heating plate with a magnetic stirrer.
-
While stirring the heated water, slowly add the required amount of methylcellulose powder to create a 1% (w/v) solution (e.g., 1 gram of methylcellulose for a final volume of 100 mL).
-
Continue stirring until the powder is fully dispersed, and the mixture appears as a milky, homogeneous suspension.
-
Remove the beaker from the heat and add the remaining two-thirds of the purified water as ice-cold water. This rapid cooling will facilitate the dissolution of the methylcellulose.
-
Continue stirring the solution on a magnetic stirrer in an ice bath or in a refrigerator (2-8°C) until the solution becomes clear and viscous. This may take several hours or can be left overnight.
-
-
Preparation of this compound Suspension:
-
Accurately weigh the required amount of this compound powder.
-
Levigate the powder with a small amount of the prepared 1% methylcellulose vehicle to form a smooth paste.
-
Gradually add the remaining volume of the 1% methylcellulose vehicle to the paste while stirring continuously to achieve the desired final concentration.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
Storage and Stability:
It is recommended to prepare the suspension fresh on the day of dosing. If storage is necessary, it should be kept at 2-8°C and protected from light. The stability of this compound in this formulation should be determined by appropriate analytical methods if it is to be stored for an extended period.
Protocol 2: Subcutaneous Injection Solution (Sterile Saline)
For subcutaneous administration in mouse models, a solution of Gepotidacin in sterile saline has been used.[4]
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) for injection
-
Sterile vials
-
Vortex mixer
-
Sterile filters (if necessary)
Procedure:
-
Determine the required concentration of this compound based on the dosing regimen.
-
Aseptically weigh the appropriate amount of this compound and transfer it to a sterile vial.
-
Add the required volume of sterile saline to the vial.
-
Vortex the vial until the this compound is completely dissolved.
-
If necessary, sterile filter the solution using a 0.22 µm syringe filter into a new sterile vial.
Storage and Stability:
This solution should be prepared fresh on the day of use under aseptic conditions.
Experimental Protocols for In Vivo Efficacy Studies
The following are detailed protocols for commonly used murine infection models to evaluate the in vivo efficacy of Gepotidacin.
Murine Neutropenic Thigh Infection Model
This model is widely used to assess the efficacy of antimicrobial agents against localized bacterial infections.[4][5]
Experimental Workflow:
References
Application Notes and Protocols for the Quantification of Gepotidacin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gepotidacin is a novel, first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA replication through a distinct mechanism of action. As with any new therapeutic agent, robust and reliable analytical methods for its quantification in biological matrices are essential for pharmacokinetic and toxicokinetic studies. This document provides detailed application notes and protocols for the determination of Gepotidacin in biological samples, primarily plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the most widely adopted and validated technique for this purpose.
Analytical Method Overview
The quantification of Gepotidacin in biological samples is predominantly achieved using LC-MS/MS. This methodology offers high sensitivity, selectivity, and a wide dynamic range, making it suitable for bioanalytical studies. The general workflow involves sample preparation to isolate the analyte from the complex biological matrix, followed by chromatographic separation and mass spectrometric detection.
Quantitative Data Summary
The following tables summarize the quantitative data for the LC-MS/MS methods used in the analysis of Gepotidacin in human plasma and urine, as reported in various studies. These methods have been validated in accordance with regulatory guidelines such as the ICH M10 Bioanalytical Method Validation.[1]
Table 1: Gepotidacin Quantification in Human Plasma
| Parameter | Reported Value(s) | Reference(s) |
| Analytical Method | LC-MS/MS, UHPLC-MS/MS | [1][2] |
| Sample Preparation | Protein Precipitation with Acetonitrile (B52724) | [2] |
| Linearity Range | 10 - 5000 ng/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [2] |
| Precision | Meets ICH M10 criteria (±15%, ±20% at LLOQ) | [1] |
| Accuracy | Meets ICH M10 criteria (±15%, ±20% at LLOQ) | [1] |
| Internal Standard | Gepotidacin metabolites or stable isotope-labeled Gepotidacin | [2] |
Table 2: Gepotidacin Quantification in Human Urine
| Parameter | Reported Value(s) | Reference(s) |
| Analytical Method | LC-MS/MS | [2] |
| Sample Preparation | Protein Precipitation with Acetonitrile | [2] |
| Linearity Range | 100 - 50,000 ng/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL | [2] |
| Precision | Meets ICH M10 criteria (±15%, ±20% at LLOQ) | [1] |
| Accuracy | Meets ICH M10 criteria (±15%, ±20% at LLOQ) | [1] |
| Internal Standard | Gepotidacin metabolites or stable isotope-labeled Gepotidacin | [2] |
Experimental Protocols
The following are detailed protocols for the quantification of Gepotidacin in plasma and urine. These protocols are based on the commonly cited methods and provide a comprehensive guide for laboratory implementation.
Protocol 1: Quantification of Gepotidacin in Human Plasma by LC-MS/MS
1. Materials and Reagents
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Gepotidacin reference standard
-
Stable isotope-labeled Gepotidacin (or other suitable internal standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
2. Instrumentation
-
A validated UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
3. Sample Preparation (Protein Precipitation)
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (a suitable concentration prepared in methanol or acetonitrile).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. Liquid Chromatography Conditions (Representative)
-
Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %B 0.0 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
5. Mass Spectrometry Conditions (To be Optimized)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Gepotidacin: Precursor Ion (Q1) > Product Ion (Q3)
-
Internal Standard: Precursor Ion (Q1) > Product Ion (Q3)
-
-
Compound-Specific Parameters: Dwell time, collision energy (CE), declustering potential (DP), and other source parameters must be optimized for Gepotidacin and the internal standard to achieve maximum sensitivity.
6. Calibration and Quality Control
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of Gepotidacin.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process calibration standards and QC samples alongside the unknown samples.
Protocol 2: Quantification of Gepotidacin in Human Urine by LC-MS/MS
The protocol for urine is similar to that for plasma, with minor modifications.
1. Sample Preparation
-
Thaw frozen urine samples at room temperature and vortex.
-
Centrifuge the urine samples to pellet any particulate matter.
-
Pipette 50 µL of supernatant into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 150 µL of acetonitrile.
-
Vortex and centrifuge as described for plasma.
-
Transfer the supernatant to an autosampler vial.
2. LC-MS/MS Conditions
-
The same LC-MS/MS conditions as for plasma analysis can be used as a starting point, but may require optimization due to the different matrix. The higher concentration range in urine may necessitate sample dilution.
Visualizations
Caption: Experimental workflow for Gepotidacin quantification.
Conclusion
The LC-MS/MS methods described provide a robust and reliable approach for the quantification of Gepotidacin in biological samples. The provided protocols, based on validated methods, offer a detailed starting point for researchers. It is crucial to perform in-house validation of the method to ensure it meets the specific requirements of the intended application and complies with all relevant regulatory guidelines. The successful implementation of these methods will be critical in advancing the understanding of Gepotidacin's pharmacokinetic profile and its clinical development.
References
Gepotidacin mesylate handling and storage guidelines for research labs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gepotidacin is a first-in-class, novel triazaacenaphthylene antibacterial agent that inhibits bacterial DNA replication by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] Its unique mechanism of action provides a new tool in the fight against drug-resistant bacterial infections.[2] These application notes provide essential guidelines for the safe handling, storage, and use of Gepotidacin mesylate in a research laboratory setting.
Safety, Handling, and Storage
Safety Precautions
This compound should be handled by personnel trained in laboratory safety. The following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[3][4]
-
Ventilation: Use in a well-ventilated area to avoid inhalation of dust or aerosols.[3][5]
-
Avoid Contact: Prevent contact with skin and eyes.[3][5] In case of accidental contact, rinse the affected area thoroughly with water.[4]
-
Handling Powder: When handling the solid form, avoid dust formation.[3]
-
Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.[4]
Storage Conditions
Proper storage of this compound is crucial to maintain its stability and integrity.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | 4°C | Not specified | Sealed container, away from direct sunlight and ignition sources.[5] |
| Solution in Solvent | -20°C or -80°C | See below | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
General Guidelines for In Vivo Studies
For in vivo studies, Gepotidacin has been administered orally in tablet form in clinical trials.[6] For preclinical animal studies, the formulation will depend on the specific experimental design and animal model.
Considerations for Formulation:
-
Vehicle Selection: A suitable vehicle for oral gavage in rodents could be a suspension in a pharmaceutically acceptable carrier such as 0.5% (w/v) methylcellulose (B11928114) in water.
-
Solubility: The solubility of this compound in the chosen vehicle should be determined to ensure a homogenous and stable suspension.
-
Dose Calculation: The dose should be calculated based on the body weight of the animal and the desired therapeutic concentration.
Stability-Indicating Assay (General Protocol)
A stability-indicating assay is crucial for determining the shelf-life and degradation products of a drug substance. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly used.
Principle:
This method separates the parent drug from its degradation products, allowing for the quantification of the parent drug and the detection of impurities.
General Steps:
-
Method Development: Develop an RP-HPLC method with a suitable column, mobile phase, and detector to achieve good separation between Gepotidacin and its potential degradation products.
-
Forced Degradation Studies: Subject this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[7]
-
Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7]
-
Stability Testing: Store this compound under controlled temperature and humidity conditions and analyze samples at specified time points using the validated stability-indicating method.
Visualizations
Caption: Workflow for Handling and Preparation of this compound.
Caption: Mechanism of Action of Gepotidacin.
References
- 1. Gepotidacin - Wikipedia [en.wikipedia.org]
- 2. What is Gepotidacin used for? [synapse.patsnap.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Pharmacokinetics of Oral Formulations of Gepotidacin (GSK2140944), a Triazaacenaphthylene Bacterial Type II Topoisomerase Inhibitor, in Healthy Adult and Adolescent Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
Application Notes and Protocols: Gepotidacin Mesylate in Hollow-Fiber Infection Models
For Researchers, Scientists, and Drug Development Professionals
Gepotidacin (B1671446) is a novel, first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA replication through a distinct mechanism of action, targeting both DNA gyrase and topoisomerase IV.[1] Hollow-fiber infection models (HFIM) are crucial in vitro systems that allow for the simulation of human pharmacokinetic profiles of antimicrobial agents, providing valuable insights into their pharmacodynamic (PD) properties and their ability to suppress the emergence of resistance.[2][3] These models have been instrumental in characterizing the efficacy of gepotidacin against key pathogens such as Escherichia coli and Neisseria gonorrhoeae.[4][5]
Key Applications of Gepotidacin in Hollow-Fiber Infection Models:
-
Determination of Pharmacokinetic/Pharmacodynamic (PK/PD) Indices: Identifying the PK/PD index that best correlates with antibacterial efficacy. For gepotidacin, the free-drug area under the concentration-time curve to minimum inhibitory concentration ratio (fAUC/MIC) has been identified as the key driver of efficacy against E. coli.[4][6]
-
Magnitude of PK/PD Target for Efficacy: Quantifying the fAUC/MIC ratio required for different levels of bacterial reduction (e.g., stasis, 1-log kill, 2-log kill).[4][6]
-
Resistance Suppression Analysis: Evaluating the drug exposures necessary to prevent the amplification of resistant bacterial subpopulations over an extended period.[2][5]
-
Dose Regimen Optimization: Providing data to support the selection of optimal dosing regimens for clinical trials to maximize efficacy and minimize the potential for resistance development.[7][8]
Quantitative Data Summary
The following tables summarize the key pharmacodynamic targets for gepotidacin against E. coli and N. gonorrhoeae as determined in hollow-fiber infection model studies.
Table 1: Gepotidacin Pharmacodynamic Targets for Escherichia coli
| Bacterial Endpoint | Median fAUC/MIC Ratio | Reference Isolate | Study Duration |
| Net Bacterial Stasis | 33.9 | Pooled data from four isolates | 24 hours |
| 1-log₁₀ CFU Reduction | 43.7 | Pooled data from four isolates | 24 hours |
| 2-log₁₀ CFU Reduction | 60.7 | Pooled data from four isolates | 24 hours |
| Resistance Suppression | ≥275 | E. coli NCTC 13441 (MIC: 2 mg/L) | 10 days |
(Data sourced from multiple studies)[2][4][6][9]
Table 2: Gepotidacin Dosing and Efficacy Against Neisseria gonorrhoeae
| Gepotidacin Dose Regimen (Simulated Oral) | Outcome in HFIM | Reference Isolate | Study Duration |
| 0.75 g, 1.5 g, 3 g (single doses) | Treatment Failure (Resistance Amplification) | N. gonorrhoeae GSK #8 (MIC: 0.5 mg/L) | 7 days |
| ≥4.5 g (single or divided doses) | Prevention of Resistance & Sterilization | N. gonorrhoeae GSK #8 (MIC: 0.5 mg/L) | 7 days |
(Data sourced from multiple studies)[5][7][10][11]
Experimental Protocols
Protocol 1: Hollow-Fiber Infection Model for Escherichia coli Resistance Suppression
Objective: To determine the gepotidacin fAUC/MIC ratio required to suppress the amplification of resistant E. coli subpopulations over a 10-day period.
Materials:
-
Hollow-fiber cartridge (e.g., FiberCell Systems)
-
Peristaltic pump
-
Central reservoir for fresh medium
-
Waste reservoir
-
E. coli NCTC 13441 (gepotidacin MIC: 2 mg/L)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Gepotidacin mesylate analytical powder
-
Syringes and needles for sampling
-
Agar (B569324) plates with and without gepotidacin for bacterial enumeration
Methodology:
-
System Preparation: A hollow-fiber cartridge is connected to a central reservoir containing fresh CAMHB and a waste reservoir via a peristaltic pump. The entire system is sterilized.
-
Bacterial Inoculum Preparation: E. coli NCTC 13441 is grown overnight in CAMHB. The culture is then diluted to achieve a starting inoculum of approximately 10⁶ CFU/mL.
-
Inoculation: The bacterial suspension is inoculated into the peripheral compartment of the hollow-fiber cartridge.
-
Drug Concentration Simulation: A computer-controlled syringe pump is used to administer gepotidacin into the central reservoir, simulating the human plasma concentration-time profiles for various dosing regimens. The system is designed to mimic the elimination half-life of gepotidacin.
-
Sampling: Samples are collected from the peripheral compartment of the hollow-fiber cartridge at predetermined time points over the 10-day study period.
-
Bacterial Enumeration: The collected samples are serially diluted and plated on agar plates with and without gepotidacin (e.g., at 2.5x and 4x the baseline MIC) to quantify the total bacterial population and the resistant subpopulation.
-
Data Analysis: The change in bacterial density (log₁₀ CFU/mL) over time is plotted for both the total and resistant populations for each simulated dosing regimen. The fAUC/MIC ratio is calculated for each regimen and correlated with the observed antibacterial effect and resistance suppression.
Protocol 2: Hollow-Fiber Infection Model for Neisseria gonorrhoeae Efficacy and Resistance
Objective: To evaluate the efficacy of different gepotidacin dosing regimens in eradicating N. gonorrhoeae and preventing the emergence of resistance over a 7-day period.
Materials:
-
Hollow-fiber cartridge (e.g., FiberCell Systems)
-
Peristaltic pump
-
Central reservoir for fresh medium
-
Waste reservoir
-
N. gonorrhoeae clinical isolate (e.g., GSK #8, ciprofloxacin-resistant)
-
Fastidious broth medium
-
This compound, ciprofloxacin (B1669076), and ceftriaxone (B1232239) analytical powders
-
Syringes and needles for sampling
-
Gonococcal agar plates with and without gepotidacin for bacterial enumeration
Methodology:
-
System Preparation: Similar to the E. coli protocol, the hollow-fiber system is assembled and sterilized.
-
Bacterial Inoculum Preparation: A clinical isolate of N. gonorrhoeae is grown on gonococcal agar and then suspended in fastidious broth to a starting density of approximately 10⁶ CFU/mL.[7]
-
Inoculation: The bacterial suspension is inoculated into the hollow-fiber cartridge.[11]
-
Drug Concentration Simulation: Human free-drug plasma concentration-time profiles for single oral doses of gepotidacin (ranging from 0.75 g to 12 g), as well as control regimens of ciprofloxacin and ceftriaxone, are simulated.[5][11]
-
Sampling: Samples are collected daily for 7 days from the peripheral compartment of the model.
-
Bacterial Enumeration: Samples are plated on gonococcal agar to determine the total bacterial count and on agar containing gepotidacin to quantify the resistant subpopulation.
-
Data Analysis: The time course of bacterial killing and resistance emergence is analyzed for each dosing regimen. The relationship between gepotidacin exposure and the prevention of resistance amplification is determined.
Visualizations
Caption: Experimental workflow for a gepotidacin hollow-fiber infection model study.
Caption: Mechanism of action of gepotidacin targeting bacterial DNA replication.
Caption: Logical relationship between gepotidacin exposure and bacterial response.
References
- 1. Dose Selection for Phase III Clinical Evaluation of Gepotidacin (GSK2140944) in the Treatment of Uncomplicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Frontiers | Pharmacodynamic Evaluation of Dosing, Bacterial Kill, and Resistance Suppression for Zoliflodacin Against Neisseria gonorrhoeae in a Dynamic Hollow Fiber Infection Model [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Gepotidacin Pharmacokinetics-Pharmacodynamics against Escherichia coli in the One-Compartment and Hollow-Fiber In Vitro Infection Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relationship between Gepotidacin Exposure and Prevention of On-Therapy Resistance Amplification in a Neisseria gonorrhoeae Hollow-Fiber In Vitro Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose selection for a phase III study evaluating gepotidacin (GSK2140944) in the treatment of uncomplicated urogenital gonorrhoea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fibercellsystems.com [fibercellsystems.com]
Application Notes and Protocols for Preclinical Evaluation of Gepotidacin Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various animal models utilized to assess the in vivo efficacy of Gepotidacin (B1671446), a novel, first-in-class triazaacenaphthylene antibiotic. Detailed experimental protocols and summarized quantitative data are presented to guide researchers in designing and executing preclinical studies for this compound.
Gepotidacin inhibits bacterial DNA replication by a distinct mechanism, targeting both DNA gyrase and topoisomerase IV.[1][2] This dual-targeting mechanism provides a barrier to the development of resistance.[3] Preclinical animal models have been instrumental in characterizing its efficacy against a broad spectrum of bacterial pathogens, including biothreat agents and multidrug-resistant strains.
I. Efficacy of Gepotidacin in a Rabbit Model of Inhalational Anthrax
This model is crucial for evaluating potential treatments for Bacillus anthracis infection under the FDA's Animal Rule, as human efficacy studies are not feasible.[4][5]
Quantitative Data Summary
| Animal Model | Pathogen | Treatment Regimen | Primary Endpoint | Efficacy Outcome | Reference |
| New Zealand White Rabbit | Bacillus anthracis | 114 mg/kg/day IV for 5 days | Survival | 91% survival in treated group vs. 0% in saline control (P < 0.0001) | [4][5] |
Experimental Protocol
-
Animal Model: New Zealand White rabbits are used as they appropriately model the pathogenesis of human inhalational anthrax.[4]
-
Infection: Animals are challenged with an inhalational dose of B. anthracis spores.
-
Treatment Trigger: Treatment is initiated upon the detection of protective antigen in the serum, indicating systemic infection.[4][5]
-
Dosing: Gepotidacin is administered intravenously at a dose of 114 mg/kg/day for 5 days.[4][5] This dosage is designed to simulate a human equivalent dose of 1,000 mg IV administered three times a day.[4][5] A control group receives saline.[4][5]
-
Endpoints:
-
Outcome Measures: Monitor survival rates over a defined period. At the end of the study, or at the time of death, blood and organ cultures are performed to confirm the presence or absence of B. anthracis.[4][5]
Experimental Workflow Diagram
Caption: Workflow for Rabbit Inhalational Anthrax Model.
II. Efficacy of Gepotidacin in Murine Thigh and Lung Infection Models
Neutropenic murine models are standard for characterizing the pharmacokinetic/pharmacodynamic (PK/PD) parameters of new antibiotics against Gram-positive pathogens like Staphylococcus aureus and Streptococcus pneumoniae.[6][7][8]
Quantitative Data Summary
| Animal Model | Pathogen | Infection Site | Key PK/PD Index | PK/PD Target for Stasis | PK/PD Target for 1-log10 CFU Reduction | Reference |
| Neutropenic Mouse | S. aureus | Thigh | fAUC/MIC | 13.4 | 58.9 | [6][7][8] |
| Neutropenic Mouse | S. pneumoniae | Thigh | fAUC/MIC | 7.86 | 16.9 | [6][7][8] |
| Neutropenic Mouse | E. coli | Thigh | fAUC/MIC | 33.9 | 43.7 | [9][10] |
| Neutropenic Mouse | K. pneumoniae | Thigh | fAUC/MIC | - | - | [11] |
fAUC/MIC: Ratio of the free-drug plasma area under the concentration-time curve to the minimum inhibitory concentration.
Experimental Protocol
-
Animal Model: Neutropenic mice are used to ensure that the observed antibacterial effect is due to the drug and not the host's immune system. Neutropenia is typically induced by cyclophosphamide (B585) administration.
-
Infection: A bacterial suspension is injected directly into the thigh muscle.[6][7][8] For lung infections, intranasal or aerosol administration is used.[6][7][8]
-
Treatment: Gepotidacin is administered, often subcutaneously, at various doses and dosing intervals (dose-ranging and dose-fractionation studies).[6][7][8]
-
Sample Collection: At 24 hours post-treatment initiation, mice are euthanized. The infected thigh muscle (or lungs) is excised, homogenized, and plated for bacterial colony-forming unit (CFU) enumeration.[6][7][8] Blood samples are collected at multiple time points to determine the pharmacokinetic profile.[6][7][8]
-
Endpoint: The primary endpoint is the change in bacterial load (log10 CFU) in the infected tissue at 24 hours compared to the start of therapy.[6][7][8]
-
PK/PD Analysis: The relationship between the change in log10 CFU and various PK/PD indices (fAUC/MIC, fCmax/MIC, %T>MIC) is evaluated using a Hill-type model to identify the index most predictive of efficacy.[6][7][8]
Experimental Workflow Diagram
Caption: Workflow for Murine Thigh Infection Model.
III. Efficacy of Gepotidacin in a Rat Pyelonephritis Model
This model is physiologically relevant for studying the efficacy of antibiotics against urinary tract infections (UTIs), particularly those that have ascended to the kidneys.[12][13]
Quantitative Data Summary
| Animal Model | Pathogen | Treatment Regimen | Efficacy Outcome (Kidney) | Efficacy Outcome (Bladder) | Reference |
| Rat | Multidrug-resistant E. coli | Human-simulated exposures (800 mg or 1,500 mg BID oral equivalent) via IV infusion for 4 days | 2.9 to 4.9 log10 CFU reduction compared to pre-treatment levels | CFU reduced to the lower limit of detection (1.2 log10) | [12][13][14] |
Experimental Protocol
-
Animal Model: Female rats are commonly used for this model.
-
Infection: Pyelonephritis is induced by direct injection of a bacterial suspension (e.g., multidrug-resistant E. coli) into the kidneys.[13]
-
Treatment: Rats receive controlled intravenous infusions of Gepotidacin every 12 hours for 4 days.[12][13] The infusion profiles are designed to recreate the systemic exposures observed in humans after oral administration of 800 mg or 1,500 mg twice daily.[12][13]
-
Sample Collection: After the 4-day treatment period, animals are euthanized. Kidneys and bladders are aseptically removed, homogenized, and plated to determine bacterial CFU counts.[12][13] Blood and kidney homogenates are also analyzed to determine drug concentrations.[12][13]
-
Endpoint: The primary endpoint is the reduction in bacterial CFU in the kidneys and bladder compared to pre-treatment levels.[12][13]
IV. Efficacy of Gepotidacin in a Nonhuman Primate Model of Pneumonic Plague
This model is essential for the development of new treatments for pneumonic plague caused by Yersinia pestis, another biothreat agent where human efficacy trials are not possible.[15]
Quantitative Data Summary
| Animal Model | Pathogen | Treatment Regimen | Efficacy Outcome | Reference |
| African Green Monkey | Yersinia pestis | 28, 36, or 48 mg/kg/day IV for 10 days | 75% to 100% survival across all dose regimens vs. 0% in control | [15] |
Experimental Protocol
-
Animal Model: African green monkeys (AGMs) are used as they closely mimic human pneumonic plague.[15]
-
Infection: AGMs are infected with Y. pestis via the inhalational route.[15]
-
Treatment: Intravenous dosing with Gepotidacin (at 28, 36, or 48 mg/kg/day) or saline control is initiated for 10 days.[15] These doses are selected to provide plasma concentrations that support a rationale for human dosing regimens.[15]
-
Endpoints:
-
Outcome Measures: Survival is monitored throughout the study. All surviving animals are assessed for bacterial clearance via blood and organ cultures at the end of the study.[15]
Gepotidacin's Mechanism of Action
Gepotidacin is a novel triazaacenaphthylene antibacterial that selectively inhibits bacterial DNA gyrase and topoisomerase IV through a unique binding mode.[1][15] This dual-target inhibition is critical for its activity against a wide range of pathogens, including those resistant to other antibiotic classes.[2][3]
Caption: Mechanism of Action of Gepotidacin.
References
- 1. In Vitro and In Vivo Activity of Gepotidacin against Drug-Resistant Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsk.com [gsk.com]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Efficacy of therapeutically administered gepotidacin in a rabbit model of inhalational anthrax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Pharmacokinetic-Pharmacodynamic Evaluation of Gepotidacin against Gram-Positive Organisms Using Data from Murine Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic-Pharmacodynamic Evaluation of Gepotidacin against Gram-Positive Organisms Using Data from Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gepotidacin Pharmacokinetics-Pharmacodynamics against Escherichia coli in the One-Compartment and Hollow-Fiber In Vitro Infection Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Efficacy of Human Exposures of Gepotidacin (GSK2140944) against Escherichia coli in a Rat Pyelonephritis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of Human Exposures of Gepotidacin (GSK2140944) against Escherichia coli in a Rat Pyelonephritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Gepotidacin is efficacious in a nonhuman primate model of pneumonic plague - PubMed [pubmed.ncbi.nlm.nih.gov]
Gepotidacin Mesylate: A Novel Tool for Studying Bacterial Topoisomerase Inhibition
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gepotidacin (B1671446) is a first-in-class triazaacenaphthylene antibiotic that represents a significant advancement in the fight against bacterial infections, including those caused by drug-resistant pathogens.[1][2][3] Its novel mechanism of action, which involves the inhibition of two essential bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV, makes it a valuable tool for studying bacterial DNA replication and developing new antibacterial agents.[2][4][5][6] This document provides detailed application notes and protocols for the use of Gepotidacin mesylate in research settings, with a focus on its application in studying bacterial topoisomerase inhibition.
Mechanism of Action
Gepotidacin exerts its bactericidal effect by targeting both DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, transcription, and repair.[2][4][6] Unlike fluoroquinolones, which also target these enzymes, Gepotidacin binds to a distinct site on the enzyme-DNA complex.[7][8] This interaction stabilizes the cleavage complex and results in the accumulation of single-stranded DNA breaks, ultimately leading to bacterial cell death.[6][7] This dual-targeting and unique binding mode contribute to its activity against strains resistant to existing antibiotics.[2][9]
Caption: Mechanism of action of Gepotidacin.
Data Presentation
Table 1: In Vitro Activity of Gepotidacin (MIC µg/mL)
| Organism | MIC50 | MIC90 | MIC Range | Reference |
| Escherichia coli | 2 | 4 | 0.125–16 | [10] |
| Escherichia coli (Ciprofloxacin-resistant) | 2 | 4 | - | [10] |
| Escherichia coli (ESBL-producing) | 2 | 4 | - | [10] |
| Staphylococcus aureus (including MRSA) | 0.25 | 0.5 | - | [1][11] |
| Staphylococcus saprophyticus | - | 0.12 | - | [12] |
| Streptococcus pneumoniae (including penicillin-nonsusceptible) | - | 0.5 | - | [1] |
| Klebsiella pneumoniae | - | 32 | 0.5 to >128 | [12] |
| Enterococcus faecalis | - | 4 | - | [12] |
| Neisseria gonorrhoeae | - | - | - | [13] |
Table 2: Bactericidal Activity of Gepotidacin
| Organism | MBC90 (µg/mL) | MBC/MIC Ratio ≤4 (% of isolates) | Reference |
| Staphylococcus aureus | 0.5 | 98 | [1] |
| Streptococcus pneumoniae | 0.5 | 98 | [1] |
| Escherichia coli | >32 | 88 | [1] |
Table 3: Gepotidacin Enzyme Inhibition
| Enzyme | Target | IC50 (µM) | Reference |
| E. coli DNA Gyrase | DNA Supercoiling | sub-µM | [7] |
| E. coli Topoisomerase IV | DNA Decatenation | sub-µM | [7] |
| N. gonorrhoeae DNA Gyrase | DNA Supercoiling | 5.1 ± 2.3 | [14] |
| N. gonorrhoeae Topoisomerase IV | DNA Decatenation | 1.8 ± 1.3 | [14] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the methods described in the cited literature and follows the general principles of the Clinical and Laboratory Standards Institute (CLSI) guidelines.[15]
Caption: Workflow for MIC determination.
Materials:
-
This compound
-
Appropriate solvent (e.g., sterile deionized water or DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strain of interest
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Gepotidacin Stock Solution: Dissolve this compound in the appropriate solvent to a known concentration (e.g., 1 mg/mL).
-
Prepare Serial Dilutions: a. Add 100 µL of CAMHB to all wells of a 96-well microtiter plate. b. Add 100 µL of the Gepotidacin stock solution to the first well and mix. c. Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.
-
Prepare Bacterial Inoculum: a. Culture the bacterial strain overnight on an appropriate agar (B569324) plate. b. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation: Add 10 µL of the final bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of Gepotidacin that completely inhibits visible growth of the organism, as detected by the unaided eye.
Protocol 2: DNA Gyrase Supercoiling Assay
This protocol is a generalized procedure based on descriptions of DNA supercoiling assays used to evaluate topoisomerase inhibitors.[7][14]
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed plasmid DNA (e.g., pBR322)
-
This compound
-
Assay buffer (containing ATP and Mg²⁺)
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
-
Gel imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of Gepotidacin.
-
Enzyme Addition: Add purified DNA gyrase to the reaction mixture to initiate the supercoiling reaction.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS/EDTA).
-
Agarose Gel Electrophoresis: a. Load the reaction products onto an agarose gel. b. Run the gel to separate the different forms of the plasmid DNA (supercoiled, relaxed, and nicked).
-
Visualization and Analysis: a. Stain the gel with a DNA staining agent and visualize it under UV light. b. The conversion of relaxed plasmid to the faster-migrating supercoiled form indicates gyrase activity. c. Quantify the band intensities to determine the extent of inhibition by Gepotidacin and calculate the IC50 value.
Protocol 3: Topoisomerase IV Decatenation Assay
This protocol is a generalized procedure based on descriptions of DNA decatenation assays.[7][14]
Materials:
-
Purified bacterial topoisomerase IV (subunits ParC and ParE)
-
Kinetoplast DNA (kDNA - a network of interlocked DNA circles)
-
This compound
-
Assay buffer (containing ATP and Mg²⁺)
-
Agarose gel electrophoresis system
-
DNA staining agent
-
Gel imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA, and varying concentrations of Gepotidacin.
-
Enzyme Addition: Add purified topoisomerase IV to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Reaction Termination: Stop the reaction with a stop solution.
-
Agarose Gel Electrophoresis: a. Load the reaction products onto an agarose gel. b. The catenated kDNA will remain in the well, while the decatenated, monomeric circles will migrate into the gel.
-
Visualization and Analysis: a. Stain and visualize the gel. b. The release of monomeric DNA from the kDNA network indicates topoisomerase IV activity. c. Quantify the amount of decatenated DNA to determine the inhibitory effect of Gepotidacin and calculate the IC50 value.
Conclusion
This compound is a powerful and specific inhibitor of bacterial type II topoisomerases. Its unique mechanism of action and efficacy against a broad range of pathogens, including resistant strains, make it an invaluable tool for researchers in microbiology, infectious diseases, and drug discovery. The protocols and data presented in this application note provide a foundation for utilizing Gepotidacin in studies aimed at understanding bacterial DNA replication and developing novel antibacterial therapies.
References
- 1. Gepotidacin (GSK2140944) In Vitro Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Gepotidacin used for? [synapse.patsnap.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Gepotidacin - Wikipedia [en.wikipedia.org]
- 5. blujepahcp.com [blujepahcp.com]
- 6. A new antibiotic’s mechanism of action - VUMC News [news.vumc.org]
- 7. Interactions between Gepotidacin and Escherichia coli Gyrase and Topoisomerase IV: Genetic and Biochemical Evidence for Well-Balanced Dual-Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, safety, and tolerability of gepotidacin administered as single or repeat ascending doses, in healthy adults and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. facm.ucl.ac.be [facm.ucl.ac.be]
- 10. academic.oup.com [academic.oup.com]
- 11. In Vitro Activity of Gepotidacin, a Novel Triazaacenaphthylene Bacterial Topoisomerase Inhibitor, against a Broad Spectrum of Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro activity of gepotidacin against urinary tract infection isolates of Enterobacterales, Enterococcus faecalis, and Staphylococcus saprophyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. us.gsk.com [us.gsk.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ihma.com [ihma.com]
Application Notes and Protocols for Studying Fluoroquinolone-Resistant Bacteria with Gepotidacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gepotidacin is a first-in-class triazaacenaphthylene antibiotic with a novel mechanism of action, inhibiting both bacterial DNA gyrase and topoisomerase IV.[1][2][3] This dual-targeting mechanism is distinct from that of fluoroquinolones, conferring activity against a broad spectrum of pathogens, including strains resistant to existing antibiotics.[4][5] Gepotidacin has demonstrated efficacy against fluoroquinolone-resistant bacteria, making it a valuable tool for research and a promising candidate for treating challenging infections.[6][7]
These application notes provide detailed protocols for key in vitro experiments to study the activity of Gepotidacin against fluoroquinolone-resistant bacteria. The protocols are based on established methodologies and can be adapted for specific research needs.
Mechanism of Action of Gepotidacin
Gepotidacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[1] Gepotidacin binds to a novel site on the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV, which is different from the binding site of fluoroquinolones.[1][4][8] This distinct binding mode allows Gepotidacin to bypass existing fluoroquinolone resistance mechanisms.[8] By inhibiting both enzymes in a well-balanced manner, Gepotidacin effectively disrupts DNA replication, leading to bacterial cell death.[2][9]
Quantitative Data: In Vitro Activity of Gepotidacin
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Gepotidacin against various bacterial isolates, including fluoroquinolone-resistant strains.
Table 1: Gepotidacin MIC Values for Escherichia coli
| Isolate Phenotype | N | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Reference |
| All Isolates | 3560 | 2 | 2 | Not Reported | [10] |
| Ciprofloxacin-Resistant | 1129 | 2 | 4 | Not Reported | [10] |
| Fluoroquinolone-Not Susceptible | - | 4 | 4 | Not Reported | [11] |
| ESBL-Producing | 46 | 2 | 4 | 0.125-16 | [12] |
| All Urine Isolates | 460 | 2 | 4 | 0.125-16 | [12][13] |
Table 2: Gepotidacin MIC Values for Other Pathogens
| Organism | Isolate Phenotype | N | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Neisseria gonorrhoeae | All Isolates | 25 | 0.12 | 0.25 | [14] |
| Staphylococcus aureus | All Isolates | 50 | 0.25 | 0.5 | [3][15] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | - | - | 0.5 | [3][15] |
| Streptococcus pneumoniae | All Isolates | 50 | 0.25 | 0.5 | [3][15] |
| Klebsiella pneumoniae | Fluoroquinolone-Not Susceptible | 71 | - | - | [11] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the lowest concentration of Gepotidacin that inhibits the visible growth of a microorganism.
References
- 1. inspiralis.com [inspiralis.com]
- 2. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 4. inspiralis.com [inspiralis.com]
- 5. protocols.io [protocols.io]
- 6. bmglabtech.com [bmglabtech.com]
- 7. emerypharma.com [emerypharma.com]
- 8. topogen.com [topogen.com]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. microchemlab.com [microchemlab.com]
- 15. DNA gyrase supercoiling inhibition assay [bio-protocol.org]
Application Notes and Protocols for Evaluating Gepotidacin Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of Gepotidacin, a novel triazaacenaphthylene antibiotic. This document is intended to guide researchers in establishing robust cell culture-based assays to evaluate the potential cytotoxic effects of Gepotidacin on mammalian cells.
Introduction
Gepotidacin is a first-in-class antibiotic that functions by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] Its unique mechanism of action provides a well-balanced, dual-targeting approach to disrupt bacterial DNA replication.[1] An important aspect of its preclinical and ongoing safety evaluation is the assessment of its potential for off-target effects on mammalian cells. Available data suggests that Gepotidacin has a low propensity for cytotoxicity in eukaryotic cells, which is attributed to its selective inhibition of bacterial topoisomerases with weak interaction with human topoisomerase IIα.[2]
This document outlines protocols for several standard colorimetric and luminometric assays to quantify cell viability and cytotoxicity: the Lactate Dehydrogenase (LDH) assay, the MTT assay, the Neutral Red uptake assay, and a Caspase-3/7 apoptosis assay.
Data Presentation
A summary of available quantitative data on the cytotoxicity of Gepotidacin is presented below. Researchers are encouraged to generate additional data using the provided protocols to expand this dataset with various cell lines, concentrations, and exposure times relevant to their specific research needs.
| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| THP-1 monocytes | LDH Release | Up to 50 mg/L | 24 hours | <5% cytotoxicity (not significantly different from control) | [2] |
Mechanism of Action of Gepotidacin and Rationale for Cytotoxicity Testing
Gepotidacin's antibacterial activity stems from its ability to bind to a distinct site on bacterial DNA gyrase and topoisomerase IV, stabilizing the pre-cleavage DNA-enzyme complex and leading to single-strand DNA breaks.[2] This mechanism is different from that of fluoroquinolones. The selectivity of Gepotidacin for bacterial topoisomerases over their mammalian counterparts is a key factor in its favorable safety profile. However, it is crucial to experimentally verify the low cytotoxic potential in various mammalian cell types to ensure a comprehensive understanding of its effects.
Gepotidacin's primary antibacterial mechanism of action.
Experimental Protocols
The following are detailed protocols for commonly used in vitro cytotoxicity assays. It is recommended to perform a dose-response study with a broad range of Gepotidacin concentrations to determine the 50% cytotoxic concentration (CC50) or the no-observed-adverse-effect-level (NOAEL).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, which is an indicator of necrosis.
Experimental workflow for the LDH cytotoxicity assay.
Materials:
-
Selected mammalian cell line (e.g., HepG2, A549, THP-1)
-
Complete cell culture medium
-
Gepotidacin stock solution (dissolved in a suitable solvent, e.g., DMSO or water)
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader capable of measuring absorbance at ~490 nm
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Gepotidacin in complete culture medium. Remove the old medium and add 100 µL of the various concentrations of Gepotidacin. Include vehicle control (medium with the same concentration of solvent used for the drug stock), untreated control, and a maximum LDH release control (cells treated with lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add Stop Solution: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided in the kit manufacturer's instructions, typically by comparing the LDH release in treated wells to the maximum LDH release control.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental workflow for the MTT cytotoxicity assay.
Materials:
-
Selected mammalian cell line
-
Complete cell culture medium
-
Gepotidacin stock solution
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader capable of measuring absorbance at ~570 nm
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the LDH assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Add MTT Reagent: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability by comparing the absorbance of treated wells to the untreated control wells.
Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Experimental workflow for the Neutral Red uptake assay.
Materials:
-
Selected mammalian cell line
-
Complete cell culture medium
-
Gepotidacin stock solution
-
96-well cell culture plates
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
Microplate reader capable of measuring absorbance at ~540 nm
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the LDH assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Add Neutral Red: Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.
-
Wash and Destain: Remove the Neutral Red solution, wash the cells with PBS, and add 150 µL of destain solution to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.
-
Calculation: Calculate the percentage of cell viability by comparing the absorbance of treated wells to the untreated control wells.
Apoptosis Assay (Caspase-3/7 Activity)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Experimental workflow for the Caspase-3/7 apoptosis assay.
Materials:
-
Selected mammalian cell line
-
Complete cell culture medium
-
Gepotidacin stock solution
-
Opaque-walled 96-well cell culture plates
-
Commercially available Caspase-Glo® 3/7 Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of Gepotidacin to the wells. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired exposure time.
-
Add Caspase-Glo® 3/7 Reagent: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Calculation: An increase in luminescence compared to the untreated control indicates an induction of apoptosis.
By following these detailed protocols, researchers can effectively evaluate the in vitro cytotoxicity of Gepotidacin and contribute to a more comprehensive understanding of its safety profile.
References
- 1. Efficacy, Safety, and Tolerability of Gepotidacin (GSK2140944) in the Treatment of Patients with Suspected or Confirmed Gram-Positive Acute Bacterial Skin and Skin Structure Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Pharmacokinetics and Intracellular Activity of Gepotidacin against Staphylococcus aureus Isolates with Different Resistance Phenotypes in Models of Cultured Phagocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of Gepotidacin Mesylate Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gepotidacin (B1671446), a first-in-class triazaacenaphthylene antibiotic, presents a novel mechanism of action by inhibiting bacterial DNA replication through the dual targeting of DNA gyrase and topoisomerase IV.[1][2] This unique mode of action provides activity against a range of pathogens, including those resistant to existing antibiotic classes.[3] Understanding the dose-response relationship of gepotidacin mesylate is fundamental to its preclinical and clinical development, informing dose selection for optimal efficacy and minimal toxicity. These application notes provide a comprehensive overview of the methodologies to determine the dose-response curve of this compound.
Mechanism of Action
Gepotidacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, transcription, and cell division.[4] Gepotidacin binds to a novel site on the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV, distinguishing its mechanism from that of fluoroquinolones.[4] By inhibiting both enzymes in a well-balanced manner, gepotidacin is thought to lower the potential for the development of bacterial resistance.[1]
Figure 1: Simplified signaling pathway of Gepotidacin's mechanism of action.
Pharmacokinetics
The pharmacokinetic profile of gepotidacin is characterized by rapid oral absorption, with peak plasma concentrations (Tmax) reached in approximately 1 to 4 hours.[5] Systemic exposure, as measured by Cmax and AUC, increases proportionally with the dose.[6] The terminal elimination half-life is consistent across various doses, ranging from approximately 6 to 19 hours.[5]
| Parameter | Value | Reference |
| Tmax (Time to Peak Concentration) | 1.0 - 4.0 hours | [5] |
| Elimination Half-life (t1/2) | 6 - 19 hours | [5] |
| Protein Binding | 25 - 41% | [4] |
| Metabolism | Primarily via CYP3A4 | [4] |
| Excretion | Fecal (~52%) and Urinary (~31%) | [4] |
Table 1: Summary of Gepotidacin Pharmacokinetic Parameters.
Experimental Protocols for Dose-Response Determination
In Vitro Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of gepotidacin against relevant bacterial pathogens, such as Escherichia coli and Neisseria gonorrhoeae, using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[4][6]
| Step | Procedure | Details |
| 1 | Preparation of Gepotidacin Stock Solution | Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. |
| 2 | Serial Dilution | Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. |
| 3 | Bacterial Inoculum Preparation | Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in each well. |
| 4 | Incubation | Incubate the microtiter plates at 35-37°C for 16-20 hours. |
| 5 | MIC Determination | The MIC is the lowest concentration of gepotidacin that completely inhibits visible bacterial growth. |
Table 2: Protocol for In Vitro MIC Determination.
Time-Kill Kinetics Assay
This assay assesses the bactericidal activity of gepotidacin over time.[4]
| Step | Procedure | Details |
| 1 | Preparation | Add a standardized bacterial inoculum to flasks containing CAMHB with gepotidacin at concentrations of 1x, 4x, and 10x the predetermined MIC. Include a growth control flask without the antibiotic. |
| 2 | Incubation | Incubate the flasks at 35-37°C with constant agitation. |
| 3 | Sampling | Remove aliquots from each flask at specified time points (e.g., 0, 2, 4, 8, and 24 hours). |
| 4 | Bacterial Viability Assessment | Perform serial dilutions of the aliquots and plate on appropriate agar (B569324) media to determine the number of viable bacteria (CFU/mL). |
| 5 | Data Analysis | Plot log10 CFU/mL versus time for each gepotidacin concentration to generate time-kill curves. |
Table 3: Protocol for Time-Kill Kinetics Assay.
Figure 2: Experimental workflow for dose-response curve determination.
Dose-Response Data
In Vitro Susceptibility
Gepotidacin has demonstrated potent in vitro activity against a broad range of pathogens. The MIC90 (the concentration at which 90% of isolates are inhibited) is a key indicator of its potency.
| Organism | MIC90 (µg/mL) | Reference |
| Escherichia coli | 2.0 - 4.0 | [2][5] |
| Staphylococcus aureus | 0.5 | [5] |
| Streptococcus pneumoniae | 0.25 | [5] |
| Neisseria gonorrhoeae | 0.25 - 0.5 | [7][8] |
Table 4: In Vitro Activity of Gepotidacin against Key Pathogens.
Preclinical Pharmacodynamics
Preclinical models, such as the neutropenic murine thigh infection model, are used to establish the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with efficacy. For gepotidacin, the free-drug plasma area under the concentration-time curve to MIC ratio (fAUC/MIC) has been identified as the key driver of efficacy.[9][10]
| Endpoint | fAUC/MIC Ratio (E. coli) | Reference |
| Net Bacterial Stasis | 33.9 | [11] |
| 1-log10 CFU Reduction | 43.7 | [11] |
| 2-log10 CFU Reduction | 60.7 | [11] |
Table 5: Gepotidacin fAUC/MIC Ratios Associated with Efficacy against E. coli.
Clinical Dose-Ranging and Efficacy
Clinical trials have evaluated the efficacy and safety of specific doses of gepotidacin for the treatment of uncomplicated urinary tract infections (uUTI) and uncomplicated gonorrhea.
Uncomplicated Urinary Tract Infections (uUTI)
The EAGLE-2 and EAGLE-3 phase III trials evaluated the efficacy of gepotidacin compared to nitrofurantoin (B1679001) in adult and adolescent females with uUTI.[12]
| Trial | Gepotidacin Dose | Therapeutic Success Rate | Comparator (Nitrofurantoin) Success Rate | Reference |
| EAGLE-2 | 1500 mg twice daily for 5 days | 50.6% | 47.0% | [12] |
| EAGLE-3 | 1500 mg twice daily for 5 days | 58.5% | 43.6% | [12] |
Table 6: Clinical Efficacy of Gepotidacin in Uncomplicated Urinary Tract Infections.
Uncomplicated Gonorrhea
The EAGLE-1 phase III trial assessed the efficacy of gepotidacin compared to a combination of ceftriaxone (B1232239) and azithromycin (B1666446) for uncomplicated urogenital gonorrhea.[13]
| Trial | Gepotidacin Dose | Microbiological Success Rate | Comparator (Ceftriaxone + Azithromycin) Success Rate | Reference |
| EAGLE-1 | Two 3000 mg doses 10-12 hours apart | 92.6% | 91.2% | [13] |
Table 7: Clinical Efficacy of Gepotidacin in Uncomplicated Gonorrhea.
Conclusion
The determination of the dose-response curve for this compound is a multi-faceted process that integrates in vitro susceptibility testing, preclinical PK/PD modeling, and clinical efficacy data. The protocols and data presented herein provide a framework for researchers and drug development professionals to understand and evaluate the therapeutic potential of this novel antibiotic. The established dose regimens have demonstrated non-inferiority and, in some cases, superiority to standard-of-care treatments for uUTI and gonorrhea, highlighting the clinical utility of gepotidacin.
References
- 1. liofilchem.com [liofilchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. ihma.com [ihma.com]
- 7. In Vitro Activity of Gepotidacin (GSK2140944) against Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbiological Analysis from a Phase 2 Randomized Study in Adults Evaluating Single Oral Doses of Gepotidacin in the Treatment of Uncomplicated Urogenital Gonorrhea Caused by Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic-Pharmacodynamic Evaluation of Gepotidacin against Gram-Positive Organisms Using Data from Murine Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic-Pharmacodynamic Evaluation of Gepotidacin against Gram-Positive Organisms Using Data from Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Dose Selection for Phase III Clinical Evaluation of Gepotidacin (GSK2140944) in the Treatment of Uncomplicated Urinary Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Gepotidacin Mesylate In Vitro Solubility: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Gepotidacin (B1671446) mesylate in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of Gepotidacin mesylate?
A1: The most commonly recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is advised to use newly opened, non-hygroscopic DMSO, as absorbed water can negatively impact solubility.[1][2]
Q2: What is the maximum concentration for a this compound stock solution in DMSO?
A2: this compound is soluble in DMSO at concentrations up to 7.14 mg/mL (15.92 mM) and Gepotidacin (S enantiomer) at 5 mg/mL (11.15 mM).[1][2] Achieving these concentrations may require sonication and gentle warming (up to 60°C).[1]
Q3: Can I dissolve this compound directly in aqueous media or buffers?
A3: Direct dissolution in aqueous media is not recommended for high concentrations. This compound dihydrate has shown pH-dependent solubility in simulated biological fluids, but at relatively low concentrations (see table below). For most in vitro experiments, it is best to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium.
Q4: My this compound solution appears cloudy or has visible precipitate. What should I do?
A4: Cloudiness or precipitation can be due to several factors. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this issue.
Q5: Are there different forms of this compound, and does this affect solubility?
A5: Yes, this compound can exist in different crystalline forms, including anhydrous, monohydrate, and dihydrate forms, as well as various solvates.[3] The dihydrate form is noted to be the most thermodynamically stable under ambient conditions.[3] Different crystalline forms can have different dissolution rates and apparent solubilities, which may contribute to variability in experimental results.
Quantitative Solubility Data
The following table summarizes the solubility of this compound dihydrate in various simulated biological fluids at room temperature (20-25°C).
| Solvent/Medium | pH | Solubility (mg/mL) |
| Simulated Gastric Fluid (SGF) | 1.6 | 1.5 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 0.2 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 0.8 |
Data sourced from patent information.[3]
Troubleshooting Guide
If you are experiencing issues with this compound solubility, follow this guide to identify and resolve the problem.
Issue: Precipitate forms after diluting DMSO stock solution into aqueous media.
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer or cell culture medium where its solubility is lower.
Immediate Steps:
-
Vortex Thoroughly: Ensure the solution is well-mixed immediately after adding the DMSO stock to the aqueous medium.
-
Gentle Warming: Briefly warm the solution to 37°C, as this can sometimes help dissolve the precipitate.
-
Sonication: Use a sonicator bath for a short period to aid dissolution.[1]
If Precipitation Persists, Consider the Following:
-
Final Concentration: The final concentration of this compound in your aqueous medium may be above its solubility limit. Try lowering the final concentration.
-
DMSO Concentration: The final concentration of DMSO in your medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts in your experiment. However, a slightly higher DMSO concentration might be necessary to maintain solubility. Run appropriate vehicle controls to account for any effects of the DMSO.
-
Media Components: Components in your cell culture medium (e.g., salts, proteins in serum) can sometimes interact with the compound and cause it to precipitate.[4][5]
-
pH of the Medium: The solubility of this compound is pH-dependent. Ensure the pH of your final solution is compatible with its solubility profile.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 580.66 g/mol for dihydrate form)[6]
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath (optional)
-
Warming block or water bath (optional)
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 5.81 mg of this compound dihydrate.
-
Add the appropriate volume of DMSO to the vial containing the powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the vial for 5-10 minutes.[1]
-
If necessary, warm the solution to 37-60°C for a short period while mixing.[1]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage (months) or at 4°C for short-term use (days to weeks).[1]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Procedure:
-
Thaw a vial of your this compound DMSO stock solution.
-
Warm your cell culture medium to 37°C.
-
To minimize precipitation, perform a serial dilution. For example, first dilute the concentrated stock into a small volume of medium, vortex, and then add this intermediate dilution to your final volume of medium.
-
Add the required volume of the DMSO stock solution to the pre-warmed medium while vortexing or swirling the medium to ensure rapid mixing.
-
Visually inspect the solution for any signs of precipitation. If observed, refer to the Troubleshooting Guide.
Visualizations
Caption: Troubleshooting workflow for precipitation issues.
Caption: Factors influencing this compound solubility.
References
Technical Support Center: Optimizing Gepotidacin Mesylate Stability in Solution
Welcome to the technical support center for Gepotidacin (B1671446) mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of Gepotidacin mesylate in solution during experimental procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions, typically prepared in DMSO, should be stored under the following conditions.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Q2: What is the solubility of this compound in different aqueous solutions?
A2: The solubility of this compound dihydrate has been determined in simulated biological fluids at ambient room temperature (20-25°C).[2] This provides an indication of its behavior in different pH environments.
| Solution | pH | Solubility (mg/mL) |
| Simulated Gastric Fluid (SGF) | 1.6 | ~ 1.0 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | ~ 0.2 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.8 | ~ 0.5 |
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively published, it is a common practice in pharmaceutical development to assess the photosensitivity of new drug substances.[3] As a general precaution, it is advisable to protect solutions of this compound from direct and prolonged exposure to light, especially UV light, by using amber vials or covering the containers with aluminum foil.
Q4: How does pH affect the stability of this compound in solution?
A4: The stability of many pharmaceutical compounds is pH-dependent.[4] Although detailed kinetic data for this compound across a wide pH range is not publicly available, its varying solubility in simulated gastric and intestinal fluids suggests that pH influences its physical stability.[2] For optimal chemical stability, it is recommended to maintain the pH of the solution within a range that has been validated for your specific experimental setup. An initial assessment at a pH of 4.5-5.5 is often a good starting point for many drugs, as this range can offer a balance of stability.[4]
Troubleshooting Guide
Issue: I am observing a decrease in the potency or activity of my this compound solution over time.
Possible Cause 1: Improper Storage
-
Question: How are you storing your stock and working solutions?
-
Troubleshooting: Ensure that stock solutions are stored at or below -20°C, and preferably at -80°C for long-term storage, in tightly sealed vials to prevent moisture absorption.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. For working solutions, it is best to prepare them fresh for each experiment.
Possible Cause 2: pH Instability
-
Question: What is the pH of your experimental buffer or medium?
-
Troubleshooting: The stability of this compound may be influenced by the pH of the solution. If you suspect pH-related degradation, consider performing a pilot stability study by incubating your solution at different pH values (e.g., acidic, neutral, and alkaline) and measuring the concentration of the active compound over time using a validated analytical method like HPLC.
Possible Cause 3: Exposure to Light
-
Question: Are you protecting your solutions from light?
-
Troubleshooting: To rule out photodegradation, conduct your experiments in low-light conditions or use light-protective containers (e.g., amber tubes or foil-wrapped flasks). Compare the stability of a light-exposed solution to a solution kept in the dark.
Possible Cause 4: Thermal Degradation
-
Question: Are your experimental conditions involving elevated temperatures?
-
Troubleshooting: If your protocol requires incubation at physiological or higher temperatures, be aware that this can accelerate degradation.[5] It is advisable to determine the rate of degradation at your experimental temperature to establish a time window within which the compound remains stable.
Possible Cause 5: Oxidative Degradation
-
Question: Does your experimental medium contain oxidizing agents?
-
Troubleshooting: Although specific data is unavailable for this compound, some compounds are susceptible to oxidation. If oxidative stress is a possibility, consider degassing your solvents or adding antioxidants, if compatible with your experimental system.
Experimental Protocols
The following are general protocols for conducting forced degradation studies to understand the stability of this compound under various stress conditions. These studies are crucial for developing stability-indicating analytical methods.
1. Hydrolytic Stability Study
-
Objective: To determine the degradation rate of this compound in aqueous solutions at different pH values.
-
Methodology:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, and 12). Common buffers include HCl for acidic, phosphate (B84403) for neutral, and NaOH for alkaline conditions.
-
Dilute the stock solution with each buffer to a final concentration of approximately 1 mg/mL.[6]
-
Incubate the solutions at a controlled temperature (e.g., 50-60°C) to accelerate degradation.[6]
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Immediately neutralize the acidic and basic samples to stop further degradation before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.
-
2. Photostability Study
-
Objective: To assess the impact of light exposure on the stability of this compound.
-
Methodology:
-
Prepare a solution of this compound in a transparent, chemically inert container.
-
Expose the solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6]
-
As a control, wrap an identical sample in aluminum foil to protect it from light and keep it alongside the exposed sample.
-
Maintain a constant temperature throughout the experiment.
-
At specified time intervals, withdraw samples from both the exposed and control solutions.
-
Analyze the samples by HPLC to compare the degradation profiles.
-
3. Thermal Stability Study
-
Objective: To evaluate the effect of elevated temperatures on the stability of this compound.
-
Methodology:
-
Prepare solutions of this compound in a suitable solvent or buffer.
-
Incubate the solutions at various elevated temperatures (e.g., 40°C, 60°C, and 80°C).[6]
-
Withdraw samples at different time points.
-
Cool the samples to room temperature before analysis.
-
Analyze the samples by HPLC to quantify the extent of degradation.
-
4. Oxidative Degradation Study
-
Objective: To determine the susceptibility of this compound to oxidation.
-
Methodology:
-
Prepare a solution of this compound.
-
Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H2O2).[7]
-
Incubate the mixture at room temperature.
-
Monitor the reaction by taking samples at different time points.
-
Analyze the samples by HPLC to assess the degradation.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2021219637A1 - Crystalline forms of gepotidacin - Google Patents [patents.google.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Stability of batanopride hydrochloride in aqueous solutions [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. SOP for Forced Degradation Study [m-pharmainfo.com]
Gepotidacin MIC Assays: Technical Support Center
Welcome to the Technical Support Center for Gepotidacin (B1671446) Minimum Inhibitory Concentration (MIC) Assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and questions that may arise during in vitro susceptibility testing of Gepotidacin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Gepotidacin?
Gepotidacin is a first-in-class triazaacenaphthylene antibiotic.[1][2][3] It has a novel mechanism of action that involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][4][5][6] By binding to a distinct site on these enzymes, Gepotidacin prevents bacterial DNA replication, leading to bacterial cell death.[2][4][5] This dual-targeting, distinct binding mechanism confers activity against a broad range of pathogens, including many that are resistant to other classes of antibiotics like fluoroquinolones.[6][7][8]
Q2: Which MIC testing methods are appropriate for Gepotidacin?
Standardized methods such as broth microdilution (BMD) and agar (B569324) dilution (AD) are commonly used for determining Gepotidacin MICs.[9][10][11] Both methods have been shown to be reliable for a variety of organisms.[11][12] However, some studies have noted that for certain species, such as E. coli and S. pyogenes, BMD may yield slightly higher MIC values compared to AD.[11] Commercially available systems, like MIC test strips and dried microdilution panels, have also been evaluated and found to be acceptable alternatives to reference methods.[13][14]
Q3: What are the established quality control (QC) ranges for Gepotidacin MIC testing?
Adherence to established QC ranges is critical for ensuring the accuracy and reproducibility of MIC assay results. The Clinical and Laboratory Standards Institute (CLSI) has established QC ranges for Gepotidacin against reference strains.
| Quality Control Strain | MIC Range (µg/mL) | Testing Method |
| Escherichia coli ATCC 25922 | 1–2 | Broth Microdilution |
| Staphylococcus aureus ATCC 29213 | 0.25–1 | Broth Microdilution |
| Neisseria gonorrhoeae ATCC 49226 | 0.25–1 | Agar Dilution |
Data compiled from multiple sources.[15][16][17][18]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during Gepotidacin MIC assays.
Problem 1: Inconsistent or unexpected MIC results.
| Potential Cause | Troubleshooting Step |
| Incorrect Inoculum Density | A high inoculum concentration can lead to falsely elevated MIC values.[9][10][19] Ensure the bacterial suspension is standardized to a 0.5 McFarland standard before dilution and inoculation. Verify colony counts for accuracy. |
| Media Composition | The composition of the testing medium can influence Gepotidacin's activity. For instance, variations in pH can significantly alter MIC values for certain species.[9][19] Always use CLSI-recommended media (e.g., cation-adjusted Mueller-Hinton broth) and verify the pH of each new batch. |
| Incubation Conditions | Deviations in incubation time, temperature, or atmospheric conditions (e.g., CO2 levels) can affect bacterial growth and, consequently, MIC results.[9][10] For example, increased CO2 can elevate Gepotidacin agar dilution MICs.[9][10][19] Adhere strictly to the incubation parameters specified in the standardized protocol. |
| Gepotidacin Stock Solution Issues | Degradation or precipitation of the Gepotidacin stock solution can lead to inaccurate results. Prepare stock solutions fresh or store them under recommended conditions for a validated period. Visually inspect for any precipitation before use. |
Problem 2: No bacterial growth in the positive control well.
| Potential Cause | Troubleshooting Step |
| Inoculum Viability | The bacterial culture may have lost viability. Use a fresh subculture of the organism for inoculum preparation. |
| Extreme pH of Media | An incorrect pH of the medium can inhibit the growth of certain fastidious organisms.[9][19] For instance, a pH of 5.5 can prevent the growth of H. influenzae and S. pneumoniae.[9][19] Verify the pH of the prepared medium before inoculation. |
| Contamination | Contamination of the culture or reagents can inhibit the growth of the test organism. Ensure aseptic techniques are followed throughout the procedure. |
Problem 3: Difficulty in reading MIC endpoints due to trailing or turbidity.
| Potential Cause | Troubleshooting Step |
| Trailing Growth | Some organism-drug combinations can exhibit trailing, where reduced growth is observed over a range of concentrations. The MIC should be recorded as the lowest concentration with no visible growth or a significant reduction in growth as defined by the standardized protocol. |
| Precipitation of Gepotidacin | At higher concentrations, the drug may precipitate in the test medium, causing turbidity that can be mistaken for bacterial growth. If precipitation is suspected, set up a drug-only control (no inoculum) to observe for any non-bacterial turbidity.[20] |
| Incomplete Dissolution of Gepotidacin | Ensure the Gepotidacin powder is completely dissolved when preparing the stock solution. The use of a small amount of a suitable solvent like DMSO may be necessary before further dilution in the test medium.[20] |
Experimental Protocols
Broth Microdilution (BMD) Method (Following CLSI Guidelines)
-
Preparation of Gepotidacin Stock Solution:
-
Weigh a precise amount of Gepotidacin powder and dissolve it in a suitable solvent to create a high-concentration stock solution.
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to create a working solution.
-
-
Preparation of Microdilution Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the Gepotidacin working solution to the first well of each row and perform serial twofold dilutions across the plate.
-
-
Inoculum Preparation:
-
From a fresh agar plate, select several colonies of the test organism and suspend them in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of Gepotidacin that completely inhibits visible growth.[21]
-
Visualizations
Caption: Gepotidacin's dual-targeting mechanism of action.
Caption: Troubleshooting workflow for inconsistent MIC results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. droracle.ai [droracle.ai]
- 3. urologytimes.com [urologytimes.com]
- 4. Gepotidacin - Wikipedia [en.wikipedia.org]
- 5. blujepahcp.com [blujepahcp.com]
- 6. What is Gepotidacin used for? [synapse.patsnap.com]
- 7. Gepotidacin Pharmacokinetics-Pharmacodynamics against Escherichia coli in the One-Compartment and Hollow-Fiber In Vitro Infection Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Analysis of MIC and Disk Diffusion Testing Variables for Gepotidacin and Comparator Agents against Select Bacterial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Intermethod comparability analyses of gepotidacin antimicrobial susceptibility tests using a large collection of globally collected Escherichia coli and Staphylococcus saprophyticus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. liofilchem.com [liofilchem.com]
- 15. Multicenter Investigation of Gepotidacin (GSK2140944) Agar Dilution Quality Control Determinations for Neisseria gonorrhoeae ATCC 49226 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jmilabs.com [jmilabs.com]
- 17. journals.asm.org [journals.asm.org]
- 18. academic.oup.com [academic.oup.com]
- 19. journals.asm.org [journals.asm.org]
- 20. researchgate.net [researchgate.net]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Improving the reproducibility of Gepotidacin time-kill experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the reproducibility of Gepotidacin time-kill experiments. It includes a detailed experimental protocol, a troubleshooting guide, frequently asked questions (FAQs), and a summary of Gepotidacin's mechanism of action.
Gepotidacin: Mechanism of Action
Gepotidacin is a first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA replication.[1][2][3] Its novel mechanism of action involves the dual targeting of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][4] These enzymes are crucial for maintaining the proper topology of DNA during replication, transcription, and cell division.[4]
Gepotidacin binds to a site on the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV, which is distinct from the binding sites of other antibiotic classes like fluoroquinolones.[1][4] This interaction traps the enzyme-DNA complex, leading to the accumulation of single-stranded DNA breaks and ultimately inhibiting bacterial replication.[1][5] This dual-targeting and unique binding mode contribute to its effectiveness against some bacteria that have developed resistance to other antibiotics.[1][2][6]
References
- 1. droracle.ai [droracle.ai]
- 2. Gepotidacin Pharmacokinetics-Pharmacodynamics against Escherichia coli in the One-Compartment and Hollow-Fiber In Vitro Infection Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urologytimes.com [urologytimes.com]
- 4. Gepotidacin - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What is Gepotidacin used for? [synapse.patsnap.com]
Overcoming matrix effects in Gepotidacin LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of Gepotidacin (B1671446).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Gepotidacin analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Gepotidacin, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). These effects can manifest as ion suppression or enhancement, leading to inaccurate and imprecise quantification. In the analysis of Gepotidacin, phospholipids (B1166683) from plasma are a primary cause of matrix effects, potentially leading to reduced sensitivity and reproducibility.
Q2: What is the validated concentration range for Gepotidacin in plasma and urine?
A2: Validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays have established the following concentration ranges for Gepotidacin:
Q3: What sample preparation technique is recommended for Gepotidacin in plasma?
A3: Published studies on the pharmacokinetics of Gepotidacin have utilized protein precipitation with acetonitrile (B52724).[2] This method is favored for its simplicity and high-throughput capabilities. However, it may be less effective at removing phospholipids, which are significant contributors to matrix effects. For methods requiring more rigorous cleanup, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) should be considered.
Q4: How can I assess the presence and magnitude of matrix effects in my assay?
A4: The presence of matrix effects can be evaluated qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of Gepotidacin solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement. For a quantitative assessment, the matrix factor can be calculated by comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration.
Q5: Is an internal standard necessary for Gepotidacin analysis?
A5: Yes, the use of a stable isotope-labeled (SIL) internal standard is highly recommended to compensate for matrix effects and other sources of variability in the analytical method. An SIL internal standard for Gepotidacin would have similar physicochemical properties and chromatographic behavior, and it would experience similar ionization suppression or enhancement, thus ensuring accurate quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample solvent effects. | 1. Replace the analytical column. 2. Adjust the mobile phase pH to ensure Gepotidacin is in a consistent ionic state. 3. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. |
| Low Signal Intensity or Sensitivity | 1. Significant ion suppression due to matrix effects. 2. Suboptimal mass spectrometer source parameters. 3. Inefficient sample extraction and recovery. | 1. Improve sample cleanup using SPE or LLE to remove interfering matrix components. 2. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). 3. Evaluate and optimize the sample preparation procedure to maximize the recovery of Gepotidacin. |
| High Variability in Results (Poor Precision) | 1. Inconsistent matrix effects between samples. 2. Inconsistent sample preparation. 3. Carryover from previous injections. | 1. Use a stable isotope-labeled internal standard. 2. Ensure precise and consistent execution of the sample preparation protocol. 3. Optimize the autosampler wash sequence and chromatography gradient to prevent carryover. |
| Signal Enhancement | Co-eluting matrix components enhancing the ionization of Gepotidacin. | 1. Improve chromatographic separation to resolve Gepotidacin from the enhancing compounds. 2. Modify the sample preparation to remove the specific interfering components. |
Quantitative Data Summary
The following table summarizes the reported validation parameters for the LC-MS/MS analysis of Gepotidacin.
| Matrix | Validation Range | Lower Limit of Quantification (LLOQ) |
| Plasma | 0.01 - 5.00 µg/mL | 0.01 µg/mL |
| Urine | 1.00 - 500 µg/mL | 1.00 µg/mL |
Data compiled from multiple pharmacokinetic studies.[1][2][3][4][5]
The next table provides a general comparison of common sample preparation techniques for the analysis of small molecules like Gepotidacin in biological matrices.
| Technique | Pros | Cons | Matrix Effect Mitigation |
| Protein Precipitation (PPT) | Simple, fast, inexpensive, high recovery. | Less clean extract, significant matrix effects from phospholipids. | Moderate |
| Liquid-Liquid Extraction (LLE) | Cleaner extract than PPT, can be selective. | More labor-intensive, requires solvent optimization, potential for emulsions. | Good |
| Solid-Phase Extraction (SPE) | Cleanest extract, highly selective, can concentrate the analyte. | Most expensive, requires method development, can have lower recovery if not optimized. | Excellent |
Experimental Protocols
Representative Protocol for Gepotidacin Analysis in Human Plasma
This protocol is a representative example based on the commonly used protein precipitation method for Gepotidacin analysis.[2]
1. Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls, and unknown samples.
-
Allow all samples and reagents to thaw to room temperature.
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the stable isotope-labeled internal standard.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge before placing in the LC-MS/MS autosampler.
2. Liquid Chromatography Conditions (Illustrative)
-
LC System: UHPLC System
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: Hold at 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions (Illustrative)
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions: To be determined by direct infusion of Gepotidacin and its stable isotope-labeled internal standard.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Nebulizer Gas Flow: Optimized for best signal
-
Drying Gas Flow: Optimized for best signal
-
Visualizations
Caption: Experimental workflow for Gepotidacin analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. Clinical assessment of gepotidacin (GSK2140944) as a victim and perpetrator of drug–drug interactions via CYP3A metabolism and transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, safety, and tolerability of gepotidacin administered as single or repeat ascending doses, in healthy adults and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pharmacokinetic, Safety, and Tolerability Evaluations of Gepotidacin (GSK2140944) in Healthy Japanese Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Oral Formulations of Gepotidacin (GSK2140944), a Triazaacenaphthylene Bacterial Type II Topoisomerase Inhibitor, in Healthy Adult and Adolescent Participants - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Gepotidacin precipitation in cell culture media
Welcome to the technical support center for Gepotidacin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Gepotidacin in in vitro experiments, with a specific focus on addressing challenges related to its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Gepotidacin and what is its mechanism of action?
A1: Gepotidacin, sold under the brand name Blujepa, is a first-in-class triazaacenaphthylene antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial DNA replication by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] This dual-targeting occurs at a binding site distinct from that of other antibiotic classes like fluoroquinolones, making it a novel therapeutic agent.[1]
Q2: What is the salt form of Gepotidacin typically used in research?
A2: Gepotidacin is commonly used as its mesylate salt, often in a dihydrate form (gepotidacin mesylate dihydrate).[2][3][4]
Q3: What are the known solubility properties of Gepotidacin?
A3: Gepotidacin is soluble in dimethyl sulfoxide (B87167) (DMSO). One supplier suggests a solubility of up to 10 mM in DMSO.[5] Its aqueous solubility is pH-dependent. Calculated pKa values for its two amino functions are 8.83 and 6.20.[6] The calculated logD of the molecule is -1.72 at pH 7 and -4.23 at pH 5, indicating that it becomes more hydrophilic and likely more soluble in more acidic conditions.[6]
Q4: Is Gepotidacin stable in cell culture media?
A4: Yes, a study has confirmed the stability of Gepotidacin in RPMI 1640 medium, both with and without 10% fetal bovine serum (FBS), after 24 hours of incubation at 37°C.[2]
Troubleshooting Guide: Gepotidacin Precipitation in Cell Culture Media
This guide provides a systematic approach to identifying and resolving issues with Gepotidacin precipitation during your experiments.
| Potential Cause | Description | Recommended Solution(s) |
| Poor Aqueous Solubility | Gepotidacin, like many small molecules, has limited solubility in aqueous solutions such as cell culture media. | - Prepare a high-concentration stock solution in an appropriate organic solvent like anhydrous DMSO.[7][8] - Minimize the final concentration of the organic solvent in the cell culture media (typically ≤0.5%).[9] - Perform a final dilution step directly into pre-warmed (37°C) cell culture media with vigorous mixing.[10] |
| Improper Stock Solution Preparation or Handling | The compound may have precipitated from the stock solution due to improper storage, or the concentration may be too high for the solvent to maintain solubility over time. DMSO is also hygroscopic and can absorb water, reducing its solvating power.[7] | - Visually inspect the DMSO stock solution for any precipitate before use. If present, gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve.[11] - Prepare fresh stock solutions regularly and store them in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][12] - Always use high-purity, anhydrous DMSO and keep the container tightly sealed.[7] |
| Suboptimal Dilution Method | Rapidly adding a concentrated organic stock solution to the aqueous cell culture media can cause localized high concentrations of Gepotidacin, leading to immediate precipitation (a phenomenon known as "salting out"). | - Use a serial dilution method. - Add the Gepotidacin stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion.[10] - First, dilute the stock in a small volume of media, vortex thoroughly, and then add this to the final volume.[10] |
| Interaction with Media Components | Components in the cell culture medium, such as salts and proteins, can interact with Gepotidacin and affect its solubility. | - If using serum-free media, consider adding serum (e.g., FBS), as serum proteins like albumin can bind to the compound and help keep it in solution.[10] - Be aware of the pH of your specific cell culture medium, as Gepotidacin's solubility is pH-dependent.[6] |
| Temperature and pH Effects | The pH of the cell culture media and the temperature at which Gepotidacin is added can influence its solubility. | - Ensure the pH of your cell culture media is within the optimal range for your cells (typically 7.2-7.4). - Always use pre-warmed (37°C) media when adding the compound to avoid temperature shock-induced precipitation.[10] |
Experimental Protocols
Protocol 1: Preparation of Gepotidacin Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of Gepotidacin in DMSO.
Materials:
-
Gepotidacin (solid form)
-
Anhydrous, sterile-filtered DMSO (≥99.9% purity)
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated micropipettes and sterile tips
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate the Required Mass: Determine the mass of Gepotidacin needed to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of Gepotidacin free base is 448.53 g/mol .
-
Weigh the Compound: Place a sterile microcentrifuge tube on the analytical balance and tare it. Carefully weigh the calculated amount of Gepotidacin into the tube.
-
Add DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the Gepotidacin powder.
-
Dissolution: Tightly cap the tube and vortex for 30-60 seconds. Visually inspect the solution to ensure complete dissolution. If particulates remain, sonicate the tube in a water bath for several minutes. Gentle warming to 37°C may also aid dissolution.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Apparent Solubility of Gepotidacin in Cell Culture Media
This protocol will help you determine the maximum concentration of Gepotidacin that remains soluble in your specific cell culture medium under experimental conditions.
Materials:
-
10 mM Gepotidacin stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, L-glutamine)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare Dilutions: Prepare a series of dilutions of the Gepotidacin stock solution in your complete cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM. To do this, add the required volume of the 10 mM stock to pre-warmed (37°C) cell culture medium. Ensure the final DMSO concentration remains constant and non-toxic (e.g., 0.5%).
-
Mix Thoroughly: Vortex or gently pipette each dilution immediately and thoroughly after adding the stock solution to ensure rapid mixing.
-
Incubate: Incubate the tubes or plate at 37°C in a humidified incubator with 5% CO2 for a duration that mimics your experiment (e.g., 2, 24, or 48 hours).
-
Visual Inspection: After incubation, visually inspect each tube or well for any signs of precipitation (cloudiness, crystals, or film).
-
Microscopic Examination: Pipette a small volume from each concentration onto a microscope slide and examine under a microscope for the presence of crystals or amorphous precipitate.
-
Determine Apparent Solubility: The highest concentration that remains clear and free of precipitate is the apparent solubility of Gepotidacin in your specific cell culture medium under these conditions.
Visualizations
Signaling Pathway: Gepotidacin's Mechanism of Action
Caption: Mechanism of action of Gepotidacin in a bacterial cell.
Experimental Workflow: Troubleshooting Gepotidacin Precipitation
Caption: A step-by-step workflow for troubleshooting Gepotidacin precipitation.
References
- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Gepotidacin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cellular Pharmacokinetics and Intracellular Activity of Gepotidacin against Staphylococcus aureus Isolates with Different Resistance Phenotypes in Models of Cultured Phagocytic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular Pharmacokinetics and Intracellular Activity of Gepotidacin against Staphylococcus aureus Isolates with Different Resistance Phenotypes in Models of Cultured Phagocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. phytotechlab.com [phytotechlab.com]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Gepotidacin Mesylate Animal Studies: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing Gepotidacin mesylate in animal studies. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Gepotidacin and what is its mechanism of action?
A1: Gepotidacin (formerly GSK2140944) is a novel, first-in-class triazaacenaphthylene antibiotic.[1][2][3] It works by selectively inhibiting bacterial DNA replication through a unique mechanism that targets both DNA gyrase (GyrA) and topoisomerase IV (ParC), which are essential bacterial enzymes.[2][4][5][6] This dual-targeting action confers activity against a broad spectrum of pathogens, including strains resistant to other antibiotics like fluoroquinolones.[2][3]
Q2: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters to consider for Gepotidacin efficacy in animal models?
A2: The free-drug plasma area under the concentration-time curve to minimum inhibitory concentration ratio (fAUC/MIC) is the PK/PD index most strongly associated with the efficacy of Gepotidacin.[1][2] Different fAUC/MIC ratios are required to achieve bacterial stasis (halting of growth) versus a 1-log10 or 2-log10 reduction in bacterial colony-forming units (CFU).
Q3: How should this compound be prepared for oral and subcutaneous administration in animal studies?
A3: this compound is an orally active compound.[7] For oral administration, it can be formulated in tablets.[8] For subcutaneous injections in murine models, specific formulation details from published studies should be followed. While the provided search results do not specify the exact vehicle for subcutaneous administration in the cited studies, general best practices for formulating compounds for animal dosing should be applied. This may involve dissolving the compound in a suitable vehicle such as a solution containing DMSO, PEG300, Tween-80, and saline, or using a suspension.[9] It is crucial to ensure the final formulation is well-tolerated by the specific animal model.
Troubleshooting Guide
Issue 1: Suboptimal efficacy in a murine infection model.
-
Possible Cause: Inadequate dosing regimen. The short half-life of Gepotidacin in mice can lead to insufficient drug concentrations and bacterial regrowth if the dosing interval is too long (e.g., every 24 hours).[2]
-
Troubleshooting Steps:
-
Review the dosing interval: Consider more frequent administration (e.g., every 6 or 12 hours) to maintain adequate drug exposure.
-
Verify the PK/PD target: Ensure the dosage is sufficient to achieve the target fAUC/MIC ratio for the specific pathogen and infection model.[1][10]
-
Confirm MIC of the bacterial strain: The minimum inhibitory concentration (MIC) of the specific bacterial isolate being used should be confirmed, as this is a critical component of the fAUC/MIC ratio.
-
Issue 2: Signs of toxicity in juvenile animal models.
-
Possible Cause: Dose level may be too high for the age of the animals. Juvenile animals can have different tolerability profiles compared to adults.
-
Troubleshooting Steps:
-
Adjust the dose based on age: In juvenile rats, dose tolerability increases with age. For example, doses up to 300 mg/kg/day were well-tolerated from postnatal day (PND) 4 to 21, while higher doses up to 1,250 mg/kg/day were tolerated from PND 22 to 35.[11][12][13] A dose of 1,000 mg/kg/day was not well-tolerated in rats between PND 4 and 21.[11][12][13]
-
Monitor for specific adverse effects: In juvenile rats, signs of intolerance at high doses included effects on body weight gain, fecal consistency, and overall body condition.[11][12][13]
-
Consider the study duration: The tolerability of a given dose may also depend on the duration of treatment.
-
Issue 3: Poor drug exposure observed in pharmacokinetic studies.
-
Possible Cause: Issues with drug formulation and administration.
-
Troubleshooting Steps:
-
Check the solubility of the compound in the chosen vehicle: this compound solubility can be influenced by the formulation.[9] Ensure the compound is fully dissolved or uniformly suspended before administration.
-
Verify the administration technique: For oral gavage, ensure proper technique to avoid accidental administration into the lungs. For subcutaneous injection, ensure the full dose is delivered.
-
Assess the impact of food: While a moderate-fat meal did not significantly affect Gepotidacin's pharmacokinetic parameters in humans, the effect of food should be considered and standardized in animal studies.[14] Administering the drug after a meal may reduce gastrointestinal intolerance.[8]
-
Data Presentation
Table 1: Gepotidacin Dosage and Efficacy in Murine Infection Models
| Animal Model | Pathogen | Route of Administration | Dose Range | Key Efficacy Findings | Reference |
| Neutropenic Murine Thigh Infection | Staphylococcus aureus | Subcutaneous | 2 to 2,048 mg/kg/day | Median fAUC/MIC for stasis: 13.4; for 1-log10 CFU reduction: 58.9 | [1][2] |
| Neutropenic Murine Thigh Infection | Streptococcus pneumoniae | Subcutaneous | 2 to 2,048 mg/kg/day | Median fAUC/MIC for stasis: 7.86; for 1-log10 CFU reduction: 16.9 | [1][2] |
| Murine Thigh and Kidney Infection | Escherichia coli | Subcutaneous | 1 to 200 mg/kg every 6 hours | Median plasma fAUC/MIC for stasis: 11; for 1-log10 CFU reduction: 16; for 2-log10 CFU reduction: 25 | [10] |
Table 2: Gepotidacin Tolerability in Juvenile Rat Toxicity Studies
| Age of Rats (Postnatal Day) | Well-Tolerated Dose | Dose Not Well-Tolerated | Observed Adverse Effects at High Doses | Reference |
| PND 4 to 21 | ≤ 300 mg/kg/day | 1,000 mg/kg/day | Effects on body weight gain, fecal consistency, and body condition | [11][12][13] |
| PND 22 to 35 | ≤ 1,250 mg/kg/day | Not specified | Not specified | [11][12][13] |
Experimental Protocols
1. Murine Thigh Infection Model (Neutropenic)
-
Animal Model: Male CD-1 mice.[10]
-
Immunosuppression: Mice are rendered neutropenic by injecting them with cyclophosphamide.
-
Infection: An inoculum of the target pathogen (e.g., S. aureus, S. pneumoniae, or E. coli) is injected into the thigh muscle.[1][2][10]
-
Treatment: Gepotidacin is administered subcutaneously at various doses and dosing intervals, starting shortly after infection.[1][10]
-
Endpoint: At 24 hours post-infection, the thighs are collected, homogenized, and plated to determine the bacterial burden (CFU/thigh).[10] The change in log10 CFU from baseline is correlated with the fAUC/MIC ratio to determine the PK/PD targets for efficacy.[10]
2. Murine Pyelonephritis (Kidney Infection) Model
-
Animal Model: Male CD-1 mice.[10]
-
Infection: A bacterial suspension of E. coli is injected directly into the kidneys.[15]
-
Treatment: Gepotidacin is administered subcutaneously starting 1-hour post-infection.[10]
-
Endpoint: At 24 hours post-infection, the kidneys are harvested, homogenized, and bacterial counts are determined.[10]
3. Juvenile Rat Toxicity Study
-
Animal Model: Juvenile rats, starting from postnatal day (PND) 4.[11][12][13]
-
Dosing: Gepotidacin is administered orally on a daily basis. The dose may be escalated as the animals age to maintain systemic exposure levels.[11][12][13]
-
Monitoring: Animals are monitored for clinical signs of toxicity, effects on body weight gain, and changes in fecal consistency and body condition.[11][12][13]
-
Terminal Assessments: At the end of the study, a necropsy is performed with macroscopic and microscopic examinations of skeletal structures, such as the femoral head and stifle joint, to assess for any signs of arthropathy.[11][12]
Visualizations
Caption: Mechanism of action of Gepotidacin.
Caption: Workflow for a murine thigh infection model study.
References
- 1. Pharmacokinetic-Pharmacodynamic Evaluation of Gepotidacin against Gram-Positive Organisms Using Data from Murine Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic-Pharmacodynamic Evaluation of Gepotidacin against Gram-Positive Organisms Using Data from Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dose Selection for Phase III Clinical Evaluation of Gepotidacin (GSK2140944) in the Treatment of Uncomplicated Urinary Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 1560. Pharmacokinetics–Pharmacodynamics (PK-PD) of Gepotidacin (GEP) Against Escherichia coli in Murine Pyelonephritis and Thigh Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Bacterial Topoisomerase Inhibitor Gepotidacin Demonstrates Absence of Fluoroquinolone-Like Arthropathy in Juvenile Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Bacterial Topoisomerase Inhibitor Gepotidacin Demonstrates Absence of Fluoroquinolone-Like Arthropathy in Juvenile Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Dose Selection for Phase III Clinical Evaluation of Gepotidacin (GSK2140944) in the Treatment of Uncomplicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent results with Gepotidacin mesylate in research
Welcome to the technical support center for Gepotidacin (B1671446) mesylate. This resource is designed for researchers, scientists, and drug development professionals to address potential inconsistencies and challenges encountered during experimentation with this novel antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is Gepotidacin mesylate?
Gepotidacin is a first-in-class oral antibiotic belonging to the triazaacenaphthylene class.[1][2] It is a bactericidal agent that inhibits bacterial DNA replication.[3][4] Gepotidacin, sold under the brand name Blujepa, has been approved for medical use in the United States for treating uncomplicated urinary tract infections (uUTIs) and uncomplicated urogenital gonorrhea.[5][6][7]
Q2: What is the detailed mechanism of action for Gepotidacin?
Gepotidacin works by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][8][9] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and cell division.[5] Gepotidacin binds to a distinct site on the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV.[5][10] This dual-targeting is well-balanced in most uropathogens, meaning it inhibits both enzymes at similar concentrations.[9][11] This mechanism is different from that of fluoroquinolones, which also target these enzymes but at different binding sites.[8][11] A key distinction is that gepotidacin primarily induces single-stranded DNA breaks, whereas fluoroquinolones mainly cause double-stranded breaks.[8]
Q3: What are the primary research applications and approved indications for Gepotidacin?
Gepotidacin has been primarily investigated and approved for the treatment of:
-
Uncomplicated Urinary Tract Infections (uUTIs): Indicated for females aged 12 and older, caused by susceptible strains of Escherichia coli, Klebsiella pneumoniae, Citrobacter freundii complex, Staphylococcus saprophyticus, and Enterococcus faecalis.[5][9]
-
Uncomplicated Urogenital Gonorrhea: Approved for individuals 12 years and older caused by susceptible Neisseria gonorrhoeae.[7][12]
Its novel mechanism makes it a valuable agent for studying and combating antibiotic resistance, particularly against pathogens resistant to other antibiotics like fluoroquinolones.[2][4][8]
Q4: What are the known resistance mechanisms to Gepotidacin?
Reduced susceptibility to gepotidacin typically requires concurrent mutations in both the DNA gyrase and topoisomerase IV genes, which predicts a low propensity for developing target-mediated resistance.[11] In E. coli, drug efflux has been identified as a resistance mechanism, leading to a modest 2- to 4-fold increase in the Minimum Inhibitory Concentration (MIC).[13] While this increase is modest, efflux activity could potentially be a precursor to the development of higher-level resistance through target site mutations.[13]
Troubleshooting Guide for Inconsistent Results
Issue 1: Observed Efficacy in Clinical Trials Appears Variable
Potential Cause: Researchers may notice differences in reported success rates between different clinical trials, such as the EAGLE-2 and EAGLE-3 studies for uUTIs. This is not necessarily an inconsistency in the drug's action but rather a reflection of trial design, statistical endpoints, and patient populations.
Troubleshooting Steps:
-
Review the Primary Endpoint: The primary endpoint for the uUTI trials (EAGLE-2 and EAGLE-3) was a composite of clinical success (symptom resolution) and microbiological success (pathogen eradication).[3][14] Ensure you are comparing identical endpoints.
-
Compare Against the Control Arm: Efficacy is often determined relative to a comparator drug.
-
In EAGLE-2, gepotidacin demonstrated non-inferiority to nitrofurantoin (B1679001).[3][15]
-
In EAGLE-3, gepotidacin was found to be superior to nitrofurantoin.[3][15]
-
These differing outcomes (non-inferior vs. superior) can result from subtle variations in the patient populations and their pathogens' susceptibility profiles between the two studies.
-
-
Consider the Indication: Efficacy data from uUTI trials should not be directly compared to gonorrhea trials (e.g., EAGLE-1), as the pathogens, infection sites, and standard-of-care comparators are different.[12][16]
Issue 2: In-Vitro Susceptibility (MIC) Values Differ from Published Data
Potential Cause: You may observe Minimum Inhibitory Concentration (MIC) values for a specific bacterial strain that differ from reference data. This can be due to methodological variations or intrinsic properties of the bacterial isolate.
Troubleshooting Steps:
-
Verify Experimental Protocol: Ensure your MIC testing methodology strictly adheres to established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).[17] The broth microdilution method was used in large-scale surveillance studies for gepotidacin.[17]
-
Characterize the Bacterial Isolate: The specific strain and its genetic background are critical.
-
Use Quality Control Strains: Always include appropriate quality control strains with known MIC ranges to validate the accuracy of your assay.
Issue 3: Strong In-Vitro Activity Does Not Translate to In-Vivo Efficacy
Potential Cause: A low MIC value in the lab does not always guarantee a successful outcome in an in-vivo model or clinical setting. This discrepancy is often explained by pharmacokinetics and pharmacodynamics (PK/PD).
Troubleshooting Steps:
-
Evaluate the PK/PD Index: The key PK/PD index associated with gepotidacin efficacy against E. coli is the free-drug AUC/MIC ratio (the ratio of the area under the free drug concentration-time curve to the MIC).[13]
-
Assess Drug Exposure: Ensure that the dosing regimen used in your in-vivo model achieves adequate exposure at the site of infection. For the treatment of uUTIs, a dose of 1500 mg twice daily for 5 days was selected for Phase 3 trials based on extensive PK/PD modeling to maximize efficacy.[17]
-
Consider the Infection Model: The animal model or clinical scenario must be appropriate. The efficacy of gepotidacin was successfully characterized in a rat pyelonephritis model, which helped inform dose selection for human trials.[17]
Data Presentation
Table 1: Summary of Gepotidacin Phase 3 Clinical Trial Results
| Trial Name | Indication | Comparator | Gepotidacin Dose | Primary Outcome | Gepotidacin Success Rate | Comparator Success Rate | Result |
| EAGLE-1 | Uncomplicated Urogenital Gonorrhea | Ceftriaxone + Azithromycin | 3,000 mg, two oral doses | Microbiological Cure (Urogenital) | 92.6%[12][16] | 91.2%[12][16] | Non-inferior |
| EAGLE-2 | Uncomplicated UTI | Nitrofurantoin | 1,500 mg BID for 5 days | Therapeutic Success (Clinical + Microbiological) | 50.6%[3][15] | 47.0%[3][15] | Non-inferior |
| EAGLE-3 | Uncomplicated UTI | Nitrofurantoin | 1,500 mg BID for 5 days | Therapeutic Success (Clinical + Microbiological) | 58.5%[3][15] | 43.6%[3][15] | Superior |
Table 2: In-Vitro Activity of Gepotidacin Against Common Uropathogens
| Uropathogen | MIC90 (µg/mL) | Susceptibility Rate |
| Escherichia coli | 1 | 97.2% of isolates had MIC ≤4 µg/mL[17] |
| Staphylococcus saprophyticus | 0.25[18] | 93.1%[18] |
| Enterococcus faecalis | 2[18] | 100%[18] |
Experimental Protocols
1. General Protocol for MIC Determination (Broth Microdilution)
This protocol is a generalized summary based on CLSI guidelines, which were used for gepotidacin surveillance.[17]
-
Prepare Bacterial Inoculum: Culture bacteria on appropriate agar (B569324) plates. Suspend colonies in a saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve the final target inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Prepare Gepotidacin Dilutions: Perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate to cover the expected MIC range.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of gepotidacin that completely inhibits visible growth of the organism.
2. Summary of Phase 3 Clinical Trial Protocol (EAGLE-2 & EAGLE-3 for uUTI)
This is a summarized methodology based on the design of the EAGLE-2 and EAGLE-3 trials.[14]
-
Study Design: Randomized, multicenter, double-blind, double-dummy, non-inferiority trials.[3][14]
-
Participants: Non-pregnant females, 12 years of age or older, weighing at least 40 kg, with at least two symptoms of a uUTI (e.g., dysuria, urgency, frequency) and evidence of pyuria and/or urinary nitrite.[3][14]
-
Intervention: Participants were randomized 1:1 to receive either:
-
Primary Endpoint: The primary outcome was therapeutic success, defined as the combination of clinical success (complete resolution of symptoms) and microbiological success (reduction of qualifying uropathogens to <10^3 CFU/mL), assessed at the Test-of-Cure visit (Days 10-13).[3][14]
Visualizations
Caption: Mechanism of action of Gepotidacin.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Comparison of Gepotidacin Phase 3 trial outcomes.
References
- 1. pharmatimes.com [pharmatimes.com]
- 2. What is Gepotidacin used for? [synapse.patsnap.com]
- 3. obgproject.com [obgproject.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Gepotidacin - Wikipedia [en.wikipedia.org]
- 6. urologytimes.com [urologytimes.com]
- 7. pharmacypracticenews.com [pharmacypracticenews.com]
- 8. droracle.ai [droracle.ai]
- 9. blujepahcp.com [blujepahcp.com]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. contagionlive.com [contagionlive.com]
- 13. Gepotidacin Pharmacokinetics-Pharmacodynamics against Escherichia coli in the One-Compartment and Hollow-Fiber In Vitro Infection Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design of Two Phase III, Randomized, Multicenter Studies Comparing Gepotidacin with Nitrofurantoin for the Treatment of Uncomplicated Urinary Tract Infection in Female Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plain language summary: efficacy and safety of gepotidacin, a new oral antibiotic, compared with nitrofurantoin, a commonly used oral antibiotic, for treating uncomplicated urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gsk.com [gsk.com]
- 17. Dose Selection for Phase III Clinical Evaluation of Gepotidacin (GSK2140944) in the Treatment of Uncomplicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
Gepotidacin mesylate experimental variability and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gepotidacin (B1671446) mesylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and sources of variability encountered during in vitro experiments with gepotidacin mesylate.
Q1: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for gepotidacin. What are the potential causes and solutions?
Inconsistent MIC values are a common source of experimental variability. Several factors related to the setup of antimicrobial susceptibility testing can contribute to this issue.
Troubleshooting Steps:
-
Media Composition: The type of media used can significantly impact the apparent MIC. Ensure you are using the recommended cation-adjusted Mueller-Hinton broth (CAMHB) for non-fastidious bacteria. Variations in cation concentrations (Ca²⁺ and Mg²⁺) can affect the activity of some antibiotics.
-
Inoculum Preparation: The density of the bacterial inoculum is critical. An inoculum that is too dense can lead to falsely high MICs, while a sparse inoculum may result in falsely low values. Always standardize your inoculum to a 0.5 McFarland standard.
-
pH of the Medium: The pH of the testing medium can influence the activity of gepotidacin. Ensure the pH of your Mueller-Hinton broth is within the standard range of 7.2 to 7.4.
-
Incubation Conditions: For certain organisms like Neisseria gonorrhoeae, the CO₂ concentration during incubation is a critical parameter. Inconsistent CO₂ levels can lead to variable results.[1][2] Maintain a consistent 5% CO₂ atmosphere if required for your test organism.
-
Plate Reading: Ensure consistent lighting and a standardized method for reading the MIC endpoints. Use a growth control well (no antibiotic) and a sterility control well (no bacteria) to aid in accurate interpretation.
Q2: I am having trouble dissolving this compound. What solvents are recommended, and what are the best practices for preparing stock solutions?
This compound has specific solubility characteristics that are important to consider for accurate and reproducible experiments.
Troubleshooting Steps:
-
Choice of Solvent: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound hydrate (B1144303) is soluble in DMSO at a concentration of 233.33 mg/mL (401.84 mM).[3] For subsequent dilutions into aqueous media, ensure the final DMSO concentration is low (typically <1%) to avoid solvent effects on bacterial growth.
-
Complete Dissolution: Ensure the compound is fully dissolved before making serial dilutions. The use of an ultrasonic bath can aid in the dissolution of this compound in DMSO.[3]
-
Form of the Compound: Be aware of the different crystalline forms of this compound (e.g., dihydrate and anhydrate). The dihydrate form is generally the more stable form under ambient conditions.[4] The use of different forms could lead to variability in solubility and experimental outcomes.
Q3: How should I store this compound powder and stock solutions to ensure stability?
Proper storage is crucial to prevent degradation of the compound and maintain its activity over time.
Storage Recommendations:
-
Solid Compound: Store the solid this compound powder at 4°C in a sealed container, protected from moisture.[3]
-
Stock Solutions: Once dissolved in a solvent like DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for up to one month or at -80°C for up to six months.[3][5] Ensure the containers are tightly sealed to prevent moisture absorption by the solvent.
Q4: I am concerned about the stability of gepotidacin in my assay medium during a long incubation period. What is known about its stability in solution?
While detailed degradation pathways in various laboratory media are not extensively published, general pharmaceutical stability testing principles can be applied to minimize variability.
Best Practices for Ensuring Stability:
-
Minimize Light Exposure: As a general precaution for many pharmaceutical compounds, protect solutions containing gepotidacin from direct and prolonged exposure to light.
-
Control Temperature: Maintain the recommended incubation temperature for your specific assay consistently.
-
Prepare Fresh Dilutions: Whenever possible, prepare fresh working dilutions of gepotidacin from your frozen stock solution on the day of the experiment.
-
Monitor for Precipitation: When preparing working solutions in aqueous media, visually inspect for any signs of precipitation, which could indicate poor solubility or instability under those conditions.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₂N₆O₆S (anhydrous) | [6] |
| Molecular Weight | 544.6 g/mol (anhydrous) | [7] |
| Appearance | Off-white to light yellow solid | [3] |
Table 2: Solubility of this compound
| Solvent | Concentration | Comments | Source |
| DMSO | 233.33 mg/mL (401.84 mM) | Ultrasonic assistance may be needed. | [3] |
| Simulated Gastric Fluid (pH 1.6) | 1.1 mg/mL | Determined for the dihydrate form. | [4][8] |
| Fasted State Simulated Intestinal Fluid (pH 6.5) | 0.1 mg/mL | Determined for the dihydrate form. | [4][8] |
| Fed State Simulated Intestinal Fluid (pH 5.0) | 0.2 mg/mL | Determined for the dihydrate form. | [4][8] |
Table 3: Factors Influencing In Vitro Susceptibility Testing of Gepotidacin
| Parameter | Impact on MIC | Recommendation | Source |
| Media Type | Can cause significant variation in MIC values. | Use standardized, cation-adjusted Mueller-Hinton broth (CAMHB). | [1][2] |
| Inoculum Density | An incorrect density can lead to falsely high or low MICs. | Standardize to a 0.5 McFarland standard. | [1][2] |
| pH of Medium | Can affect the activity of the compound. | Ensure the pH of the medium is between 7.2 and 7.4. | [1][2] |
| CO₂ Concentration | Critical for fastidious organisms like N. gonorrhoeae. | Maintain a consistent 5% CO₂ atmosphere if required. | [1][2] |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Gepotidacin Stock Solution: a. Aseptically prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL. b. Ensure the compound is completely dissolved.
-
Preparation of Gepotidacin Working Solutions: a. Perform serial two-fold dilutions of the gepotidacin stock solution in sterile cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. b. The final volume in each well should be 50 µL, and the concentration range should typically span from 0.015 to 128 µg/mL.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or CAMHB. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate.
-
Inoculation of Microtiter Plate: a. Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the gepotidacin dilutions. b. This will bring the total volume in each well to 100 µL. c. Include a growth control well (100 µL of inoculated broth without antibiotic) and a sterility control well (100 µL of uninoculated broth).
-
Incubation: a. Seal the microtiter plate to prevent evaporation. b. Incubate at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions (e.g., 5% CO₂) may be required.
-
Reading the MIC: a. The MIC is the lowest concentration of gepotidacin that completely inhibits visible growth of the organism. b. Use a plate reader or visual inspection with a mirrored background to determine the MIC. c. The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Visualizations
Caption: Mechanism of action of gepotidacin.
Caption: Troubleshooting workflow for experimental variability.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A new antibiotic’s mechanism of action - VUMC News [news.vumc.org]
- 4. Nccls Guidelines For Antimicrobial Susceptibility Testing [jornadascyt2023.sanfrancisco.utn.edu.ar]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound anhydrous | C25H32N6O6S | CID 91617950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WO2021219637A1 - Crystalline forms of gepotidacin - Google Patents [patents.google.com]
Validation & Comparative
Gepotidacin: A Novel Weapon Against ESBL-Producing Escherichia coli
A new class of antibiotic, gepotidacin (B1671446), demonstrates consistent in vitro activity against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, a growing public health concern. Clinical trial data and surveillance studies indicate that gepotidacin's unique mechanism of action may offer a reliable treatment option where other oral antibiotics are failing.
Gepotidacin, a first-in-class triazaacenaphthylene antibiotic, effectively combats ESBL-producing E. coli by inhibiting both DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.[1][2] This dual-targeting mechanism is distinct from that of fluoroquinolones and contributes to its sustained activity against resistant strains.[3][4]
Comparative In Vitro Activity
Surveillance studies have consistently shown that gepotidacin maintains its potency against E. coli isolates, regardless of their susceptibility to other antibiotics, including fluoroquinolones and trimethoprim-sulfamethoxazole.[5][6] The minimum inhibitory concentration (MIC) values, a measure of an antibiotic's effectiveness, demonstrate this retained activity.
A German study on urine isolates of E. coli found that the MIC50/90 values for gepotidacin were 2/4 mg/L for both ESBL-producing and non-ESBL-producing strains.[7][8] This indicates that the presence of ESBL enzymes does not diminish the in vitro activity of gepotidacin.[7][9] Similarly, a global surveillance program from 2019-2020 reported a gepotidacin MIC90 of 4 mg/mL against ESBL-producing E. coli.[6]
Data from the SENTRY Antimicrobial Surveillance Program in the United States in 2023 further supports these findings, showing that gepotidacin inhibited all tested E. coli isolates, including ESBL producers, at the FDA-approved susceptible breakpoint of ≤16 µg/mL.[10]
| Organism Subgroup | Gepotidacin MIC50 (mg/L) | Gepotidacin MIC90 (mg/L) | Ciprofloxacin MIC50 (mg/L) | Ciprofloxacin MIC90 (mg/L) | Nitrofurantoin (B1679001) MIC50 (mg/L) | Nitrofurantoin MIC90 (mg/L) |
| E. coli (Overall) | 2 | 2 | 0.015 | >4 | 16 | 32 |
| ESBL-producing E. coli | 2 | 4 | >4 | >4 | 32 | 64 |
| Non-ESBL-producing E. coli | 2 | 2 | 0.015 | 0.03 | 16 | 32 |
| Table 1: Comparative MIC50 and MIC90 values of Gepotidacin and other oral antibiotics against E. coli isolates. Data compiled from multiple surveillance studies.[6][7][9] |
Clinical Efficacy in Uncomplicated Urinary Tract Infections (uUTIs)
Pooled data from the pivotal Phase 3 EAGLE-2 and EAGLE-3 clinical trials, which compared gepotidacin to nitrofurantoin for the treatment of uUTIs in women, demonstrated gepotidacin's efficacy against drug-resistant E. coli.[11][[“]][13] In these trials, therapeutic success rates (a combination of clinical and microbiological success) numerically favored gepotidacin over nitrofurantoin for infections caused by ESBL-producing E. coli.[11][[“]]
Experimental Protocols
The in vitro activity of gepotidacin and comparator agents is primarily determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the International Organization for Standardization (ISO).[7][8][10]
Broth Microdilution Method (as per CLSI/ISO standards)
-
Isolate Preparation: Bacterial isolates are cultured on appropriate agar (B569324) plates to obtain pure colonies.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared in a saline or broth solution, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Antibiotic Dilution: A series of twofold dilutions of the antibiotics are prepared in cation-adjusted Mueller-Hinton broth in microtiter plates.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at a controlled temperature (typically 35°C) for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Visualizing the Science
The following diagrams illustrate the mechanism of action of gepotidacin and a typical experimental workflow for determining its in vitro activity.
Caption: Mechanism of action of Gepotidacin.
Caption: Broth Microdilution Experimental Workflow.
Conclusion
Gepotidacin's novel dual-targeting mechanism of action translates into potent and consistent in vitro activity against ESBL-producing E. coli. This is further supported by clinical data from Phase 3 trials in uUTI. As antimicrobial resistance continues to compromise the effectiveness of current oral antibiotics, gepotidacin represents a promising new therapeutic option for clinicians and researchers in the fight against drug-resistant pathogens.
References
- 1. Gepotidacin - Wikipedia [en.wikipedia.org]
- 2. blujepahcp.com [blujepahcp.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. droracle.ai [droracle.ai]
- 5. Antimicrobial Activity of Gepotidacin Tested against Escherichia coli and Staphylococcus saprophyticus Isolates Causing Urinary Tract Infections in Medical Centers Worldwide (2019 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jmilabs.com [jmilabs.com]
- 7. In vitro activity of gepotidacin against urine isolates of Escherichia coli from outpatient departments in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. jmilabs.com [jmilabs.com]
- 11. researchgate.net [researchgate.net]
- 12. consensus.app [consensus.app]
- 13. Efficacy and in vitro activity of gepotidacin against bacterial uropathogens, including drug-resistant phenotypes, in females with uncomplicated urinary tract infections: results from two global, pivotal, phase 3 trials (EAGLE-2 and EAGLE-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro synergy testing of Gepotidacin with other antimicrobials
Gepotidacin (B1671446), a first-in-class triazaacenaphthylene antibiotic, presents a novel mechanism of action by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] Its unique binding mode distinguishes it from fluoroquinolones and allows it to maintain activity against many drug-resistant bacterial strains.[1][3] As with many new antimicrobials, understanding its potential for synergistic, indifferent, or antagonistic interactions with other antibiotics is crucial for its clinical application, particularly in treating complex or resistant infections. This guide summarizes the available in vitro data on the synergistic activity of gepotidacin when combined with other antimicrobial agents.
Summary of Synergy Testing Results
In vitro synergy testing of gepotidacin in combination with a range of antimicrobials has been conducted against various Gram-positive and Gram-negative bacteria. The primary methods used for this evaluation are checkerboard broth microdilution assays and time-kill studies.[1][4][5] The Fractional Inhibitory Concentration Index (FICI) is calculated from checkerboard assays to quantify the interaction, where synergy is defined as an FICI of ≤0.5, indifference as an FICI of >0.5 to ≤4.0, and antagonism as an FICI of >4.0.[1][5]
Across multiple studies, gepotidacin has predominantly demonstrated indifference when combined with other antimicrobials.[4][6] Importantly, no instances of antagonism have been observed in the combinations tested to date.[1][4][5]
Gram-Negative Bacteria
Synergy testing against Gram-negative organisms, including Neisseria gonorrhoeae and various Enterobacterales, has shown limited but notable synergistic interactions. One study reported a single instance of synergy between gepotidacin and moxifloxacin (B1663623) against one strain of N. gonorrhoeae in a checkerboard assay, but this was not confirmed by subsequent time-kill studies.[1] A broader study on Enterobacterales found that combinations with β-lactams, such as meropenem (B701) and ceftazidime, resulted in the most frequent synergistic effects.[5]
| Organism | Antimicrobial Combination | ΣFIC Range | Interaction Observed | Reference |
| Neisseria gonorrhoeae | Gepotidacin + Moxifloxacin | 0.375 | Synergy (1 instance) | [1] |
| Neisseria gonorrhoeae | Gepotidacin + Levofloxacin | >0.5 - ≤4.0 | Indifference | [1] |
| Neisseria gonorrhoeae | Gepotidacin + Azithromycin | >0.5 - ≤4.0 | Indifference | [1] |
| Neisseria gonorrhoeae | Gepotidacin + Tetracycline | >0.5 - ≤4.0 | Indifference | [1] |
| Neisseria gonorrhoeae | Gepotidacin + Ceftriaxone | >0.5 - ≤4.0 | Indifference | [1] |
| Enterobacterales | Gepotidacin + Meropenem | Not Specified | Synergy (14.3% of combinations) | [5] |
| Enterobacterales | Gepotidacin + Ceftazidime | Not Specified | Synergy (14.3% of combinations) | [5] |
| Enterobacterales | Gepotidacin + Aztreonam | Not Specified | Synergy (11.4% of combinations) | [5] |
| Escherichia coli | Gepotidacin + Various | >0.5 - ≤4.0 | Indifference (82.6% of combinations) | [3][4] |
Gram-Positive Bacteria
For Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Staphylococcus saprophyticus, the most common interaction observed was indifference.[3][4] A notable exception was the consistent synergy observed between gepotidacin and vancomycin (B549263) against all tested isolates of S. saprophyticus.[5] This finding from checkerboard assays was subsequently confirmed by time-kill experiments.[5]
| Organism | Antimicrobial Combination | ΣFIC Range | Interaction Observed | Reference |
| Staphylococcus saprophyticus | Gepotidacin + Vancomycin | ≤0.25 - 0.31 | Synergy | [5] |
| Staphylococcus aureus | Gepotidacin + Various | >0.5 - ≤4.0 | Indifference (82.7% of combinations) | [3][4] |
| Streptococcus pneumoniae | Gepotidacin + Various | >0.5 - ≤4.0 | Indifference (82.7% of combinations) | [3][4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of synergy testing results. The following sections outline the standard protocols for checkerboard and time-kill assays as described in the cited literature.
Checkerboard Broth Microdilution Assay
The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents.
Protocol:
-
Preparation of Antimicrobial Solutions: Stock solutions of gepotidacin and the comparator antimicrobial are prepared. A series of twofold dilutions for each drug are made, typically ranging from sub-inhibitory to supra-inhibitory concentrations.
-
Microtiter Plate Setup: A 96-well microtiter plate is used. Each well receives a specific combination of concentrations of the two drugs. The concentrations are arranged in a checkerboard pattern, with concentrations of gepotidacin varying along the x-axis and concentrations of the comparator drug varying along the y-axis. This creates a matrix of all possible concentration combinations.
-
Inoculum Preparation: The bacterial isolate to be tested is grown to a logarithmic phase and then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL, in an appropriate broth medium (e.g., cation-adjusted Mueller-Hinton broth).
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate is then incubated under appropriate atmospheric and temperature conditions for 16-20 hours.
-
Reading and FIC Index Calculation: After incubation, the wells are visually inspected for turbidity to determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:
-
FIC of Gepotidacin = (MIC of Gepotidacin in combination) / (MIC of Gepotidacin alone)
-
FIC of Comparator Drug = (MIC of Comparator in combination) / (MIC of Comparator alone) The FIC Index (FICI) is the sum of the individual FICs: ΣFIC = FIC of Gepotidacin + FIC of Comparator. The interaction is then classified based on the ΣFIC value.
-
Time-Kill Assay
Time-kill assays provide a dynamic picture of the antimicrobial interaction over time, assessing the rate of bacterial killing.
Protocol:
-
Preparation: Bacterial cultures are grown to early to mid-logarithmic phase and then diluted in fresh broth to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Test Conditions: Separate tubes are prepared containing:
-
Growth control (no drug)
-
Gepotidacin alone (typically at a multiple of its MIC, e.g., 1x MIC)
-
Comparator drug alone (e.g., 1x MIC)
-
The combination of gepotidacin and the comparator drug at the same concentrations.
-
-
Sampling and Plating: The tubes are incubated at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are removed from each tube.[5]
-
Colony Counting: The aliquots are serially diluted and plated onto agar (B569324) plates. After incubation, the number of colonies on each plate is counted to determine the CFU/mL at each time point.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each condition. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.
Gepotidacin's Mechanism of Action
Gepotidacin inhibits bacterial DNA replication through a novel mechanism that involves balanced inhibition of two type II topoisomerase enzymes: DNA gyrase (GyrA subunit) and topoisomerase IV (ParC subunit).[7][8] This dual-targeting action at a distinct binding site is thought to contribute to its activity against strains resistant to other antibiotic classes, including fluoroquinolones.[3][7]
References
- 1. In Vitro Activity of Gepotidacin (GSK2140944) against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ihma.com [ihma.com]
- 3. Gepotidacin (GSK2140944) In Vitro Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gepotidacin (GSK2140944) In Vitro Activity against Gram-Positive and Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmilabs.com [jmilabs.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Activity of Gepotidacin against Gram-Negative and Gram-Positive Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. contagionlive.com [contagionlive.com]
Gepotidacin: A Comparative Analysis of Cross-Resistance with Other Antibiotic Classes
For Researchers, Scientists, and Drug Development Professionals
Gepotidacin (B1671446), a first-in-class triazaacenaphthylene antibiotic, presents a novel mechanism of action by inhibiting bacterial DNA replication through a distinct binding interaction with two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] This dual-targeting mechanism, which differs from that of existing antibiotic classes, including fluoroquinolones, suggests a low potential for cross-resistance.[3][4][5] This guide provides a comprehensive comparison of Gepotidacin's performance against various bacterial pathogens, particularly those with established resistance to other antibiotics, supported by experimental data and detailed methodologies.
Mechanism of Action and Resistance
Gepotidacin's unique bactericidal activity stems from its well-balanced inhibition of both DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE).[6][7] Unlike fluoroquinolones, which also target these enzymes, Gepotidacin binds to a different site, leading to activity against many fluoroquinolone-resistant strains.[3][8] The development of significant resistance to Gepotidacin is predicted to be low, as it would likely require simultaneous mutations in both target enzymes.[6][9]
In Escherichia coli, for instance, mutations in either gyrA or parC alone do not significantly increase the Minimum Inhibitory Concentration (MIC) of Gepotidacin.[9] However, the presence of mutations in both genes leads to a substantial increase in the MIC.[9] Similarly, in Neisseria gonorrhoeae, reduced susceptibility to Gepotidacin requires concurrent target-specific mutations in both gyrase and topoisomerase IV.[6]
Some studies have noted that while there is generally no significant cross-resistance, certain mutations associated with fluoroquinolone resistance, such as ParC D86N in N. gonorrhoeae, may be associated with elevated Gepotidacin MICs.[10] Additionally, the presence of the plasmid-mediated quinolone resistance (PMQR) gene qnrS1 in E. coli has been linked to higher Gepotidacin MICs, although these isolates remained within the susceptible range.[11] Efflux pumps, such as the MtrCDE system in N. gonorrhoeae, can also contribute to a modest increase in Gepotidacin MICs.[10][12]
Quantitative Analysis of Cross-Resistance
The following tables summarize the in vitro activity of Gepotidacin against a range of bacterial pathogens, including strains with defined resistance mechanisms to other antibiotic classes.
Table 1: Gepotidacin Activity against Fluoroquinolone-Susceptible and -Resistant Neisseria gonorrhoeae
| Isolate Phenotype | Number of Isolates | Gepotidacin MIC Range (mg/L) | Gepotidacin MIC₅₀ (mg/L) | Gepotidacin MIC₉₀ (mg/L) | Ciprofloxacin MIC Range (mg/L) |
| Ciprofloxacin-Susceptible | 100 | 0.032–2 | 0.25 | 0.5 | Not specified |
| Ciprofloxacin-Resistant | 152 | 0.032–4 | 0.5 | 2 | Not specified |
| High-Level Ciprofloxacin-Resistant (MIC ≥32 mg/L) | 75 | 0.032–4 | 0.5 | 2 | ≥32 |
Data sourced from a study on the in vitro activity of Gepotidacin against multidrug-resistant Neisseria gonorrhoeae.[10]
Table 2: Gepotidacin Activity against Fluoroquinolone-Susceptible and -Resistant Escherichia coli
| Isolate Phenotype | Number of Isolates | Gepotidacin MIC Range (µg/mL) | Gepotidacin MIC₅₀ (µg/mL) | Gepotidacin MIC₉₀ (µg/mL) |
| All E. coli | 3,560 | Not specified | 2 | 2 |
| Ciprofloxacin-Resistant E. coli | 1,129 | Not specified | 2 | 4 |
Data from a global surveillance study of E. coli and S. saprophyticus isolates causing urinary tract infections.[13]
Table 3: Gepotidacin Activity against Staphylococcus aureus with Various Resistance Phenotypes*
| Isolate Phenotype | Number of Isolates | Gepotidacin MIC Range (µg/mL) | Gepotidacin MIC₅₀ (µg/mL) | Gepotidacin MIC₉₀ (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | Not specified | Not specified | 0.25 | 0.5 |
| Methicillin-Resistant S. aureus (MRSA) | Not specified | Not specified | 0.25 | 0.5 |
| Levofloxacin-Resistant S. aureus | Not specified | Not specified | 0.25 | 0.5 |
Data from a study on the in vitro activity of Gepotidacin against a broad spectrum of bacterial pathogens.[8]
Experimental Protocols
The data presented in this guide were primarily generated using standardized antimicrobial susceptibility testing methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Determination of Minimum Inhibitory Concentrations (MICs)
1. Agar (B569324) Dilution Method (for Neisseria gonorrhoeae):
-
Media: Gonococcal agar base supplemented with 1% defined growth supplement.
-
Inoculum Preparation: Bacterial colonies are suspended in Mueller-Hinton broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to provide a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot.
-
Procedure: A series of agar plates containing doubling dilutions of Gepotidacin are prepared. The standardized bacterial inoculum is then spotted onto the surface of each plate.
-
Incubation: Plates are incubated at 36°C in a 5% CO₂ atmosphere for 20-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
This protocol is based on CLSI M07-A10 guidelines.[3]
2. Broth Microdilution Method (for Enterobacteriaceae and Staphylococcus spp.):
-
Media: Cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: A standardized inoculum is prepared to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of a microtiter plate.
-
Procedure: Microtiter plates containing serial twofold dilutions of Gepotidacin in CAMHB are inoculated with the bacterial suspension.
-
Incubation: Plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that prevents visible turbidity.
This protocol is based on CLSI M7 guidelines.[14]
Visualizing Mechanisms and Workflows
Gepotidacin's Dual-Targeting Mechanism of Action
Caption: Gepotidacin inhibits both DNA gyrase and topoisomerase IV, leading to the cessation of DNA replication and subsequent bacterial cell death.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of Gepotidacin using agar or broth dilution methods.
Logical Relationship of Cross-Resistance Potential
Caption: The distinct binding site of Gepotidacin on its targets generally prevents cross-resistance with fluoroquinolones, though some shared resistance mutations may have a minor impact.
References
- 1. us.gsk.com [us.gsk.com]
- 2. contagionlive.com [contagionlive.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Action of Gepotidacin: Well-Balanced Dual-Targeting against Neisseria gonorrhoeae Gyrase and Topoisomerase IV in Cells and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is Gepotidacin used for? [synapse.patsnap.com]
- 8. journals.asm.org [journals.asm.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In vitro activity of the novel triazaacenaphthylene gepotidacin (GSK2140944) against MDR Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and in vitro activity of gepotidacin against bacterial uropathogens, including subsets with molecularly characterized resistance mechanisms and genotypes/epidemiological clones, in females with uncomplicated urinary tract infections: results from two global, pivotal, phase 3 trials (EAGLE-2 and EAGLE-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gepotidacin Pharmacokinetics-Pharmacodynamics against Escherichia coli in the One-Compartment and Hollow-Fiber In Vitro Infection Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jmilabs.com [jmilabs.com]
- 14. liofilchem.com [liofilchem.com]
Validating Gepotidacin MIC Results: A Comparison of Agar Dilution and Broth Microdilution Methods
For researchers, scientists, and drug development professionals, establishing accurate Minimum Inhibitory Concentration (MIC) values is critical for the advancement of new antimicrobial agents. This guide provides a detailed comparison of the agar (B569324) dilution method for determining Gepotidacin (B1671446) MICs, supported by experimental data and standardized protocols.
Gepotidacin is a novel, first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV through a unique mechanism. This gives it potential activity against a range of pathogens, including those resistant to existing antibiotics. Accurate and reproducible susceptibility testing is paramount for its clinical development and surveillance. While broth microdilution is a common reference method for MIC testing, studies have shown that agar dilution is a crucial, and in some cases, the only reliable reference method for determining Gepotidacin MICs against specific organisms.[1][2]
Experimental Methodologies
The validation of Gepotidacin MICs primarily involves comparing results from the agar dilution method to the broth microdilution method. The foundational procedures for these tests are outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M07, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically".[3]
Agar Dilution Protocol for Gepotidacin MIC Determination
The following protocol is a synthesized methodology based on CLSI guidelines and studies validating Gepotidacin susceptibility testing.[4][5]
-
Preparation of Gepotidacin Stock Solution: A stock solution of Gepotidacin is prepared at a concentration that is typically 10 times the highest concentration to be tested. The solvent and diluent used should be appropriate for the specific formulation of Gepotidacin, as outlined in CLSI guidelines.[6]
-
Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a specific concentration of Gepotidacin. This is achieved by adding a calculated volume of the Gepotidacin stock solution to molten agar before it solidifies. A growth control plate with no antibiotic is also prepared.
-
Inoculum Preparation: A standardized inoculum of the bacterial isolate to be tested is prepared. This involves growing the bacteria to a specific turbidity, which corresponds to a known concentration of bacterial cells (e.g., 1.5 x 10^8 CFU/mL).
-
Inoculation of Plates: The prepared bacterial suspension is then inoculated onto the surface of each agar plate, including the growth control. A multipoint inoculator is often used to test multiple isolates simultaneously.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., temperature, CO2 levels) for a specified period, typically 18-24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of Gepotidacin that completely inhibits the visible growth of the bacteria on the agar plate.
Comparative Data: Agar Dilution vs. Broth Microdilution for Gepotidacin
Studies comparing agar dilution (AD) and broth microdilution (BMD) for Gepotidacin have demonstrated good overall correlation, but also highlighted important discrepancies for certain pathogens.[4] The primary metric for comparison is essential agreement (EA), which is the percentage of isolates with MICs within one two-fold dilution between the two methods.
| Organism/Group | Number of Isolates | Essential Agreement (EA) | Key Findings |
| Staphylococcus spp. | Not specified | Equivalency Established (>95%) | Both methods are considered equivalent for determining Gepotidacin susceptibility.[2] |
| Streptococcus spp. | Not specified | Equivalency Established (>95%) | Both methods show high levels of agreement.[2] |
| Escherichia coli | 122 | 88.6% | A trend of higher MIC values was observed with broth microdilution.[4] |
| Haemophilus influenzae | Not specified | 73.1% | Equivalency was not established between the two methods.[2] |
| Neisseria gonorrhoeae | 99 | 28.6% | Equivalency was not established. Agar dilution is the sole recommended reference method.[1][2] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the agar dilution method.
Conclusion
The agar dilution method is a robust and essential tool for determining the in vitro susceptibility of various bacterial pathogens to Gepotidacin. While broth microdilution shows equivalency for some species like Staphylococcus and Streptococcus, agar dilution remains the definitive reference method for others, most notably Neisseria gonorrhoeae.[1] For researchers and drug development professionals, understanding the nuances of these testing methods and applying the appropriate, validated protocol is crucial for generating reliable and comparable data in the evaluation of this novel antibiotic.
References
- 1. Comparison of minimum inhibitory concentration results for gepotidacin obtained using agar dilution and broth microdilution methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 701. Comparison of MIC Results for Gepotidacin by Agar Dilution and Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. jmilabs.com [jmilabs.com]
- 5. Multicenter Investigation of Gepotidacin (GSK2140944) Agar Dilution Quality Control Determinations for Neisseria gonorrhoeae ATCC 49226 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Gepotidacin: A Preclinical and Clinical Efficacy Analysis Against Standard of Care for Urogenital Infections
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of gepotidacin (B1671446), a first-in-class triazaacenaphthylene antibiotic. This report details its performance in animal models and clinical trials against standard-of-care treatments for uncomplicated urinary tract infections (uUTIs) and gonorrhea.
Introduction
Gepotidacin is a novel, bactericidal, first-in-class triazaacenaphthylene antibiotic that represents a significant development in the fight against antimicrobial resistance. It functions through a distinct mechanism of action, inhibiting bacterial DNA replication by targeting two essential type II topoisomerase enzymes, DNA gyrase and topoisomerase IV.[1] This dual-targeting mechanism provides a well-balanced inhibition that is crucial for its activity against a range of pathogens, including those resistant to current antibiotics.[1] This guide provides a detailed comparison of gepotidacin's efficacy against standard-of-care antibiotics, drawing upon available animal model data, extensive in vitro susceptibility testing, and pivotal Phase 3 clinical trial results.
Mechanism of Action
Gepotidacin's unique mechanism involves a distinct binding site on the bacterial DNA gyrase and topoisomerase IV enzymes, differing from that of fluoroquinolones. This interaction prevents the re-ligation of the DNA strands during replication, leading to bactericidal activity. A key advantage of this dual-target, well-balanced inhibition is that mutations in both enzymes are required to significantly impact the susceptibility to gepotidacin, potentially lowering the frequency of resistance development.[1][2]
Efficacy in Animal Models of Infection
Direct head-to-head studies comparing the efficacy of gepotidacin to standard-of-care antibiotics in animal models of uncomplicated urinary tract infections (uUTI) or gonorrhea are not extensively available in published literature. However, the efficacy of gepotidacin has been evaluated in a rat pyelonephritis model, demonstrating significant bacterial reduction.
Rat Pyelonephritis Model (E. coli)
A study evaluated the in vivo efficacy of gepotidacin against four multidrug-resistant strains of Escherichia coli in a rat pyelonephritis model.[3][4] In this model, human systemic exposures from oral gepotidacin doses were recreated through controlled intravenous infusions.[3][4] The results showed a profound reduction in bacterial colony-forming units (CFU) in the kidneys and bladders of the infected rats.[3][4]
Experimental Protocol: Rat Pyelonephritis Model
-
Animal Model: Female Sprague-Dawley rats.
-
Bacterial Strains: Four multidrug-resistant E. coli isolates.
-
Infection Method: Direct injection of bacterial suspensions into the kidneys to induce pyelonephritis.[5]
-
Treatment Regimen: Controlled intravenous infusions of gepotidacin every 12 hours for 4 days. The infusions were designed to recreate the systemic exposures observed in humans after oral doses of 800 mg or 1,500 mg twice daily.[3][4] A saline-treated group served as the control.
-
Efficacy Assessment: Bacterial CFU counts in the kidneys and bladder were determined at baseline and after the 4-day treatment period.[3]
Efficacy Data
Across the 4-day treatment period, gepotidacin demonstrated a significant reduction in bacterial load.
| Treatment Group (Recreated Human Oral Dose) | Mean Log10 CFU Reduction in Kidneys (compared to pre-treatment) | Reference |
| 800 mg or 1,500 mg twice daily | 2.9 to 4.9 log10 | [3][4] |
Bladder CFU counts were reduced to the lower limit of detection (1.2 log10). The study noted that the efficacies of the 800 mg and 1,500 mg equivalent exposures were statistically similar.[3][4] While this study also recreated the human exposure profile for levofloxacin (B1675101), direct comparative efficacy data in terms of CFU reduction between gepotidacin and levofloxacin was not presented.[5]
Comparative In Vitro Activity
Gepotidacin has demonstrated potent in vitro activity against key uropathogens, including strains resistant to current standard-of-care antibiotics.
Table 1: In Vitro Activity of Gepotidacin and Comparator Antibiotics against E. coli Urine Isolates
| Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) | Activity against Ciprofloxacin-Resistant Isolates | Reference |
| Gepotidacin | 2 | 4 | No difference in activity | [6] |
| Ciprofloxacin | Not Reported | Not Reported | N/A | [6] |
MIC50/90: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.
Clinical Efficacy Comparison
Pivotal Phase 3 clinical trials have provided robust data comparing the efficacy of gepotidacin to the standard of care for both uncomplicated urinary tract infections and gonorrhea.
Uncomplicated Urinary Tract Infections (uUTIs)
The EAGLE-2 and EAGLE-3 trials were randomized, double-blind, non-inferiority studies comparing a 5-day course of oral gepotidacin with oral nitrofurantoin (B1679001) in female patients with uUTIs.[7][8]
Table 2: Therapeutic Success Rates in the EAGLE-2 and EAGLE-3 Trials for uUTI
| Trial | Gepotidacin (1500 mg twice daily) | Nitrofurantoin (100 mg twice daily) | Adjusted Difference (95% CI) | Outcome | Reference |
| EAGLE-2 | 50.6% | 47.0% | 4.3% (-3.6 to 12.1) | Non-inferior | [7] |
| EAGLE-3 | 58.5% | 43.6% | 14.6% (6.4 to 22.8) | Superior | [7] |
Therapeutic success was a composite endpoint of clinical resolution and microbiological eradication at the Test-of-Cure visit (Day 10-13).
Uncomplicated Urogenital Gonorrhea
The EAGLE-1 trial was a randomized, open-label, non-inferiority study that compared a two-dose oral regimen of gepotidacin to a single intramuscular dose of ceftriaxone (B1232239) plus a single oral dose of azithromycin, the standard of care for uncomplicated urogenital gonorrhea.[9][10][11]
Table 3: Microbiological Success Rates in the EAGLE-1 Trial for Gonorrhea
| Treatment Group | Microbiological Success Rate | Adjusted Treatment Difference (95% CI) | Outcome | Reference |
| Gepotidacin (Two 3000 mg oral doses) | 92.6% | -0.1% (-5.6% to 5.5%) | Non-inferior | [9][10][12] |
| Ceftriaxone (500 mg IM) + Azithromycin (1 g oral) | 91.2% |
Microbiological success was defined as culture-confirmed bacterial eradication at the urogenital site at the test-of-cure visit (days 4-8).
Conclusion
While direct comparative efficacy data for gepotidacin against standard-of-care antibiotics in animal models of urogenital infections is limited in the public domain, the available evidence from a rat pyelonephritis model demonstrates its potent in vivo bactericidal activity. Furthermore, extensive in vitro data and the results from large-scale Phase 3 clinical trials provide strong evidence for its efficacy and safety. For uncomplicated UTIs, gepotidacin was non-inferior to nitrofurantoin in one trial and superior in another.[7] For uncomplicated gonorrhea, gepotidacin demonstrated non-inferiority to the combination therapy of ceftriaxone and azithromycin.[9][10] These findings, coupled with its novel mechanism of action that may curb the development of resistance, position gepotidacin as a promising new oral therapeutic option for common and challenging urogenital infections.
References
- 1. gsk.com [gsk.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of Human Exposures of Gepotidacin (GSK2140944) against Escherichia coli in a Rat Pyelonephritis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of Human Exposures of Gepotidacin (GSK2140944) against Escherichia coli in a Rat Pyelonephritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of gepotidacin against urine isolates of Escherichia coli from outpatient departments in Germany [pubmed.ncbi.nlm.nih.gov]
- 7. Oral gepotidacin versus nitrofurantoin in patients with uncomplicated urinary tract infection (EAGLE-2 and EAGLE-3): two randomised, controlled, double-blind, double-dummy, phase 3, non-inferiority trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plain language summary: efficacy and safety of gepotidacin, a new oral antibiotic, compared with nitrofurantoin, a commonly used oral antibiotic, for treating uncomplicated urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icap.columbia.edu [icap.columbia.edu]
- 10. Phase 3 trial suggests gepotidacin could be a new treatment option for gonorrhea | CIDRAP [cidrap.umn.edu]
- 11. Efficacy and Safety of Gepotidacin as Treatment of Uncomplicated Urogenital Gonorrhea (EAGLE-1): Design of a Randomized, Comparator-Controlled, Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medpagetoday.com [medpagetoday.com]
A Comparative Review of Gepotidacin Pharmacokinetics Across Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gepotidacin (B1671446) is a novel, first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA replication by a distinct mechanism of action, targeting both DNA gyrase and topoisomerase IV.[1] This unique dual-targeting mechanism provides activity against a broad spectrum of pathogens, including drug-resistant strains. As with any new therapeutic agent, understanding its pharmacokinetic profile across different species is crucial for preclinical development and for predicting its behavior in humans. This guide provides a comparative overview of the available pharmacokinetic data for Gepotidacin in humans, monkeys, and rats, supported by experimental data and methodologies.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Gepotidacin observed in humans, monkeys (cynomolgus), and rats. It is important to note that the data are derived from studies with varying designs, including different routes of administration (oral and intravenous), dose levels, and subject populations, which should be considered when making direct comparisons.
| Parameter | Human (Oral) | Monkey (Intravenous) | Rat (Oral Gavage) |
| Dose | 1500 mg (single dose) | 72 mg/kg/day (infusion) | 300/1250 mg/kg/day |
| Cmax | 4.2 µg/mL (steady state)[2] | 3.2 µg/mL (free, steady state)[3] | 14.5 - 29.2 µg/mL |
| Tmax | ~2.0 hours[2] | Not Applicable (infusion) | Not Specified |
| AUC | 22.8 µgh/mL (AUC0-12, steady state)[2] | 25.0 µgh/mL (free, steady state)[3] | 93.7 - 121 µg*h/mL |
| Half-life (t½) | ~9.3 hours[2] | Not Specified | Not Specified |
| Bioavailability | ~45%[2] | Not Applicable | Not Specified |
| Protein Binding | 25-41%[2] | 27%[3] | 34% (similar to human) |
Experimental Methodologies
Human Pharmacokinetic Studies
-
Study Design: The human pharmacokinetic data are primarily derived from Phase 1, single- and multiple-ascending dose studies in healthy adults, as well as Phase 2a studies in patients with uncomplicated urinary tract infections.[4][5][6]
-
Dosing: Gepotidacin was administered orally, typically as tablets, in doses ranging from 100 mg to 3000 mg.[5][6]
-
Sample Collection: Blood samples were collected at various time points pre- and post-dose to determine plasma concentrations of Gepotidacin. Urine samples were also collected to assess renal excretion.[7]
-
Analytical Method: Plasma and urine concentrations of Gepotidacin were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Preclinical Pharmacokinetic Studies
-
Study Design: An efficacy study in a cynomolgus macaque model of inhalational tularemia included pharmacokinetic assessments.[3]
-
Dosing: Gepotidacin was administered via intravenous infusion at a dose of 72 mg/kg/day.[3]
-
Sample Collection: Blood samples were collected to determine plasma concentrations at steady state.[3]
-
Analytical Method: While not explicitly detailed in the provided search results, it is standard practice to use LC-MS/MS for the quantification of drug concentrations in plasma samples from preclinical studies.
-
Study Design: Pharmacokinetic data in rats were obtained from a juvenile rat toxicity study and a pyelonephritis model.[4][7][8][9]
-
Dosing: In the juvenile toxicity study, Gepotidacin was administered to rat pups via oral gavage at doses up to 1250 mg/kg/day.[7][9] In the pyelonephritis model, the drug was given as a controlled intravenous infusion to mimic human oral exposure.[4][8]
-
Sample Collection: Blood samples were collected to determine plasma concentrations. In the pyelonephritis model, kidney homogenates were also analyzed.[4][8]
-
Analytical Method: Gepotidacin concentrations in plasma and kidney homogenates were determined using LC-MS/MS.[4][8]
Mechanism of Action and Experimental Workflow
Gepotidacin exerts its antibacterial effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and segregation. The diagram below illustrates this mechanism of action.
References
- 1. Gepotidacin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of Intravenously Administered Gepotidacin in Cynomolgus Macaques following a Francisella tularensis Inhalational Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Human Exposures of Gepotidacin (GSK2140944) against Escherichia coli in a Rat Pyelonephritis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, safety, and tolerability of gepotidacin administered as single or repeat ascending doses, in healthy adults and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of Human Exposures of Gepotidacin (GSK2140944) against Escherichia coli in a Rat Pyelonephritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Bacterial Topoisomerase Inhibitor Gepotidacin Demonstrates Absence of Fluoroquinolone-Like Arthropathy in Juvenile Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis and Quality Control of Gepotidacin Mesylate
For Researchers, Scientists, and Drug Development Professionals
Gepotidacin (B1671446) is a first-in-class, novel triazaacenaphthylene antibiotic that functions as a bacterial type II topoisomerase inhibitor.[1] Its unique mechanism of action provides a new therapeutic option against a range of bacterial pathogens, including drug-resistant strains. The mesylate salt of gepotidacin is the form utilized in the oral tablet formulation, BLUJEPA™.[2] Ensuring the purity and quality of gepotidacin mesylate is paramount for its safety and efficacy. This guide provides a comparative overview of the analytical methodologies for the purity analysis and quality control of this compound, with a comparison to other established fluoroquinolone antibiotics, moxifloxacin (B1663623) and delafloxacin (B1662383).
Purity Analysis: A Comparative Overview of Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and other antibiotics. A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from any process-related impurities and degradation products. While specific details of the validated HPLC method for this compound are not publicly available, a robust method can be proposed based on common practices for similar fluoroquinolone antibiotics.
Table 1: Comparison of HPLC Methods for Antibiotic Purity Analysis
| Parameter | This compound (Proposed) | Moxifloxacin Hydrochloride[3][4][5] | Delafloxacin[6] |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm or 10 µm) | Validated HPLC methods are used. |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, triethylamine (B128534) in water) and an organic solvent (e.g., acetonitrile or methanol). | Validated HPLC methods are used. |
| Flow Rate | 1.0 mL/min | 1.0 - 1.5 mL/min | Not specified. |
| Detection | UV at an appropriate wavelength (e.g., 290 nm) | UV at 293 nm or 295 nm | Not specified. |
| Temperature | Ambient or controlled (e.g., 30°C) | Ambient or controlled (e.g., 50°C) | Not specified. |
| Diluent | A mixture of water and organic solvent (e.g., acetonitrile or methanol) | 0.1N HCl or a mixture of mobile phase components | Not specified. |
Quality Control Specifications: Impurity Profiling
The control of impurities is a critical aspect of quality control. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for setting acceptance criteria for impurities. The FDA has reviewed and approved a control strategy for an impurity identified in this compound, highlighting the importance of this aspect in its quality assessment.[7]
Table 2: Comparison of Impurity Acceptance Criteria
| Impurity Type | This compound (Proposed based on ICH) | Delafloxacin[6] |
| Specified, identified impurity | Typically ≤ 0.15% | 0.05% to 0.20% |
| Specified, unidentified impurity | Typically ≤ 0.10% | Aligned with ICH Q3A/Q3B principles |
| Any unspecified impurity | ≤ 0.10% | Aligned with ICH Q3A/Q3B principles |
| Total impurities | Typically ≤ 0.5% | Not to exceed about 0.5% |
Solid-State Characterization
The solid-state properties of an API can significantly impact its stability, solubility, and bioavailability. For this compound, which can exist in different crystalline forms such as dihydrate, monohydrate, and anhydrate, a thorough solid-state characterization is essential for quality control.
Table 3: Key Solid-State Analysis Techniques
| Technique | Purpose | Typical Parameters Monitored |
| X-Ray Powder Diffraction (XRPD) | To identify the crystalline form and assess polymorphic purity. | Characteristic peaks at specific 2θ angles. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point, and to detect polymorphic transitions and desolvation events. | Endothermic and exothermic peaks at specific temperatures. |
| Thermogravimetric Analysis (TGA) | To measure weight loss as a function of temperature, indicating the presence of water or other solvents. | Percentage of weight loss over a specific temperature range. |
Experimental Protocols
Detailed experimental protocols are fundamental for reproducible and reliable analytical results. Below are representative protocols for the key analytical techniques discussed.
Proposed Stability-Indicating HPLC Method for this compound
This proposed method is based on established practices for fluoroquinolone analysis and is intended as a starting point for method development and validation.
Objective: To develop a stability-indicating HPLC method for the determination of the purity of this compound and to separate it from its potential degradation products.
Materials:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Chromatographic Conditions:
-
Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: 40% A, 60% B
-
30-32 min: Linear gradient to 90% A, 10% B
-
32-40 min: 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 290 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the diluent (e.g., water:acetonitrile 50:50 v/v) to obtain a known concentration (e.g., 0.5 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve an appropriate amount of the this compound sample in the diluent to obtain a similar concentration as the standard preparation.
-
System Suitability: Inject the standard solution five times and evaluate system suitability parameters (e.g., tailing factor, theoretical plates, and relative standard deviation of the peak area).
-
Analysis: Inject the standard and sample preparations into the chromatograph and record the chromatograms.
-
Calculation: Calculate the percentage purity of the this compound sample and the percentage of each impurity by comparing the peak areas to that of the standard.
General Protocol for X-Ray Powder Diffraction (XRPD)
Objective: To identify the crystalline form of this compound.
Instrument: A powder X-ray diffractometer.
Procedure:
-
Gently grind the this compound sample to a fine powder.
-
Mount the powdered sample onto the sample holder.
-
Place the sample holder in the diffractometer.
-
Set the instrument parameters (e.g., voltage, current, scan range, step size, and scan speed). A typical scan range is 2° to 40° 2θ.
-
Initiate the scan and collect the diffraction data.
-
Compare the resulting diffractogram with the reference diffractograms of the known crystalline forms of this compound (dihydrate, monohydrate, anhydrate) to determine the polymorphic form of the sample.
General Protocol for Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal properties of this compound.
Instrument: A differential scanning calorimeter.
Procedure:
-
Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into an aluminum pan.
-
Seal the pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Set the instrument parameters, including the starting temperature, ending temperature, and heating rate (e.g., 10°C/min).
-
Initiate the temperature program and record the heat flow as a function of temperature.
-
Analyze the resulting thermogram for endothermic (e.g., melting, desolvation) and exothermic (e.g., crystallization, decomposition) events.
General Protocol for Thermogravimetric Analysis (TGA)
Objective: To measure the weight loss of this compound upon heating.
Instrument: A thermogravimetric analyzer.
Procedure:
-
Accurately weigh a sample of this compound (typically 5-10 mg) into a tared TGA pan.
-
Place the pan in the TGA furnace.
-
Set the instrument parameters, including the starting temperature, ending temperature, and heating rate (e.g., 10°C/min).
-
Initiate the temperature program and record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine the percentage of weight loss, which can be correlated to the water or solvent content.
Visualizing the Quality Control Workflow
The following diagrams illustrate the logical workflow for the purity analysis and quality control of this compound.
Caption: Workflow for this compound Purity and Quality Control.
Caption: Development of a Stability-Indicating HPLC Method.
By implementing a robust analytical framework that includes a validated stability-indicating HPLC method and thorough solid-state characterization, the quality and purity of this compound can be consistently ensured, thereby safeguarding patient safety and therapeutic efficacy. The comparison with established antibiotics like moxifloxacin and delafloxacin provides a valuable context for developing and implementing these critical quality control strategies.
References
- 1. Gepotidacin - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijopp.org [ijopp.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. veeprho.com [veeprho.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
A Head-to-Head In Vitro Comparison of Gepotidacin and Ciprofloxacin
An objective analysis of the in vitro performance of the novel antibiotic Gepotidacin against the established fluoroquinolone, ciprofloxacin (B1669076), supported by experimental data.
This guide provides a detailed comparison of the in vitro efficacy of Gepotidacin, a first-in-class triazaacenaphthylene antibiotic, and ciprofloxacin, a widely used fluoroquinolone. The information is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of antimicrobial agents.
Mechanism of Action: A Tale of Two Topoisomerase Inhibitors
Both Gepotidacin and ciprofloxacin target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.[1][2][3][4] However, their interaction with these enzymes is distinct.
Ciprofloxacin , a fluoroquinolone, functions by inhibiting the resealing activity of DNA gyrase and topoisomerase IV.[1][3] This leads to the accumulation of double-stranded DNA breaks, ultimately resulting in bacterial cell death.[5]
Gepotidacin , on the other hand, binds to a novel site on the enzyme-DNA complex, which is different from the binding site of fluoroquinolones.[2][6][7] This unique binding mode also leads to the inhibition of DNA replication and cell division.[4] This different mechanism of action is significant as it suggests that Gepotidacin may be effective against bacteria that have developed resistance to fluoroquinolones.[7]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the in vitro activity of Gepotidacin and ciprofloxacin against various Gram-positive and Gram-negative bacteria, as determined by the minimum inhibitory concentration (MIC) required to inhibit visible growth. Data is presented as MIC50 and MIC90, the concentrations at which 50% and 90% of isolates are inhibited, respectively.
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | Gepotidacin | 2 | 4 |
| Ciprofloxacin | 0.015 | >2 | |
| Ciprofloxacin-Resistant E. coli | Gepotidacin | 2 | 4 |
| Ciprofloxacin | - | - | |
| Staphylococcus saprophyticus | Gepotidacin | 0.12 | 0.12 |
| Ciprofloxacin | - | - | |
| Enterococcus faecalis | Gepotidacin | 2 | 4 |
| Ciprofloxacin | - | - | |
| Citrobacter spp. | Gepotidacin | 4 | 8 |
| Ciprofloxacin | - | - | |
| Klebsiella pneumoniae | Gepotidacin | 4 | 32 |
| Ciprofloxacin | - | - | |
| Proteus mirabilis | Gepotidacin | 4 | 16 |
| Ciprofloxacin | - | - | |
| Staphylococcus aureus (MRSA) | Gepotidacin | 0.25 | 0.5 |
| Ciprofloxacin | - | - | |
| Streptococcus pneumoniae | Gepotidacin | 0.25 | 0.5 |
| Ciprofloxacin | - | - |
Data compiled from multiple in vitro studies.[8][9][10] It is noteworthy that Gepotidacin demonstrates consistent activity against ciprofloxacin-resistant strains of E. coli.[9]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to compare Gepotidacin and ciprofloxacin.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11][12]
1. Preparation of Antimicrobial Agents:
-
Stock solutions of Gepotidacin and ciprofloxacin are prepared in a suitable solvent.[13]
-
Serial two-fold dilutions of each antibiotic are made in cation-adjusted Mueller-Hinton broth (CAMHB) within a 96-well microtiter plate.[2][13]
2. Inoculum Preparation:
-
A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.[13]
-
The inoculum is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[2]
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antibiotic is inoculated with the bacterial suspension.[2]
-
The plate is incubated at 35-37°C for 16-20 hours in ambient air.[2][13]
4. MIC Determination:
-
After incubation, the plate is visually inspected for bacterial growth (turbidity).[13]
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.[2][13]
Time-Kill Assay
This assay provides insights into the bactericidal or bacteriostatic activity of an antibiotic over time.
1. Preparation:
-
Bacterial cultures are grown to the logarithmic phase and then diluted to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in CAMHB.
-
Gepotidacin and ciprofloxacin are added to separate culture tubes at concentrations corresponding to multiples of their predetermined MICs (e.g., 1x, 2x, 4x, and 10x MIC).[14][15] A growth control tube without any antibiotic is also included.
2. Sampling and Plating:
-
The tubes are incubated at 37°C with agitation.[14]
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), an aliquot is withdrawn from each tube.[14][16]
-
The aliquots are serially diluted and plated onto appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
3. Data Analysis:
-
The log10 CFU/mL is plotted against time for each antibiotic concentration.
-
Bactericidal activity is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[16]
Conclusion
The in vitro data presented in this guide highlights the potent activity of Gepotidacin against a range of clinically relevant pathogens. Its novel mechanism of action, distinct from that of fluoroquinolones like ciprofloxacin, translates to maintained efficacy against ciprofloxacin-resistant strains.[9] These findings underscore the potential of Gepotidacin as a valuable new agent in the ongoing challenge of antimicrobial resistance. Further clinical investigations are essential to fully elucidate its therapeutic role.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 4. Gepotidacin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. blujepahcp.com [blujepahcp.com]
- 7. droracle.ai [droracle.ai]
- 8. ihma.com [ihma.com]
- 9. academic.oup.com [academic.oup.com]
- 10. jmilabs.com [jmilabs.com]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. researchgate.net [researchgate.net]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gepotidacin (GSK2140944) In Vitro Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Activity of Gepotidacin (GSK2140944) against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
Gepotidacin activity against methicillin-resistant Staphylococcus aureus (MRSA)
A new antibiotic, Gepotidacin, shows promise in the fight against methicillin-resistant Staphylococcus aureus (MRSA), a persistent threat in both hospital and community settings. This guide provides a detailed comparison of Gepotidacin's in vitro activity against MRSA with that of several current frontline antibiotics. Experimental data, detailed methodologies, and visual representations of its mechanism of action and testing workflows are presented to offer researchers, scientists, and drug development professionals a comprehensive overview of this novel therapeutic agent.
Gepotidacin is a first-in-class, novel triazaacenaphthylene antibiotic that works by selectively inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] This dual-targeting mechanism is distinct from existing antibiotics and is thought to contribute to a lower likelihood of resistance development.[1] Clinical trials and in vitro studies have demonstrated its potent activity against a range of pathogens, including drug-resistant strains of Staphylococcus aureus.[3][4]
Comparative In Vitro Efficacy Against MRSA
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency, with lower values indicating that less drug is required to inhibit the growth of a particular bacterium. The following tables summarize the comparative in vitro activities of Gepotidacin and other key anti-MRSA antibiotics against MRSA isolates.
Table 1: MIC50 and MIC90 Values of Gepotidacin and Comparator Antibiotics against MRSA
| Antibiotic | Class | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Gepotidacin | Triazaacenaphthylene | 0.25[5][6] | 0.5[5][6] |
| Vancomycin (B549263) | Glycopeptide | 1.0 - 2.0[7][8] | 2.0[7][8] |
| Linezolid | Oxazolidinone | 1.0[8][9] | 2.0[7][8] |
| Daptomycin | Lipopeptide | 0.38 - 0.5[10][11] | 0.75 - 1.0[10][11] |
| Ceftaroline | Cephalosporin | 0.5[2] | 1.0 - 2.0[7][12] |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: MIC Range of Gepotidacin and Comparator Antibiotics against MRSA
| Antibiotic | MIC Range (µg/mL) |
| Gepotidacin | 0.12 - >32[5] |
| Vancomycin | 0.125 - 4.0[13] |
| Linezolid | ≤2.0 - 8.0 |
| Daptomycin | 0.125 - 1.0[4][10] |
| Ceftaroline | 0.25 - >32[3] |
Mechanism of Action: A Novel Approach to Bacterial Inhibition
Gepotidacin's unique mechanism of action sets it apart from many other antibiotics. It targets both DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. By binding to these enzymes, Gepotidacin stabilizes the enzyme-DNA complex in a state that prevents the re-ligation of the DNA strands, leading to an accumulation of single-stranded DNA breaks and ultimately, bacterial cell death.[2][5] This dual-targeting, novel mechanism is a key reason for its effectiveness against strains resistant to other antibiotic classes, including fluoroquinolones.[3]
Experimental Protocols
The in vitro susceptibility data presented in this guide were primarily generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6][14]
Broth Microdilution Method for Staphylococcus aureus Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antimicrobial agent (e.g., Gepotidacin) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: S. aureus isolates are grown on an appropriate agar (B569324) medium, and a standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Each well of a microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
Interpretation of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Conclusion
Gepotidacin demonstrates potent in vitro activity against MRSA, with MIC values that are comparable or superior to several commonly used antibiotics. Its novel dual-targeting mechanism of action offers a potential advantage in overcoming existing resistance mechanisms. The data presented here, generated through standardized experimental protocols, provide a strong basis for the continued investigation and development of Gepotidacin as a valuable new therapeutic option for the treatment of challenging MRSA infections. Further clinical studies are essential to fully elucidate its efficacy and safety profile in patients.
References
- 1. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activities of Ceftaroline and ME1036 Tested against Clinical Strains of Community-Acquired Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceftaroline Susceptibility among Isolates of MRSA: A Comparison of EUCAST and CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity and Microbiological Efficacy of Gepotidacin from a Phase 2, Randomized, Multicenter, Dose-Ranging Study in Patients with Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activity and Microbiological Efficacy of Gepotidacin from a Phase 2, Randomized, Multicenter, Dose-Ranging Study in Patients with Acute Bacterial Skin and Skin Structure Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Minimum inhibitory concentration of vancomycin to methicillin resistant Staphylococcus aureus isolated from different clinical samples at a tertiary care hospital in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Gepotidacin Mesylate Reference Standards for Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gepotidacin mesylate with key alternatives, offering objective performance data and detailed experimental protocols to support research and development in antibacterial drug discovery.
Executive Summary
Gepotidacin is a first-in-class, bactericidal, triazaacenaphthylene antibiotic with a novel mechanism of action. It functions as a bacterial type II topoisomerase inhibitor, demonstrating well-balanced inhibition of both DNA gyrase and topoisomerase IV.[1] This dual-targeting mechanism confers activity against a broad spectrum of pathogens, including strains resistant to existing antibiotic classes.[1] This guide compares Gepotidacin to two standard-of-care antibiotic regimens: nitrofurantoin (B1679001) for uncomplicated urinary tract infections (uUTIs) and a combination of ceftriaxone (B1232239) and azithromycin (B1666446) for uncomplicated gonorrhea.
Performance Comparison
In Vitro Activity: Minimum Inhibitory Concentration (MIC)
The in vitro potency of an antibiotic is a critical indicator of its potential efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Gepotidacin and comparator agents against key bacterial pathogens. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 1: Comparative In Vitro Activity of Gepotidacin against Uropathogens
| Organism | Gepotidacin MIC50 (µg/mL) | Gepotidacin MIC90 (µg/mL) | Nitrofurantoin MIC50 (µg/mL) | Nitrofurantoin MIC90 (µg/mL) |
| Escherichia coli | 2 | 4 | ≤16 | 64 |
| Staphylococcus saprophyticus | 0.12 | 0.12 | ≤16 | 32 |
| Klebsiella pneumoniae | 32 | 32 | >128 | >128 |
| Enterococcus faecalis | 2 | 4 | 32 | 64 |
| Citrobacter spp. | 4 | 8 | - | - |
| Enterobacter cloacae | 4 | 32 | - | - |
| Proteus mirabilis | 4 | 16 | - | - |
Data sourced from multiple in vitro studies.
Table 2: Comparative In Vitro Activity of Gepotidacin against Neisseria gonorrhoeae
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Gepotidacin | 0.12 | 0.25 |
| Ceftriaxone | 0.008 | 0.03 |
| Azithromycin | 0.12 | 0.5 |
Data represents a general summary from available literature.
Clinical Efficacy and Safety: Phase 3 Clinical Trial Data
The following tables summarize the primary outcomes of the pivotal Phase 3 clinical trials (EAGLE-1, EAGLE-2, and EAGLE-3) that evaluated the efficacy and safety of Gepotidacin.
Table 3: Comparison of Gepotidacin and Nitrofurantoin for the Treatment of Uncomplicated Urinary Tract Infections (EAGLE-2 & EAGLE-3 Trials)
| Outcome | EAGLE-2 Trial | EAGLE-3 Trial |
| Primary Endpoint | Therapeutic Success | Therapeutic Success |
| Gepotidacin | 50.6% | 58.5% |
| Nitrofurantoin | 47.0% | 43.6% |
| Key Safety Findings | Most common adverse event with Gepotidacin was diarrhea (14%). Most common with nitrofurantoin was nausea (4%). | Most common adverse event with Gepotidacin was diarrhea (18%). Most common with nitrofurantoin was nausea (4%). |
Therapeutic success was a composite of clinical cure and microbiological eradication.[2]
Table 4: Comparison of Gepotidacin and Ceftriaxone + Azithromycin for the Treatment of Uncomplicated Urogenital Gonorrhea (EAGLE-1 Trial)
| Outcome | EAGLE-1 Trial |
| Primary Endpoint | Microbiological Success** |
| Gepotidacin | 92.6% |
| Ceftriaxone + Azithromycin | 91.2% |
| Key Safety Findings | Higher rates of gastrointestinal adverse events (diarrhea, nausea) with Gepotidacin, mostly mild to moderate. |
*Microbiological success was defined as culture-confirmed eradication of N. gonorrhoeae at the test-of-cure visit.[3]
Mechanisms of Action
Gepotidacin: Dual Inhibition of Bacterial Type II Topoisomerases
Gepotidacin exhibits a novel mechanism of action by selectively inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, and cell division.[1] Gepotidacin binds to a site on these enzymes that is distinct from that of fluoroquinolones, allowing it to be effective against fluoroquinolone-resistant strains.[4]
Figure 1. Mechanism of action of Gepotidacin.
Comparator Mechanisms of Action
-
Nitrofurantoin: This antibiotic is reduced by bacterial flavoproteins to reactive intermediates that damage bacterial DNA, ribosomal proteins, and other macromolecules, leading to the inhibition of several vital biochemical processes.
-
Ceftriaxone: As a beta-lactam antibiotic, ceftriaxone inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins.
-
Azithromycin: A macrolide antibiotic, azithromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the translocation of peptides.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the in vitro susceptibility of bacterial isolates to Gepotidacin and comparator agents.
Methodology:
-
Bacterial Isolates: Obtain a panel of recent clinical isolates of the target bacteria (E. coli, S. saprophyticus, N. gonorrhoeae, etc.).
-
Culture Media: Use appropriate broth or agar (B569324) media for each bacterial species (e.g., Mueller-Hinton broth for many common bacteria, supplemented chocolate agar for N. gonorrhoeae).
-
Antibiotic Preparation: Prepare stock solutions of this compound and comparator reference standards in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in the appropriate culture medium to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Inoculation and Incubation: Inoculate the antibiotic-containing media with the bacterial suspension. Incubate under appropriate atmospheric conditions and temperatures for a specified duration (typically 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Figure 2. General workflow for MIC determination.
Clinical Trial Protocols (Summarized from EAGLE Trials)
Objective: To evaluate the efficacy and safety of Gepotidacin in comparison to standard-of-care antibiotics for the treatment of uncomplicated urinary tract infections and gonorrhea.
General Methodology:
-
Study Design: The EAGLE trials were randomized, multicenter, double-blind, double-dummy (for uUTI trials) or open-label (for gonorrhea trial), non-inferiority studies.[3][5]
-
Patient Population: Enrolled patients with clinical signs and symptoms of uncomplicated UTI or gonorrhea, confirmed by laboratory testing.[2][3]
-
Randomization and Blinding: Patients were randomly assigned to receive either Gepotidacin or the comparator antibiotic. In the double-blind trials, both patients and investigators were unaware of the treatment allocation.
-
Treatment Regimen:
-
uUTI Trials (EAGLE-2 & EAGLE-3): Oral Gepotidacin (1500 mg twice daily for 5 days) versus oral nitrofurantoin (100 mg twice daily for 5 days).[2]
-
Gonorrhea Trial (EAGLE-1): Two oral doses of Gepotidacin (3000 mg each, 10-12 hours apart) versus a single intramuscular injection of ceftriaxone (500 mg) plus a single oral dose of azithromycin (1 g).[3]
-
-
Efficacy Assessment: The primary efficacy endpoint was therapeutic success (a composite of clinical and microbiological outcomes) at a test-of-cure visit.[2][3]
-
Safety Assessment: Adverse events were monitored and recorded throughout the study.
Figure 3. Logical flow of the EAGLE clinical trials.
Reference Standards
For accurate and reproducible research, it is imperative to use high-quality, well-characterized reference standards. The following are sources for the reference standards of the discussed antibiotics:
-
This compound: Available from various commercial suppliers as a research-grade chemical. Ensure the supplier provides a certificate of analysis with purity data.
-
Nitrofurantoin: USP and other pharmacopeial grade reference standards are available from suppliers such as Sigma-Aldrich and the United States Pharmacopeia (USP).
-
Ceftriaxone Sodium: EP (European Pharmacopoeia) and USP grade reference standards are available from various chemical and pharmaceutical standard suppliers.
-
Azithromycin: BP (British Pharmacopoeia) and USP grade reference standards can be procured from authorized distributors.
When procuring reference standards, always request and review the certificate of analysis to confirm the identity, purity, and any other relevant specifications.
References
- 1. In Vitro Activity of Gepotidacin against Gram-Negative and Gram-Positive Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 3. icap.columbia.edu [icap.columbia.edu]
- 4. researchgate.net [researchgate.net]
- 5. 华中科技大学同济医学院附属同济医院图书馆 [tjhlib.yuntsg.com]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of Gepotidacin Mesylate
For researchers, scientists, and drug development professionals, the lifecycle of an investigational drug extends beyond its experimental use. The proper disposal of compounds like gepotidacin (B1671446) mesylate is a critical final step, ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step information for the safe and compliant disposal of gepotidacin mesylate.
Hazard Assessment and Regulatory Framework
This compound is a novel triazaacenaphthylene bacterial topoisomerase inhibitor.[1] While some Safety Data Sheets (SDS) for gepotidacin and its mesylate hydrate (B1144303) state that it is not classified as a hazardous substance, another indicates it may cause damage to organs through prolonged or repeated exposure and can cause skin and eye irritation.[2][3][4] Given the nature of investigational drugs and the potential for unforeseen hazards, it is prudent to handle and dispose of this compound with a high degree of caution.
The disposal of pharmaceutical waste, including investigational new drugs, is governed by multiple regulatory bodies. In the United States, these primarily include the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and, for controlled substances, the Drug Enforcement Administration (DEA).[5] A key EPA regulation, Subpart P, specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and prohibits their disposal down the drain.[5][6]
Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline based on best practices for investigational drug disposal. Always consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and to ensure compliance with local and national regulations.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including a lab coat, safety goggles with side-shields, and protective gloves.[2][4] If there is a risk of generating dust or aerosols, respiratory protection may be necessary.[3][7]
-
Waste Segregation and Containerization:
-
Do not mix this compound waste with general trash or other chemical waste streams unless explicitly instructed to do so by your EHS department.
-
Place all materials contaminated with this compound, including unused product, partially used vials, and contaminated lab supplies (e.g., pipette tips, gloves), into a designated, compatible, and properly labeled hazardous waste container.[8]
-
Containers should be leak-proof and clearly labeled as "Hazardous Waste" with the full chemical name ("this compound") and any other information required by your institution.[8]
-
-
Storage of Waste:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is secure and under the control of the laboratory personnel.[8]
-
Ensure the container is kept closed except when adding waste.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, follow your institution's procedure for requesting a hazardous waste pickup from the EHS department.[8]
-
Do not attempt to dispose of the waste yourself. Professional, licensed hazardous waste vendors will handle the ultimate disposal, which for many pharmaceuticals is high-temperature incineration.[5][9][10]
-
-
Documentation:
-
Maintain accurate records of the disposal of the investigational drug, as this is a critical component of good laboratory practice and may be required for study accountability.[11]
-
Key Disposal Considerations Summary
| Consideration | Guideline | Regulatory Basis |
| Sewer Disposal | Prohibited for hazardous pharmaceuticals. Avoid for all investigational drugs as a best practice. | EPA Subpart P[5] |
| Container Labeling | Clearly label with "Hazardous Waste" and the chemical name. | Institutional and RCRA requirements[8] |
| Waste Segregation | Do not mix with other waste streams unless approved by EHS. | Prudent laboratory practice |
| Final Disposal Method | Typically high-temperature incineration by a licensed facility. | EPA and best practices[5][9][10] |
| PPE | Lab coat, gloves, eye protection are mandatory. | Standard laboratory safety protocols[2][4] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the importance of institutional EHS consultation at critical decision points.
References
- 1. academic.oup.com [academic.oup.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. epa.gov [epa.gov]
- 7. Gepotidacin Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 11. healthcare.uiowa.edu [healthcare.uiowa.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Gepotidacin Mesylate
Essential safety protocols and logistical plans are critical for the secure and effective handling of Gepotidacin mesylate in a laboratory setting. This guide provides clear, procedural instructions for researchers, scientists, and drug development professionals, ensuring a safe environment and proper management of this novel antibiotic compound. Adherence to these guidelines is paramount for minimizing exposure risk and maintaining experimental integrity.
While some safety data sheets (SDS) classify this compound as non-hazardous, others for the base compound, Gepotidacin, indicate potential for skin and eye irritation, and possible organ damage through prolonged or repeated exposure.[1][2][3] Furthermore, there is a potential for developmental toxicity.[4] Therefore, a cautious approach to handling is strongly advised.
Personal Protective Equipment (PPE): A Quantitative Overview
Consistent and correct use of appropriate PPE is the primary defense against accidental exposure. The following table summarizes the required equipment for handling this compound.
| Protection Type | Required PPE | Specifications and Use Cases |
| Respiratory | NIOSH-approved Respirator (e.g., N95 or higher) | Mandatory for all procedures involving open handling of the powder, especially weighing and transferring. A full-face respirator may be required for high-risk procedures or in the event of a spill.[5][6] |
| Eye & Face | Safety Goggles with Side-Shields and Face Shield | Safety goggles are required at all times in the laboratory.[1][3] A face shield should be worn over safety goggles during powder handling to protect against splashes and airborne particles. |
| Hand | Double Gloving with Chemical-Resistant Gloves | Wear two pairs of nitrile or neoprene gloves.[6] The outer glove should be removed immediately after handling the compound, and the inner glove upon leaving the designated work area. Change gloves frequently. |
| Body | Disposable, Low-Permeability Gown or Lab Coat with Long Sleeves | A disposable gown with a solid front and tight-fitting cuffs is preferred to prevent contamination of personal clothing.[1][6] If a reusable lab coat is used, it should be laundered regularly and not worn outside the laboratory. |
Experimental Protocol: Safe Handling and Disposal of this compound
This protocol outlines the step-by-step process for safely handling this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Verify that a safety shower and eyewash station are accessible.[1][3]
-
All handling of the powdered agent to create a stock solution must be performed within a chemical fume hood or other approved containment device.
2. Weighing the Compound:
-
Whenever possible, use pre-weighed amounts of the agent to avoid open handling.
-
If weighing is necessary, use the "tare method":
-
Place a lidded container on the balance and tare it.
-
Move the container to the fume hood or ventilated balance enclosure.
-
Add the powdered agent to the container and securely close the lid.
-
Place the closed container back on the balance to record the weight.
-
3. Handling Procedures:
-
Wash hands thoroughly after handling.[3]
4. Spill Management:
-
In case of a spill, evacuate personnel from the immediate area.
-
Wear full PPE, including a respirator, before attempting to clean the spill.
-
Absorb solutions with a finely-powdered, liquid-binding material (e.g., diatomite).
-
Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Collect all contaminated materials in a sealed container for proper disposal.[1]
5. Disposal Plan:
-
Dispose of unused this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1][2]
-
Contaminated disposable PPE, such as gloves and gowns, should be placed in a designated biohazard box.[8]
-
Do not discharge the chemical into drains or the environment.[2]
Workflow for PPE Selection and Use
The following diagram illustrates the logical workflow for selecting and using the appropriate personal protective equipment when handling this compound.
Caption: PPE selection and use workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. publications.aap.org [publications.aap.org]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Gepotidacin Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. safety.duke.edu [safety.duke.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
